Synthesis of 3-Amino-3-(4-bromophenyl)propan-1-ol Hydrochloride: An In-depth Technical Guide
Abstract This technical guide provides a comprehensive overview of a robust and well-established synthetic route for the preparation of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride. This compound is a valuable buil...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of a robust and well-established synthetic route for the preparation of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride. This compound is a valuable building block in medicinal chemistry and drug discovery, finding application in the synthesis of various biologically active molecules. This document details the synthetic strategy, reaction mechanisms, step-by-step experimental protocols, and characterization of the target compound. The presented methodology is designed to be a reliable resource for researchers, scientists, and professionals in the field of drug development, emphasizing safety, efficiency, and reproducibility.
Introduction and Strategic Overview
3-Amino-3-(4-bromophenyl)propan-1-ol is a chiral amino alcohol that incorporates a brominated phenyl ring, a structural motif frequently found in pharmacologically active compounds. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, making it a versatile intermediate. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for handling and subsequent reactions.
The synthetic strategy outlined in this guide follows a logical and efficient two-step pathway, commencing with the synthesis of the corresponding β-amino acid, 3-amino-3-(4-bromophenyl)propanoic acid, followed by its reduction to the desired amino alcohol. The final step involves the formation of the hydrochloride salt. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields achievable for each step.
Below is a graphical representation of the overall synthetic workflow:
Caption: Overall synthetic workflow for 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride.
Synthesis of 3-Amino-3-(4-bromophenyl)propanoic Acid
The synthesis of the key intermediate, 3-amino-3-(4-bromophenyl)propanoic acid, can be efficiently achieved through a one-pot reaction involving 4-bromobenzaldehyde, malonic acid, and a source of ammonia. This reaction proceeds via a tandem Knoevenagel condensation and Michael addition.
Reaction Mechanism
The reaction is initiated by the Knoevenagel condensation of 4-bromobenzaldehyde with malonic acid, catalyzed by a base (ammonia), to form an α,β-unsaturated dicarboxylic acid intermediate. This is followed by the decarboxylation of one of the carboxylic acid groups to yield 4-bromocinnamic acid. Subsequently, ammonia undergoes a Michael addition to the β-position of the α,β-unsaturated acid to furnish the desired 3-amino-3-(4-bromophenyl)propanoic acid.
Exploratory
An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Amino-3-(4-bromophenyl)propan-1-ol Hydrochloride
This guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride. It is intended for researchers, scientists, and d...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of small organic molecules. This document moves beyond a simple peak listing to explain the causal relationships between the molecular structure and the resulting spectral features, thereby offering a framework for interpreting the spectra of analogous compounds.
Introduction: The Structural Significance of 3-Amino-3-(4-bromophenyl)propan-1-ol Hydrochloride
3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride is a chiral amino alcohol derivative. The presence of a stereocenter at the C3 position, coupled with the substituted aromatic ring, makes this molecule a valuable building block in medicinal chemistry and materials science. Accurate structural confirmation is paramount for its application, and ¹H NMR spectroscopy stands as the primary analytical tool for this purpose. The hydrochloride salt form is common for amines, enhancing their stability and solubility in polar solvents, which in turn influences the NMR spectrum, particularly the labile amine protons.[1][2][3]
Predicted ¹H NMR Spectrum: A Detailed Analysis
The ¹H NMR spectrum of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride is predicted to exhibit distinct signals corresponding to the aromatic, methine, methylene, and labile protons. The following analysis is based on established principles of chemical shift theory, spin-spin coupling, and data from analogous structures.[4][5][6] For clarity, the protons are labeled as follows:
Caption: Molecular structure of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride.
Aromatic Protons (δ ≈ 7.2-7.6 ppm)
The protons on the 4-bromophenyl ring are expected to appear in the aromatic region of the spectrum. Due to the bromine substituent, the electronic environment of the aromatic protons is perturbed. The protons ortho to the bromine (H_Ar2, H_Ar3) will be chemically equivalent, as will the protons meta to the bromine (H_Ar1, H_Ar4). This will give rise to an AA'BB' spin system, which often appears as two distinct doublets.
H_Ar1, H_Ar4 (ortho to the amino-propanol chain): These protons are expected to resonate at a slightly different chemical shift than H_Ar2 and H_Ar3.
H_Ar2, H_Ar3 (ortho to the bromine): These protons will also appear as a doublet.
The typical coupling constant for ortho-protons on a benzene ring is in the range of 7-9 Hz.[7]
Methine Proton (Hα, δ ≈ 4.5-5.0 ppm)
The methine proton (Hα) is situated at a chiral center and is deshielded by two electron-withdrawing groups: the 4-bromophenyl ring and the protonated amino group (-NH₃⁺). This will cause its signal to appear significantly downfield. This proton is coupled to the two diastereotopic protons of the adjacent methylene group (Hβa and Hβb), resulting in a complex splitting pattern, likely a multiplet or a triplet of doublets.
Methylene Protons (Hβ, δ ≈ 2.0-2.5 ppm)
The methylene protons (Hβa and Hβb) are diastereotopic due to the adjacent chiral center (Cα). This means they are chemically non-equivalent and will have different chemical shifts. They are coupled to both the methine proton (Hα) and the other methylene protons (Hγa and Hγb). This complex coupling will result in a multiplet.
Methylene Protons (Hγ, δ ≈ 3.6-4.0 ppm)
The methylene protons (Hγa and Hγb) are adjacent to the electron-withdrawing hydroxyl group, which deshields them and shifts their resonance downfield. They are coupled to the Hβ protons, and their signal is expected to appear as a triplet, assuming the coupling constants to both Hβ protons are similar.
Labile Protons (OH and NH₃⁺, variable chemical shift)
The protons of the hydroxyl (-OH) and the protonated amine (-NH₃⁺) are labile, meaning they can exchange with each other and with any trace amounts of water in the solvent.[8]
-NH₃⁺ Protons: In the hydrochloride salt, the amine is protonated to form an ammonium group. The three protons of the -NH₃⁺ group are expected to appear as a broad singlet.[3] Its chemical shift is highly dependent on the solvent, concentration, and temperature.
-OH Proton: The hydroxyl proton will also appear as a broad singlet.[9][10]
The presence of these labile protons can be confirmed by a D₂O exchange experiment. Upon addition of a drop of deuterium oxide to the NMR sample, the signals for the -OH and -NH₃⁺ protons will disappear as they are replaced by deuterium.[8]
Summary of Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR data for 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
Aromatic (H_Ar)
7.2 - 7.6
d, d (AA'BB')
4H
ortho ≈ 7-9
Methine (Hα)
4.5 - 5.0
m or td
1H
Methylene (Hβ)
2.0 - 2.5
m
2H
Methylene (Hγ)
3.6 - 4.0
t
2H
≈ 6-7
Amine (NH₃⁺)
variable
br s
3H
Hydroxyl (OH)
variable
br s
1H
d = doublet, t = triplet, m = multiplet, td = triplet of doublets, br s = broad singlet
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride, the following protocol is recommended.
Sample Preparation
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for hydrochloride salts and allows for the observation of labile protons.[10][11] Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) can also be used, but will result in the exchange of the -OH and -NH₃⁺ protons with deuterium.[3][10]
Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.
Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[9]
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
Instrument Parameters (400 MHz Spectrometer)
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
Acquisition Parameters:
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
Spectral Width: 12-16 ppm.
Acquisition Time: 2-4 seconds.
Relaxation Delay: 1-2 seconds.
Number of Scans: 16-64, depending on the sample concentration.
D₂O Exchange (Optional): After acquiring the initial spectrum, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum to identify the labile proton signals.
Data Processing
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform.
Phase Correction: Manually or automatically correct the phase of the spectrum.
Baseline Correction: Apply a baseline correction to ensure accurate integration.
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
Integration: Integrate all signals to determine the relative number of protons.
Visualization of Key Couplings
The following diagram illustrates the key through-bond couplings that give rise to the splitting patterns in the aliphatic region of the spectrum.
Caption: Key proton-proton couplings in 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride.
Conclusion
The ¹H NMR spectrum of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride provides a wealth of structural information. A thorough analysis of the chemical shifts, integration, and multiplicity of the signals allows for the unambiguous confirmation of its molecular structure. By understanding the underlying principles that govern the spectral appearance, researchers can confidently apply this powerful analytical technique to the characterization of this and other related molecules, ensuring the integrity of their scientific endeavors.
References
Doc Brown's Chemistry. 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide. [Link]
ResearchGate. Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). [Link]
Reddit. 1H-NMR of Cyclopropylamine HCl salt. (2023-07-03). [Link]
JoVE. Video: NMR Spectroscopy Of Amines. (2025-05-22). [Link]
ACS Sustainable Chemistry & Engineering. NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023-03-27). [Link]
NIH. One-Pot Three-Component Coupling Reaction of α-Amino Aryl Ketones, Indoles, and Perbromomethane Under Mild Conditions. (2022-02-04). [Link]
ResearchGate. Can the salt form of my organic compound be determined using NMR?. (2018-04-11). [Link]
An In-depth Technical Guide to the 13C NMR Analysis of 3-Amino-3-(4-bromophenyl)propan-1-ol Hydrochloride
This guide provides a comprehensive technical overview of the principles and practical execution of 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 3-Amino-3-(4-bromophenyl)propan-1-ol...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of the principles and practical execution of 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this analytical technique for compound characterization.
Introduction: The Role of 13C NMR in Structural Analysis
Carbon-13 NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon skeleton of a molecule.[1] In the context of drug development and chemical research, it is an indispensable tool for verifying molecular structures, identifying impurities, and confirming the successful synthesis of target compounds. Unlike 1H NMR, which focuses on the protons in a molecule, 13C NMR directly probes the carbon framework, revealing the number of non-equivalent carbon atoms and offering insights into their chemical environment.[1]
This guide will delve into the specific application of 13C NMR for the analysis of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride, a compound of interest in medicinal chemistry and organic synthesis. We will explore the theoretical underpinnings of the technique, provide a detailed experimental protocol, and present an interpretation of the expected 13C NMR spectrum.
Molecular Structure and Predicted 13C NMR Spectrum
The first step in any NMR analysis is to understand the structure of the molecule . The structure of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride is presented below.
Caption: Chemical structure of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride.
Based on this structure, we can predict the number of unique carbon signals we expect to see in the 13C NMR spectrum. Due to the asymmetry of the molecule, all nine carbon atoms are chemically non-equivalent and should therefore produce nine distinct signals.
To estimate the chemical shifts (δ) of these signals, we can utilize predictive software and knowledge of the effects of different functional groups on carbon resonances. The presence of the electronegative oxygen and nitrogen atoms, the aromatic ring, and the bromine atom will all influence the chemical shifts of the neighboring carbon atoms.
Carbon Atom
Predicted Chemical Shift (δ, ppm)
Rationale for Prediction
C1 (-CH2OH)
~60-65
Aliphatic carbon directly bonded to an electronegative oxygen atom.[2]
C2 (-CH2-)
~40-45
Aliphatic carbon in the middle of the propyl chain.
C3 (-CH(NH3+)-)
~50-55
Aliphatic carbon bonded to the protonated amine and the aromatic ring.
C4 (Aromatic C-ipso)
~140-145
Aromatic carbon directly attached to the aminopropanol side chain.
C5, C9 (Aromatic C-ortho)
~128-132
Aromatic carbons ortho to the aminopropanol group.
C6, C8 (Aromatic C-meta)
~130-134
Aromatic carbons meta to the aminopropanol group and ortho to the bromine atom.
C7 (Aromatic C-para)
~120-125
Aromatic carbon bearing the bromine atom. The "heavy atom effect" of bromine can cause a slight upfield shift.[3]
Experimental Protocol: A Self-Validating System
The following protocol is designed to yield a high-quality 13C NMR spectrum of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride. Each step includes an explanation of its importance to ensure the integrity of the final data.
Sample Preparation
The quality of the NMR sample is paramount for obtaining a good spectrum.
Methodology:
Weighing the Sample: Accurately weigh approximately 50-100 mg of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride. A higher concentration is generally better for 13C NMR due to its lower sensitivity compared to 1H NMR.[4]
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is a good initial choice due to its ability to dissolve a wide range of organic salts. Deuterium oxide (D2O) is another option, but it will lead to the exchange of the hydroxyl and amine protons.
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or vortexing may be necessary to achieve complete dissolution.
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This step is crucial to remove any particulate matter that could degrade the spectral resolution.
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following parameters are recommended for a standard 13C NMR experiment on a 400 MHz spectrometer.
An In-depth Technical Guide on the Mass Spectrometry of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride
Foreword: The Analytical Imperative In the landscape of pharmaceutical development and chemical analysis, the precise structural elucidation and quantification of novel chemical entities are paramount. 3-Amino-3-(4-bromo...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Analytical Imperative
In the landscape of pharmaceutical development and chemical analysis, the precise structural elucidation and quantification of novel chemical entities are paramount. 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride, a molecule of interest in synthetic chemistry and potentially as a precursor in drug discovery, presents a unique analytical challenge. Its structure, combining a primary amine, a hydroxyl group, and a halogenated aromatic ring, necessitates a multi-faceted approach to mass spectrometric analysis. This guide provides an in-depth, experience-driven exploration of the methodologies required to comprehensively characterize this compound, moving beyond rote protocols to explain the why behind the how. Our focus is on building a robust, self-validating analytical framework that ensures data integrity and reproducibility—cornerstones of sound scientific practice.
Foundational Chemistry: Understanding the Analyte
Before delving into the instrumentation, a thorough understanding of the analyte's chemical properties is critical. 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride (C₉H₁₃BrClNO) is a salt with a molecular weight of 266.56 g/mol .[1][2] In solution, it readily dissociates to yield the protonated amine of the free base, 3-Amino-3-(4-bromophenyl)propan-1-ol. The free base has a molecular formula of C₉H₁₂BrNO and a molecular weight of approximately 230.10 g/mol .[3] The presence of bromine is a key characteristic, as its isotopic pattern (a near 1:1 ratio of ⁷⁹Br and ⁸¹Br) provides a definitive signature in the mass spectrum.[4]
Key Structural Features Influencing Mass Spectrometric Behavior:
Primary Amine (-NH₂): A primary site for protonation, making it highly suitable for positive ion mode electrospray ionization (ESI+).
Hydroxyl Group (-OH): Can undergo neutral loss of water (H₂O), a common fragmentation pathway for alcohols.[5][6]
Bromophenyl Group: The bromine atom provides a distinct isotopic signature.[4][7] The aromatic ring can influence fragmentation through resonance stabilization of certain ions.
Hydrochloride Salt: Enhances solubility in polar solvents and facilitates ionization.[2]
The Strategic Approach to Ionization: Electrospray Ionization (ESI)
The choice of ionization source is the gateway to successful mass spectrometric analysis. For a polar molecule like our analyte, which is pre-charged in its salt form, Electrospray Ionization (ESI) is the superior technique. ESI is a "soft" ionization method that gently transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of the intact molecule.[8][9]
Mechanism of Action: A high voltage is applied to a capillary containing the sample solution, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[9] For our analyte in a slightly acidic solution, the protonated free base, [M+H]⁺, is the expected primary ion.
Crafting the Experimental Protocol: A Step-by-Step Guide
A robust protocol is a self-validating one. Each step is designed to minimize variability and ensure data quality. The coupling of High-Performance Liquid Chromatography (HPLC) with mass spectrometry is the primary technique for the quantitative analysis of small-molecule drugs in biological fluids and for impurity profiling.[10][11]
3.1. Sample Preparation: The Foundation of Good Data
Solvent Selection: Begin by dissolving the 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride in a high-purity (LC-MS grade) solvent. A common and effective choice is a mixture of water and methanol (50:50 v/v) with the addition of 0.1% formic acid. The acid ensures the amine remains protonated, enhancing the ESI+ signal.
Concentration: Prepare a stock solution of 1 mg/mL. From this, create a series of dilutions down to the low ng/mL range to determine the limit of detection (LOD) and limit of quantification (LOQ).
Filtration: For samples that may contain particulates, filter through a 0.22 µm syringe filter to prevent clogging of the LC system and MS source.
For complex mixtures or when analyzing the compound in a biological matrix, chromatographic separation is essential.[12]
Column: A C18 reversed-phase column is a workhorse for this type of molecule. A typical dimension would be 2.1 mm x 50 mm with a 1.8 µm particle size.
Mobile Phase:
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient Elution: A gradient elution from low to high organic content will effectively elute the analyte while separating it from potential impurities.
Time (min)
%A (Water + 0.1% FA)
%B (Acetonitrile + 0.1% FA)
Flow Rate (mL/min)
0.0
95
5
0.4
5.0
5
95
0.4
7.0
5
95
0.4
7.1
95
5
0.4
10.0
95
5
0.4
Injection Volume: 5 µL.
3.3. Mass Spectrometer Parameters: Fine-Tuning for Optimal Signal
These parameters are starting points and should be optimized for the specific instrument being used.
Deciphering the Data: Fragmentation Analysis and Structural Elucidation
The true power of mass spectrometry lies in its ability to fragment molecules and provide structural information. This is typically achieved using tandem mass spectrometry (MS/MS), where a precursor ion is selected, fragmented, and the resulting product ions are analyzed.[8]
4.1. The Expected Molecular Ion
The molecular weight of the free base is ~230 g/mol . In ESI+, we expect to see the protonated molecule, [M+H]⁺. Due to the bromine isotopes (⁵⁰.⁵⁴% ⁷⁹Br and ⁴⁹.⁴⁶% ⁸¹Br), we will observe a characteristic M+ and M+2 doublet at m/z 230 and m/z 232 with approximately equal intensity.[4][13]
4.2. Tandem Mass Spectrometry (MS/MS): Breaking it Down
In an MS/MS experiment, the precursor ion doublet (m/z 230/232) is isolated and then fragmented by collision with an inert gas (e.g., argon). The resulting product ions provide a structural fingerprint.
Diagram 1: Proposed Fragmentation Pathway
Caption: Proposed MS/MS fragmentation of protonated 3-Amino-3-(4-bromophenyl)propan-1-ol.
Key Predicted Fragment Ions:
m/z 212/214: Corresponds to the loss of a water molecule (-18 Da) from the protonated precursor. This is a very common fragmentation for molecules containing a hydroxyl group.[4][5]
m/z 213/215: Represents the loss of ammonia (-17 Da) from the protonated precursor, a characteristic fragmentation for primary amines.[14]
m/z 184/186: Results from α-cleavage, breaking the bond between the chiral carbon and the adjacent CH₂ group. This is a highly favored pathway for amines, leading to a stable, resonance-stabilized cation.[15]
Ensuring Trustworthiness: System Suitability and Validation
To ensure the reliability of the analytical method, a system suitability test (SST) must be performed before each batch of samples.[16][17] SSTs verify that the resolution and reproducibility of the chromatographic system are adequate for the analysis.[18]
Blank Injection: Inject the mobile phase to ensure there is no carryover or system contaminants.
Standard Injection: Inject a known concentration of a reference standard to verify:
Retention Time Stability: The retention time should be within ±2% of the expected value.
Peak Shape: The peak should be symmetrical with a tailing factor between 0.9 and 1.2.
Signal Intensity: The signal-to-noise ratio (S/N) should be greater than 10 for the lowest calibration standard.
Diagram 2: Experimental Workflow
Caption: A streamlined workflow for the LC-MS/MS analysis of the target compound.
Conclusion: A Pathway to Confident Analysis
The mass spectrometric analysis of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride is a clear example of how a systematic, knowledge-based approach can unravel the complexities of a molecule. By understanding the interplay between the analyte's structure, the choice of ionization, and the fragmentation pathways, we can develop a robust and reliable analytical method. This guide provides the foundational principles and a practical framework for researchers, scientists, and drug development professionals to confidently approach the characterization of this and similar compounds, ensuring the integrity and accuracy of their findings.
References
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44891234, 3-Amino-3-(3-bromophenyl)propan-1-ol. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10560614, 3-(4-Bromophenyl)propan-1-ol. Retrieved from [Link]
Pramanik, B. N., Ganguly, A. K., & Gross, M. L. (Eds.). (2002). Applied electrospray mass spectrometry. CRC press.
RSC Publishing. (2023). Chemoselective derivatisation and ultrahigh resolution mass spectrometry for the determination of hydroxyl functional groups within complex bio-oils. Retrieved from [Link]
Singh, G., & Pooja. (2011). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Pharmaceutical Sciences and Drug Research, 3(3), 179-189.
Stanford University Mass Spectrometry. (2020). Fundamentals: Applications of LC/MS in small molecule drug discovery. Retrieved from [Link]
University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]
Waters Corporation. (n.d.). LC-MS in Practice: A Guide. Retrieved from [Link]
An In-Depth Technical Guide to the Infrared Spectroscopy of 3-Amino-3-(4-bromophenyl)propan-1-ol Hydrochloride
Abstract: This technical guide provides a comprehensive examination of the infrared (IR) spectroscopic profile of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride. Designed for researchers, scientists, and drug develop...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This technical guide provides a comprehensive examination of the infrared (IR) spectroscopic profile of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride. Designed for researchers, scientists, and drug development professionals, this document outlines the fundamental principles, experimental best practices, and detailed spectral interpretation necessary for the robust characterization of this compound. We delve into the causality behind methodological choices, presenting a self-validating protocol for acquiring high-fidelity Fourier Transform Infrared (FTIR) spectra. Key spectral features arising from the primary amine hydrochloride, primary alcohol, p-disubstituted aromatic ring, and carbon-bromine bond are systematically analyzed and assigned. This guide serves as both a practical workflow and an authoritative reference for the structural elucidation and quality control of this and structurally related pharmaceutical intermediates.
Section 1: Introduction to the Analyte and Method
Chemical Identity of 3-Amino-3-(4-bromophenyl)propan-1-ol Hydrochloride
3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride is a halogenated amino alcohol derivative. Its structure comprises a chiral center at the carbon bearing the amino group, a p-bromophenyl substituent, and a primary alcohol functional group. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it a common state for handling and analysis.
Molecular Formula: C₉H₁₃BrClNO
Molecular Weight: 266.56 g/mol
Key Structural Features:
Primary Amine Hydrochloride (-NH₃⁺Cl⁻)
Primary Alcohol (-CH₂OH)
Para-disubstituted Benzene Ring
Carbon-Bromine Bond (Aryl-Br)
The Imperative of Infrared Spectroscopy in Pharmaceutical Analysis
Infrared (IR) spectroscopy is a cornerstone analytical technique in pharmaceutical development and quality control. It operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their natural vibrational modes.[1][2] This absorption pattern creates a unique spectral "fingerprint" for a molecule, allowing for:
Structural Verification: Confirming the identity of a synthesized compound by identifying its constituent functional groups.[1]
Purity Assessment: Detecting the presence of impurities or contaminants which would introduce extraneous peaks into the spectrum.[1]
Polymorph and Salt Form Characterization: Differentiating between various crystalline forms or salt states of an active pharmaceutical ingredient (API), which can have profound impacts on its physical properties and bioavailability.
For a molecule like 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride, FTIR provides a rapid, non-destructive, and highly specific method to confirm the presence and integrity of all key functional moieties.
Section 2: The Experimental Cornerstone: A Self-Validating Protocol
The fidelity of an IR spectrum is fundamentally dependent on the rigor of the experimental procedure. The following sections detail a field-proven protocol, explaining the critical reasoning behind each choice to ensure data is both accurate and reproducible.
Rationale for the KBr Pellet Transmission Method
For solid, non-polymeric samples, the potassium bromide (KBr) pellet method is a classic and highly effective technique for transmission FTIR.[3]
Why KBr?
Potassium bromide is selected as a matrix material for several critical reasons:
IR Transparency: High-purity KBr is transparent to infrared radiation across the vast majority of the mid-IR range (4000-400 cm⁻¹), ensuring that the resulting spectrum is almost exclusively from the analyte.
Plasticity: Under pressure, KBr exhibits plastic deformation, allowing it to form a clear, glass-like disc that minimizes scattering of the IR beam.[3]
Inertness: KBr is generally unreactive with most organic analytes. However, a crucial caveat exists for hydrochloride salts. Ion exchange between the analyte's chloride ion and the matrix's bromide ion can sometimes occur, leading to spectral artifacts.[4] While KBr is standard, for hydrochloride salts, using potassium chloride (KCl) as the matrix material can be a self-validating cross-check to rule out such artifacts. For this guide, we proceed with KBr as it is most common, but acknowledge this important consideration.
Experimental Workflow: Acquiring the Spectrum
The process of generating a high-quality spectrum can be visualized as a linear workflow, where each step is critical for the integrity of the final data.
Caption: Experimental workflow for FTIR analysis via the KBr pellet method.
Detailed Step-by-Step Protocol
This protocol is designed to be a self-validating system. Adherence to these steps minimizes common sources of error like moisture contamination and inhomogeneous sample distribution.
Preparation of Materials:
Ensure all equipment (agate mortar, pestle, die set) is scrupulously clean and dry.[3] Clean with a volatile solvent like acetone and dry in an oven if necessary.
Use only high-purity, spectroscopy-grade KBr powder. Store it in a desiccator to prevent moisture absorption.
Grinding and Mixing:
Place approximately 200-250 mg of dry KBr powder into the agate mortar.[5]
Grind the KBr quickly to a fine, consistent powder. This minimizes the time it is exposed to atmospheric moisture.[3]
Accurately weigh 1-2 mg of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride.[5] The 1:100 to 1:200 sample-to-matrix ratio is critical for achieving a spectrum with appropriate peak intensities (avoiding saturated or weak absorptions).
Add the analyte to the KBr powder in the mortar. Mix gently but thoroughly until the mixture appears completely homogeneous. Over-grinding at this stage can degrade the sample or increase moisture uptake.[6]
Pellet Pressing:
Transfer the powder mixture into the pellet die. Distribute it evenly across the surface.
Assemble the die and place it in a hydraulic press.
Apply pressure of approximately 8-10 tons (or ~8,000-10,000 psi) for 1-2 minutes.[6] This pressure is necessary to cause the KBr to plastically flow and form a transparent disc.
Carefully release the pressure and disassemble the die. A high-quality pellet will be thin, transparent, and free of cracks or cloudiness.
Data Acquisition Parameters:
Background Scan: First, acquire a background spectrum of the empty sample chamber. This is crucial as it measures the instrument's response and the absorbance of atmospheric CO₂ and water vapor, which can then be mathematically subtracted from the sample spectrum.
Sample Scan: Place the KBr pellet into the sample holder in the spectrometer's beam path.
Scan Parameters:
Range: 4000 cm⁻¹ to 400 cm⁻¹
Resolution: 4 cm⁻¹ (A good balance between resolving key features and maintaining a high signal-to-noise ratio for solid-state samples).
Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
Section 3: Spectral Interpretation: Deconstructing the Molecular Fingerprint
The interpretation of the IR spectrum involves assigning observed absorption bands to the vibrational modes of specific functional groups within the molecule.
Caption: Correlation map of functional groups to their primary IR absorption regions.
Summary of Expected Absorption Bands
The following table summarizes the key diagnostic peaks expected in the IR spectrum of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride.
Wavenumber (cm⁻¹)
Functional Group & Vibrational Mode
Expected Intensity
Notes
3500 - 3200
O-H Stretch (Alcohol)
Strong, Broad
Broadness is due to intermolecular hydrogen bonding.[7][8] This band is a hallmark of the alcohol group.
~3030
C-H Stretch (Aromatic)
Medium to Weak
Appears just above 3000 cm⁻¹, characteristic of sp² C-H bonds.[9]
2950 - 2850
C-H Stretch (Aliphatic)
Medium to Strong
Arises from the C-H bonds of the propanol backbone.[9]
3200 - 2800
N-H Stretch (Amine Hydrochloride, -NH₃⁺)
Strong, Broad
This very broad and intense absorption is characteristic of the ammonium salt and often overlaps with C-H and O-H stretches.[10][11][12]
~1600 & ~1500
C=C Stretch (Aromatic Ring)
Medium, Sharp
Two distinct peaks are typical for the benzene ring skeletal vibrations.[13]
1620 - 1560
N-H Bend (Amine Hydrochloride, -NH₃⁺)
Medium
Asymmetric and symmetric bending modes of the -NH₃⁺ group.[14] These peaks confirm the presence of the salt.
1450 - 1350
C-H Bend (Aliphatic)
Medium
Scissoring and bending vibrations of the -CH₂- groups.
1085 - 1050
C-O Stretch (Primary Alcohol)
Strong
A strong, distinct peak confirming the primary alcohol structure.[8][15]
860 - 800
C-H Out-of-Plane Bend (Aromatic)
Strong
The position is highly diagnostic of the substitution pattern. For para-disubstitution, a strong band is expected in this region.[16][17]
690 - 515
C-Br Stretch (Aryl Halide)
Medium to Strong
The presence of this band in the low-wavenumber region confirms the bromine substituent.[15][18][19]
Detailed Analysis of Key Regions
The 4000-2800 cm⁻¹ Region: This region is dominated by stretching vibrations. The most prominent feature will be a very broad, strong envelope of overlapping peaks. The sharpest features on top of this envelope will likely be the aliphatic C-H stretches (~2950-2850 cm⁻¹).[9] The broadness is caused by the hydrogen-bonded O-H stretch from the alcohol (~3300 cm⁻¹)[20] and, most significantly, the N-H stretches of the -NH₃⁺ group.[10] For aliphatic primary amine salts, this absorption is typically centered near 3000 cm⁻¹.[11]
The 1620-1450 cm⁻¹ Region: This area is crucial for confirming both the aromatic ring and the amine salt. Look for two sharp-to-medium peaks around 1600 and 1500 cm⁻¹ for the C=C ring stretches.[13] Nearby, typically between 1620-1560 cm⁻¹, the N-H bending vibrations of the -NH₃⁺ group should appear.[14] The presence of both sets of peaks provides strong evidence for the core structure.
The "Fingerprint" Region (< 1500 cm⁻¹): This region contains a wealth of complex vibrations, including bending and stretching modes that are unique to the overall molecular structure. Three highly diagnostic peaks should be sought here:
The C-O Stretch: A strong, prominent peak between 1085-1050 cm⁻¹ is definitive for the primary alcohol C-O bond.[8][15]
The Aromatic C-H Bend: A strong out-of-plane bending vibration between 860-800 cm⁻¹ is a clear indicator of 1,4- (para) disubstitution on the benzene ring.[16][17]
The C-Br Stretch: The vibration of the heavy bromine atom against the carbon of the aromatic ring gives rise to a medium-to-strong absorption in the low-frequency range of 690-515 cm⁻¹.[15][18] Its presence confirms the bromination of the phenyl ring.
Section 4: Data Integrity and Troubleshooting
Moisture Contamination: The most common issue in KBr pellet preparation is water absorption. Water exhibits a very broad O-H stretch around 3400 cm⁻¹ and a weaker bending mode near 1640 cm⁻¹.[20][21] If these peaks are present and not attributable to the analyte's own -OH group, the KBr or sample was wet, and the preparation should be repeated.
Poor Pellet Quality: A cloudy or opaque pellet will cause significant scattering of the IR beam, resulting in a sloping baseline and reduced signal intensity (Christiansen effect). This is typically caused by insufficient grinding or inadequate pressure.
Ion Exchange: As mentioned, if the spectrum shows unexpected shifts, particularly in the fingerprint region, preparing a parallel sample in a KCl matrix can confirm or rule out ion exchange between the analyte hydrochloride and the KBr matrix.[4]
Section 5: Conclusion
The infrared spectrum of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride is rich with distinct and interpretable features. A systematic approach, beginning with a robust and validated experimental protocol, allows for the unambiguous identification of all key functional groups: the broad, overlapping O-H and N-H stretches in the high-wavenumber region; the characteristic aromatic C=C stretches and N-H bends around 1600-1500 cm⁻¹; and the highly diagnostic C-O stretch, para-substituted C-H bend, and C-Br stretch in the fingerprint region. By understanding the causality behind both the experimental technique and the spectral features, researchers can confidently use FTIR spectroscopy as a primary tool for the structural verification and quality assurance of this important pharmaceutical intermediate.
Section 6: References
University of California, Davis. (n.d.). WebSpectra: Problems in NMR and IR Spectroscopy. Retrieved from [Link]
Shimadzu Corporation. (n.d.). KBr Pellet Method. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Infrared Spectroscopy Tutorial: Alcohols. Retrieved from [Link]
Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-27. Retrieved from [Link]
ResearchGate. (n.d.). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Retrieved from [Link]
International Union of Pure and Applied Chemistry. (2019). Development of a Standard for FAIR Data Management of Spectroscopic Data. IUPAC Project 2019-031-1-024. Retrieved from [Link]
Mugberia Gangadhar Mahavidyalaya. (n.d.). Principles and instrumentation FTIR spectroscopy. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
International Journal of Engineering Research and Technology. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]
Hanson, R., et al. (2022). IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. ChemRxiv. Retrieved from [Link]
Cabana, A., & Sandorfy, C. (1962). Hydrogen Bonding in the Amine Hydrohalides: II. The Infrared Spectrum from 4000 to 2200 cm⁻¹. Canadian Journal of Chemistry, 40(4), 622-634. Retrieved from [Link]
Michigan State University. (n.d.). Principles of FTIR Spectroscopy. Retrieved from [Link]
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]
Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. Retrieved from [Link]
Fiveable. (n.d.). Para-Disubstituted Benzenes Definition. Retrieved from [Link]
Linstrom, P. J., & Mallard, W. G. (Eds.). (2001). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of Chemical & Engineering Data, 46(5), 1059-1063. Retrieved from [Link]
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]
Shimadzu Corporation. (n.d.). Comparison of KBr Pellet Method and KCl Pellet Method on Hydrochlorides. Retrieved from [Link]
Wikipedia. (n.d.). Fourier-transform infrared spectroscopy. Retrieved from [Link]
Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy, 32(4), 14-21. Retrieved from [Link]
National Center for Biotechnology Information. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. Retrieved from [Link]
Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
International Union of Pure and Applied Chemistry. (2023). FAIRSpec-ready spectroscopic data collections – advice for researchers, authors, and data managers (IUPAC Technical Report). Pure and Applied Chemistry. Retrieved from [Link]
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]
Specac. (2023, October 17). How to Make a Good KBr Pellet - a Step-by-step Guide [Video]. YouTube. Retrieved from [Link]
International Union of Pure and Applied Chemistry. (n.d.). Digital Standards. Retrieved from [Link]
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 10-15. Retrieved from [Link]
National Institute of Standards and Technology. (2009). The NIST Chemistry Webbook. Retrieved from [Link]
Sci-Hub. (1967). Far infrared spectra and vibrational assignments of substituted benzenes. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 298(1452), 51-63. Retrieved from [Link]
University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]
Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides | PDF. Retrieved from [Link]
Canadian Science Publishing. (1952). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 30(11), 856-866. Retrieved from [Link]
Nutt, D. (2014, October 15). A Short Guide to using the NIST Webbook [Video]. YouTube. Retrieved from [Link]
Chemical Register. (n.d.). (S)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol hydrochloride (CAS No. 1442114-60-4) Suppliers. Retrieved from [Link]
A Comprehensive Technical Guide to the Physicochemical Properties of 3-Amino-3-(4-bromophenyl)propan-1-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Introduction: A Molecule of Interest 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride is a chiral amino alcohol derivative. Its structure, featuring a bro...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Interest
3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride is a chiral amino alcohol derivative. Its structure, featuring a bromine-substituted phenyl ring, a primary amine, and a primary alcohol, makes it a valuable building block in medicinal chemistry and drug discovery. The hydrochloride salt form is specifically designed to enhance its aqueous solubility and stability, facilitating its use in biological and pharmaceutical applications.[1] Understanding the precise physicochemical characteristics of this compound is paramount for its effective utilization, from designing synthetic routes to formulating it for preclinical studies.
This guide will systematically detail the known and predicted properties of this compound, provide robust analytical methodologies for its characterization, and offer insights into its synthesis.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of a compound is the bedrock of its application. This section summarizes the key physicochemical parameters of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride.
Structural and Molecular Data
The fundamental structural and molecular information for 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride is presented in the table below.
Quantitative data on the physical properties of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride is not extensively available in the public domain. The following table provides a summary of available and predicted data.
Property
Value
Notes
Melting Point
Not experimentally determined. Expected to be a crystalline solid.
The free base of the analogous chloro-compound, (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol, has a melting point of 53-56°C.[2] Salts typically have higher melting points than their corresponding free bases.
Solubility
Enhanced solubility in polar solvents due to the hydrochloride salt form.[1]
Quantitative solubility data in solvents such as water, ethanol, and DMSO is not readily available. Experimental determination is recommended for specific applications.
pKa
Not experimentally determined.
The pKa of the amino group is predicted to be in the range of 9-10, typical for a primary amine. The pKa of the analogous (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol is predicted to be 14.87±0.10.[2]
Synthesis and Purification
The synthesis of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride can be approached through a multi-step process. A plausible synthetic route is outlined below, based on established chemical transformations.
Proposed Synthetic Pathway
A logical synthetic approach involves the reduction of a corresponding amino ketone, which can be synthesized from 4-bromoacetophenone.
Caption: Proposed synthetic pathway for 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride.
Detailed Experimental Protocol (Hypothetical)
The following is a generalized, field-proven protocol for the reduction of the amino ketone precursor.
Step 1: Reduction of 3-Amino-1-(4-bromophenyl)propan-1-one
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Amino-1-(4-bromophenyl)propan-1-one (1.0 eq) in anhydrous methanol.
Cooling: Cool the solution to 0-5 °C using an ice bath.
Reducing Agent Addition: Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the cooled solution, maintaining the temperature below 10 °C.
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
Quenching: Carefully quench the reaction by the slow addition of water.
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
Purification: The crude product can be purified by column chromatography on silica gel.
Step 2: Hydrochloride Salt Formation
Dissolution: Dissolve the purified 3-Amino-3-(4-bromophenyl)propan-1-ol in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
Acidification: Slowly add a solution of hydrochloric acid in ether (or a similar solvent) dropwise with stirring.
Precipitation: The hydrochloride salt will precipitate out of the solution.
Isolation: Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound. This section details the key analytical techniques and expected results.
Spectroscopic Analysis
4.1.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
7.6-7.4 (m, 4H): Aromatic protons of the 1,4-disubstituted benzene ring.
4.5-4.3 (m, 1H): Methine proton (CH-NH₂).
3.6-3.4 (m, 2H): Methylene protons adjacent to the hydroxyl group (CH₂-OH).
2.2-2.0 (m, 2H): Methylene protons adjacent to the chiral center (CH₂-CH).
8.5-8.0 (br s, 3H): Protons of the ammonium group (-NH₃⁺).
5.0-4.5 (br s, 1H): Proton of the hydroxyl group (-OH).
FT-IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic absorption bands for 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride are listed below, with reference to the spectrum of 3-amino-1-propanol.[6][7]
Wavenumber (cm⁻¹)
Functional Group
Vibration Mode
3400-3200
O-H and N-H
Stretching
3000-2800
C-H (aliphatic)
Stretching
1600-1500
N-H
Bending (from NH₃⁺)
1480-1450
C=C (aromatic)
Stretching
1100-1000
C-O
Stretching
850-800
C-H (aromatic)
Out-of-plane bending (para-disubstituted)
700-600
C-Br
Stretching
4.1.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride, electrospray ionization (ESI) in positive ion mode would be a suitable technique. The expected molecular ion peak would correspond to the free base [M+H]⁺.
Expected [M+H]⁺: m/z ≈ 230.0/232.0 (due to the isotopic pattern of bromine).
Chromatographic Analysis
4.2.1. High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reversed-phase HPLC is a standard method for assessing the purity of pharmaceutical compounds.
Illustrative HPLC Method:
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
Flow Rate: 1.0 mL/min
Detection: UV at 220 nm
Injection Volume: 10 µL
4.2.2. Chiral HPLC for Enantiomeric Purity
As 3-Amino-3-(4-bromophenyl)propan-1-ol is a chiral molecule, determining its enantiomeric purity is critical. Chiral HPLC is the method of choice for this analysis.[8][9][10][11]
Caption: A typical workflow for chiral HPLC analysis.
Recommended Chiral HPLC Conditions:
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD).
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol, with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
Flow Rate: 0.5 - 1.0 mL/min
Detection: UV at a suitable wavelength (e.g., 220 nm).
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling practices. Always consult the Safety Data Sheet (SDS) before handling this compound.
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This technical guide has provided a comprehensive overview of the physicochemical properties of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride. While some experimental data is not yet publicly available, this document offers a solid foundation of known information, predictive insights, and robust analytical and synthetic methodologies. It is our hope that this guide will serve as a valuable resource for researchers and developers working with this promising molecule, enabling them to advance their scientific endeavors with confidence and precision.
References
ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]
Google Patents. CN102060717B - The synthetic method of the bromophenol of 3 amino 4.
ResearchGate. Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and... [Link]
ResearchGate. A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid | Request PDF. [Link]
Google Patents. CN102060717A - The synthetic method of 3-amino-4-bromophenol.
TSI Journals. A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). [Link]
Chiral Technologies Europe. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Link]
Doc Brown's Advanced Organic Chemistry. C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide 1-H nmr explaining spin-spin coupling for line splitting. [Link]
Google Patents. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
National Institutes of Health. 1-(4-Bromophenyl)-3-chloropropan-1-one - PMC. [Link]
Pharmaffiliates. Chemical Name : (S)-3-Amino-3-(4-chloro-phenyl)-propan-1-ol. [Link]
A Technical Guide to the Preclinical Characterization of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride
Abstract This guide provides a comprehensive framework for the initial biological characterization of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride, a novel small molecule with therapeutic potential. Due to the limi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides a comprehensive framework for the initial biological characterization of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride, a novel small molecule with therapeutic potential. Due to the limited existing data on this compound, this document outlines a structured, hypothesis-driven approach to elucidate its mechanism of action and pharmacological profile. Drawing parallels from its structural similarity to known neuropharmacological agents, particularly GABA-B receptor modulators, we propose a primary hypothesis centered on its activity within the GABAergic system. This whitepaper details a multi-phase experimental plan, from in vitro receptor engagement and functional assays to in vivo models of relevant disease states. Complete, step-by-step protocols are provided to ensure methodological rigor and reproducibility. The ultimate goal is to furnish researchers, scientists, and drug development professionals with a robust roadmap for evaluating this and other novel chemical entities.
Introduction and Rationale
3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride is a novel chemical entity whose biological activities have not yet been extensively reported. Its core structure, featuring a 3-amino-propan-1-ol backbone, is a key pharmacophore in several centrally active pharmaceutical agents.[1] Specifically, the molecule shares significant structural homology with (–)-Baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid), a potent and selective agonist for the γ-aminobutyric acid type B (GABA-B) receptor.[2] Baclofen is clinically utilized as a muscle relaxant for the treatment of spasticity.[3]
The key structural similarities include:
A phenyl ring with a halogen substituent at the para position.
A flexible three-carbon chain separating the aromatic ring and the amino group.
A primary amine essential for receptor interaction.
Based on this structural analogy, the primary working hypothesis is that 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride acts as a modulator of the GABA-B receptor. This guide will outline the necessary experimental steps to rigorously test this hypothesis.
Hypothesized Mechanism of Action: GABA-B Receptor Agonism
GABA-B receptors are class C G-protein coupled receptors (GPCRs) that mediate the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system.[4] These receptors are obligate heterodimers, composed of GABA-B1 and GABA-B2 subunits.[4]
Upon agonist binding to the extracellular Venus flytrap domain of the GABA-B1 subunit, a conformational change is induced, leading to the activation of a coupled inhibitory G-protein (Gαi/o).[4][5] This activation initiates two principal downstream signaling events:
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][6]
Modulation of Ion Channels: The dissociated Gβγ subunit directly modulates ion channel activity. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization.[7] Concurrently, it inhibits voltage-gated calcium channels, which reduces calcium influx and subsequently decreases the release of neurotransmitters from presynaptic terminals.[2][8]
This cascade results in both postsynaptic inhibition (hyperpolarization) and presynaptic inhibition (reduced neurotransmitter release), contributing to the overall dampening of neuronal excitability.[2]
Phase 1: In Vitro Pharmacological Characterization
The initial phase focuses on determining if the compound directly interacts with the GABA-B receptor and elicits a functional response in a controlled cellular environment.
Figure 2: Experimental workflow for in vitro characterization.
Protocol 1: Radioligand Binding Assay
This experiment determines the binding affinity (Ki) of the test compound for the GABA-B receptor by measuring its ability to compete with a known high-affinity radioligand.
Objective: Quantify the binding affinity of the compound at the human GABA-B receptor.
Methodology: Competitive displacement of [3H]CGP 54626, a high-affinity GABA-B receptor antagonist.[9][10]
Materials:
Cell membranes from HEK293 or CHO cells stably expressing human GABA-B1 and GABA-B2 subunits.
Prepare serial dilutions of the test compound in binding buffer.
In a 96-well plate, add 50 µL of binding buffer (for total binding), 50 µL of non-specific determinant (GABA), or 50 µL of test compound dilution.
Add 50 µL of [3H]CGP 54626 (final concentration ~2-5 nM).[10]
Add 100 µL of cell membrane suspension (10-20 µg protein/well).
Incubate for 60 minutes at room temperature with gentle agitation.
Harvest the assay onto glass fiber filters using a cell harvester.
Wash filters three times with ice-cold binding buffer.
Transfer filters to scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation.
Table 1: Hypothetical Radioligand Binding Data
Compound
IC50 (nM)
Ki (nM)
GABA
150
95
Baclofen
250
158
| Test Compound | 500 | 316 |
Protocol 2: cAMP Functional Assay
This assay measures the functional consequence of receptor binding—specifically, the inhibition of adenylyl cyclase activity.
Objective: Determine the potency (EC50) and efficacy (Emax) of the compound as a functional agonist.
Methodology: Forskolin-stimulated cAMP accumulation assay using a technology like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[11]
Materials:
HEK293 or CHO cells expressing human GABA-B receptors.
Stimulation Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).
Culture cells in a 384-well plate until they reach 80-90% confluency.[12]
Prepare serial dilutions of the test compound and reference agonist in stimulation buffer.
Aspirate the culture medium and add 10 µL of the compound dilutions to the cells.
Add 10 µL of forskolin solution (final concentration ~1 µM).
Incubate for 30 minutes at 37°C.
Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the detection kit.[13][14][15]
Data Analysis: Convert the assay signal to cAMP concentration. Plot the percentage of forskolin inhibition against the log concentration of the agonist. Determine the EC50 and Emax values using a sigmoidal dose-response curve fit.
Table 2: Hypothetical cAMP Functional Data
Compound
EC50 (nM)
Emax (% Inhibition of Forskolin)
GABA
208
95%
Baclofen
350
92%
| Test Compound | 750 | 88% |
Phase 2: In Vivo Pharmacological Profiling
Following successful in vitro characterization, the next phase is to assess the compound's effects in a living organism, using animal models that are relevant to the hypothesized mechanism of action.
Protocol 3: Assessment of Muscle Relaxant Properties (Rotarod Test)
The rotarod test is a standard behavioral assay to evaluate motor coordination and is sensitive to the effects of muscle relaxants.
Objective: Evaluate the muscle relaxant and motor-impairing effects of the compound in mice.
Animal Model: Male C57BL/6 mice (8-10 weeks old). Spastic mouse models can also be considered for more specific efficacy testing.[16][17][18][19]
Materials:
Accelerating rotarod apparatus.
Test compound formulated in a suitable vehicle (e.g., saline with 5% Tween 80).
Reference drug: Baclofen (10 mg/kg, i.p.).
Procedure:
Training: For 2-3 consecutive days, train mice on the rotarod (accelerating from 4 to 40 rpm over 5 minutes) until they can consistently remain on the rod for at least 180 seconds.
Baseline Measurement: On the test day, record the baseline latency to fall for each mouse.
Dosing: Administer the vehicle, reference drug, or test compound (e.g., 1, 3, 10, 30 mg/kg) via intraperitoneal (i.p.) injection.
Testing: At various time points post-injection (e.g., 30, 60, 120 minutes), place the mice back on the rotarod and record the latency to fall (with a cutoff of 300 seconds).
Data Analysis: Compare the latency to fall for treated groups against the vehicle control group using ANOVA followed by a post-hoc test.
Table 3: Hypothetical Rotarod Test Data (60 min post-dose)
Treatment (i.p.)
Dose (mg/kg)
Mean Latency to Fall (s) ± SEM
Vehicle
-
285 ± 10
Baclofen
10
95 ± 15*
Test Compound
10
250 ± 12
Test Compound
30
150 ± 20*
*p < 0.05 vs. Vehicle
Data Interpretation and Future Directions
The successful completion of this research framework will provide a foundational understanding of the biological activity of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride.
Interpretation:
If the compound demonstrates competitive binding in the nanomolar to low micromolar range (Protocol 1) and functional agonism in the cAMP assay (Protocol 2), the primary hypothesis is supported.
If the compound reduces the time spent on the rotarod (Protocol 3), it suggests CNS activity consistent with a muscle relaxant effect.
Future Directions:
Selectivity Profiling: Screen the compound against a panel of other GPCRs and ion channels to determine its selectivity.
Pharmacokinetics: Conduct studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Advanced Efficacy Models: Test the compound in more sophisticated models of spasticity, neuropathic pain, or other CNS disorders where GABA-B agonists are known to be effective.[20]
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the compound to optimize potency, selectivity, and pharmacokinetic properties.
By following this structured and hypothesis-driven approach, researchers can efficiently and rigorously characterize the biological activity of novel compounds, paving the way for potential therapeutic development.
References
Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. In Current Protocols in Neuroscience. John Wiley & Sons, Inc.
Sørensen, P. L., et al. (2021). The GABA B Receptor—Structure, Ligand Binding and Drug Development. In Molecules. MDPI.
Urwyler, S., et al. (2022). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. In ACS Omega. American Chemical Society.
Siegel, G. J., et al. (Eds.). (1999). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven.
Ghavami, A., et al. (2004). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. Google Patents.
Genc, B., et al. (2020). Introduction to spasticity and related mouse models. In Journal of Neuroscience Research. Wiley.
National Center for Biotechnology Information. PubChem Compound Summary for CID 203500, 3-Amino-3-phenylpropan-1-ol.
Ghanavatian, S., & Der-Avakian, A. (2023). Baclofen. In StatPearls. StatPearls Publishing.
Revvity. Functional GPCR studies using AlphaScreen cAMP detection kit.
Revvity. Cell preparation: a key step for successful cAMP assays.
Hadden, M. K., et al. (2000). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. In British Journal of Pharmacology. Wiley.
Yaksh, T. L., & Harty, G. J. (2011). Common animal models for spasticity and pain. In Handbook of the Behavioral Neurobiology of Serotonin. Elsevier.
InnoSer. Spa Mouse Model.
Biscoe, T. J., & Fry, J. P. (1982). Some Pharmacological Studies on the Spastic Mouse. In British Journal of Pharmacology. Wiley.
Delwaide, P. J. (1985). Antispasticity drugs: mechanisms of action. In Annals of Neurology. Wiley.
Ribosome Studio. (2023). How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor.
An In-Depth Technical Guide to 3-Amino-3-(4-bromophenyl)propan-1-ol Hydrochloride: A Versatile Chiral Building Block
Executive Summary Chiral β-amino alcohols are foundational scaffolds in a multitude of biologically active molecules and approved pharmaceuticals.[1][2][3] Their stereochemistry is frequently a decisive factor in determi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Chiral β-amino alcohols are foundational scaffolds in a multitude of biologically active molecules and approved pharmaceuticals.[1][2][3] Their stereochemistry is frequently a decisive factor in determining efficacy and selectivity for biological targets.[1][4] This guide provides a comprehensive technical overview of 3-amino-3-(4-bromophenyl)propan-1-ol hydrochloride, a highly valuable chiral building block for drug discovery and development. We will explore its synthesis, with a focus on achieving high enantiopurity, detail its physicochemical properties, and demonstrate its synthetic utility. The strategic placement of a chiral amine, a primary alcohol, and a functionalizable bromophenyl ring makes this synthon a powerful tool for constructing complex molecular architectures and generating diverse compound libraries for therapeutic screening.[5][6][7]
Introduction: The Strategic Importance of Chiral β-Amino Alcohols
In the landscape of medicinal chemistry, the three-dimensional arrangement of atoms is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different interactions with the chiral environment of the human body, such as enzymes and receptors.[1][4] Consequently, the ability to synthesize single-enantiomer drugs is a cornerstone of modern pharmaceutical development, enhancing therapeutic windows and minimizing off-target effects.
β-amino alcohols represent a privileged structural motif, appearing in numerous blockbuster drugs.[3][8] The 1,3-relationship between the amino and hydroxyl groups provides a versatile scaffold for hydrogen bonding and other non-covalent interactions, crucial for molecular recognition at a target binding site.
3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride emerges as a particularly strategic building block due to its unique combination of features:
A Defined Stereocenter: The chiral carbon bearing the amino group allows for stereospecific synthesis, which is critical for biological activity.
Orthogonal Functionality: The primary amine and primary alcohol offer distinct points for chemical modification, allowing for sequential and controlled synthetic transformations.
A Versatile Synthetic Handle: The 4-bromophenyl group is not merely a structural component; it is a reactive site primed for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[5] This enables the rapid introduction of molecular diversity, a key strategy in structure-activity relationship (SAR) studies.
This guide will provide researchers with the foundational knowledge and practical protocols to effectively leverage this powerful chiral synthon in their research endeavors.
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure 3-amino-3-(4-bromophenyl)propan-1-ol is the primary challenge and the key to its utility. Both asymmetric synthesis and chiral resolution of a racemic precursor are viable and widely practiced strategies.
Racemic Synthesis Pathway
A common and efficient route to the racemic compound begins with the Henry condensation of 4-bromobenzaldehyde with nitromethane to form a β-nitrostyrene intermediate.[9] Subsequent reduction of both the alkene and the nitro group furnishes the desired racemic amino alcohol.
Caption: Asymmetric reduction of a prochiral ketone.
Place the (R)-CBS-oxazaborolidine catalyst (1.0 M in toluene, 0.1 eq) in an oven-dried, nitrogen-flushed flask and cool to 0 °C.
Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.2 eq) and stir for 10 minutes.
Dissolve the precursor, 3-Amino-1-(4-bromophenyl)propan-1-one hydrochloride (1.0 eq, neutralized and extracted into THF), in anhydrous THF.
Add the ketone solution dropwise to the catalyst mixture over 30 minutes at 0 °C.
Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.
Upon completion, quench the reaction by the slow addition of methanol at 0 °C.
Warm to room temperature, remove the solvent under reduced pressure, and purify by column chromatography to yield the enantiomerically enriched (S)-amino alcohol. Enantiomeric excess (ee) is determined by chiral HPLC.
Strategy B: Classical Resolution of Diastereomeric Salts
This robust method involves reacting the racemic amine with a single enantiomer of a chiral acid. The resulting diastereomeric salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization.
Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid
Dissolve racemic 3-amino-3-(4-bromophenyl)propan-1-ol (10.0 g, 43.5 mmol) in 100 mL of hot methanol.
In a separate flask, dissolve L-(+)-tartaric acid (6.53 g, 43.5 mmol) in 50 mL of hot methanol.
Add the tartaric acid solution to the amino alcohol solution.
Allow the mixture to cool slowly to room temperature, then store at 4 °C overnight to promote crystallization.
Collect the crystals (the less soluble diastereomeric salt) by filtration. This salt will be enriched in one enantiomer.
Recrystallize the salt from fresh methanol until a constant optical rotation is achieved.
To recover the free amine, dissolve the purified salt in water and basify with aqueous NaOH to pH > 11.
Extract the free amino alcohol with ethyl acetate, dry the organic layer over Na₂SO₄, filter, and remove the solvent. The resulting product is one enantiomer of the amino alcohol.
The other enantiomer can be recovered from the mother liquor from the initial crystallization by a similar process.
Physicochemical Properties and Characterization
Accurate characterization is essential to confirm the identity, purity, and stereochemical integrity of the building block.
¹H NMR: Expect characteristic signals for the aromatic protons (two doublets in the ~7.2-7.6 ppm range), the methine proton adjacent to the amine and phenyl ring (~4.2-4.5 ppm, triplet), the methylene group adjacent to the alcohol (~3.6-3.8 ppm, triplet), and the central methylene group (~1.8-2.1 ppm, multiplet). The amine and hydroxyl protons will be broad and may exchange with D₂O.
¹³C NMR: Expect signals for the 4 substituted aromatic carbons, the chiral methine carbon (~50-55 ppm), the hydroxymethyl carbon (~60-65 ppm), and the central methylene carbon (~35-40 ppm).
IR Spectroscopy: Look for characteristic stretches for O-H and N-H (broad, ~3100-3400 cm⁻¹), C-H (~2850-3000 cm⁻¹), aromatic C=C (~1400-1600 cm⁻¹), and the C-Br bond (~500-600 cm⁻¹).
Mass Spectrometry (ESI+): The molecular ion peak for the free base [M+H]⁺ should be observed at m/z corresponding to C₉H₁₂BrNO, showing the characteristic isotopic pattern for a single bromine atom.
Stereochemical Analysis
Chiral HPLC/SFC: This is the gold standard for determining enantiomeric excess (ee). The compound is typically analyzed on a polysaccharide-based chiral stationary phase (e.g., Chiralpak® or Chiralcel® series). [11][12]A validated method should show baseline separation of the two enantiomers, allowing for accurate integration and calculation of the ee value.
Synthetic Applications and Strategies
The true power of 3-amino-3-(4-bromophenyl)propan-1-ol lies in its capacity for controlled, stepwise elaboration into more complex molecules. The three key functional regions—amine, alcohol, and bromophenyl ring—can be addressed with high chemoselectivity.
Caption: Key reaction pathways for synthetic elaboration.
Causality in Experimental Choices:
Protecting Group Strategy: To achieve selective modification, a protecting group strategy is essential. The amine is typically more nucleophilic than the alcohol and can be selectively protected first, often with a Boc (tert-butyloxycarbonyl) group. [5][6]This allows for subsequent chemistry to be performed on the hydroxyl group. Alternatively, the hydroxyl group can be protected as a silyl ether (e.g., TBS, TIPS) to allow for manipulation of the amine.
Leveraging the Bromine Handle: The C-Br bond is a powerful linchpin for building molecular complexity. After protecting the amine and/or alcohol, a Suzuki coupling with a boronic acid, for example, can introduce a new aryl or heteroaryl ring. This is a field-proven strategy for rapidly exploring the SAR of the "western" region of a molecule in a drug discovery context. [5]This allows for the creation of extensive libraries of related compounds from a single, stereochemically defined core.
[13][14]
Safety and Handling
As with any laboratory chemical, proper handling is crucial.
Hazard Identification: The compound is generally classified as an irritant. GHS hazard statements often include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [10][15]The hydrochloride salt may also be harmful if swallowed.
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
[16]* Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [16]Avoid contact with skin and eyes.
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere, as recommended.
[10]
Conclusion
3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride is more than just a chemical reagent; it is a sophisticated tool for the modern medicinal chemist. Its well-defined stereochemistry, orthogonal functional groups, and synthetically versatile bromophenyl moiety provide a reliable and efficient starting point for the synthesis of complex, chiral molecules. The robust methods for its enantioselective synthesis and the predictable reactivity of its functional groups make it a self-validating system for constructing novel chemical entities with high potential for therapeutic applications. This guide has outlined the core principles and practical methodologies required to fully exploit the potential of this powerful chiral building block.
References
CN102060717A - The synthetic method of 3-amino-4-bromophenol - Google P
CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google P
Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - MDPI. (URL: [Link])
The Versatility of Boc-S-3-Amino-3-(4-bromophenyl)propionic Acid in Research. (URL: [Link])
US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google P
Boosting chemoselective reduction of 4-nitrostyrene via photoinduced energetic electrons from in situ formed Cu nanoparticles on carbon dots - Green Chemistry (RSC Publishing). (URL: [Link])
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst - MDPI. (URL: [Link])
The Importance of Chiral Building Blocks in Peptide Synthesis. (URL: [Link])
Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC - NIH. (URL: [Link])
EP3160937B1 - A novel method for synthesis of optically pure beta-amino alcohols - Google P
Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - MDPI. (URL: [Link])
Multi-useful chiral building block for the synthesis of non natural... - ResearchGate. (URL: [Link])
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Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC - NIH. (URL: [Link])
Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC - PubMed Central. (URL: [Link])
Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones - Chemical Society Reviews (RSC Publishing). (URL: [Link])
Structural Manipulations of Marine Natural Products Inspire a New Library of 3-Amino-1,2,4-Triazine PDK Inhibitors Endowed with Antitumor Activity in Pancreatic Ductal Adenocarcinoma - MDPI. (URL: [Link])
Synthesis and characterization of 3-amino-1, 2-propanediol - ResearchGate. (URL: [Link])
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (URL: [Link])
antimicrobial potential of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride
An In-depth Technical Guide to the Antimicrobial Potential of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride Abstract The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and deve...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Antimicrobial Potential of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride
Abstract
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents. Phenylpropanolamine scaffolds represent a promising class of molecules due to their structural versatility and proven bioactivity. This technical guide provides a comprehensive framework for investigating the antimicrobial potential of a specific candidate, 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride. We delve into its chemical rationale, postulated mechanisms of action, and a detailed, field-proven workflow for its preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals, offering robust, self-validating protocols for antimicrobial susceptibility testing and cytotoxicity assessment, thereby enabling a thorough evaluation of this compound's therapeutic promise.
Introduction: The Scientific Rationale
The core structure of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride presents several features that suggest a strong potential for antimicrobial activity. The molecule combines a cationic primary amine, a lipophilic bromophenyl group, and a flexible propanol backbone. This amphiphilic architecture is a hallmark of many membrane-active antimicrobial agents. The positively charged amino group can be expected to facilitate initial electrostatic interactions with the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids. The bromophenyl group provides the necessary lipophilicity to penetrate the hydrophobic core of the lipid bilayer, potentially leading to membrane disruption and loss of cellular integrity.
Furthermore, the presence of a bromine atom on the phenyl ring is significant. Halogenation is a common strategy in medicinal chemistry to enhance the potency of bioactive compounds. The bromine atom can increase lipophilicity, improve metabolic stability, and potentially form halogen bonds with biological targets, such as key microbial enzymes. Preliminary studies on related compounds suggest that the amino and bromine functionalities are crucial for their binding affinity and reactivity with molecular targets.[1]
Postulated Mechanism of Action
Based on its structural characteristics, we postulate a primary mechanism of action involving the disruption of microbial cell membrane integrity. This process can be conceptualized in a multi-step model, which also suggests potential secondary intracellular targets.
Hypothesized Antimicrobial Mechanism:
Electrostatic Adsorption: The protonated amine group (NH3+) on the compound is attracted to the anionic microbial surface (e.g., phosphate groups in phospholipids).
Hydrophobic Insertion: The 4-bromophenyl moiety partitions into the hydrophobic lipid bilayer of the cell membrane.
Membrane Perturbation: The accumulation of the compound within the membrane disrupts the ordered lipid packing, leading to increased membrane fluidity and permeability.
Leakage of Cellular Contents: The compromised membrane allows for the uncontrolled efflux of essential ions (e.g., K+) and small metabolites, disrupting the proton motive force and cellular homeostasis.
Enzyme Inhibition (Secondary Target): Following membrane permeation or direct interaction, the compound may inhibit essential intracellular enzymes, such as dihydrofolate reductase (DHFR), which is critical for DNA replication and a known target for some antimicrobials.[2]
Caption: Postulated mechanism of antimicrobial action.
Preclinical Evaluation Workflow: A Technical Guide
A rigorous, stepwise approach is critical to validate the antimicrobial potential and therapeutic window of a novel compound. The following protocols are designed to be self-validating, incorporating necessary controls to ensure data integrity.
Phase 1: Antimicrobial Susceptibility Testing
The primary objective is to determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The broth microdilution method is the gold standard for this assessment.[3][4]
Experimental Protocol: Broth Microdilution for MIC Determination
Preparation of Bacterial Inoculum:
a. Aseptically select 3-5 well-isolated colonies of the test bacterium from a fresh agar plate (e.g., Mueller-Hinton Agar).
b. Inoculate the colonies into a tube containing a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).
c. Incubate the broth culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
d. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]
Preparation of Compound Dilutions:
a. Prepare a 1 mg/mL stock solution of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride in sterile deionized water or DMSO. Note: If using DMSO, ensure the final concentration in the wells does not exceed 1%, as it can affect microbial growth.[5]
b. In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in CAMHB to create a concentration gradient (e.g., from 128 µg/mL to 0.25 µg/mL).[3]
Inoculation and Incubation:
a. Add the standardized bacterial inoculum to each well containing the compound dilutions.
b. Include a positive control (bacteria with no compound) and a negative control (broth medium only to check for sterility).[3]
c. Seal the plate and incubate at 37°C for 16-20 hours.[3]
Determination of MIC:
a. Following incubation, visually inspect the plate for turbidity.
b. The MIC is defined as the lowest concentration of the compound at which there is no visible growth.[3]
Chiral Synthesis of (S)-3-Amino-3-(4-bromophenyl)propan-1-ol Hydrochloride: An Application and Protocol Guide
Introduction: The Significance of a Chiral Building Block (S)-3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride is a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its stereospecific...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of a Chiral Building Block
(S)-3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride is a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its stereospecific structure is paramount, as enantiomers of a drug can exhibit vastly different pharmacological activities and metabolic fates. This guide provides a comprehensive overview of the synthetic strategies for obtaining this valuable intermediate with high enantiomeric purity, focusing on practical laboratory protocols and the underlying chemical principles. The primary application of this compound is as a key intermediate in the synthesis of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1][2]
Strategic Approaches to Asymmetric Synthesis
The central challenge in synthesizing (S)-3-Amino-3-(4-bromophenyl)propan-1-ol lies in the enantioselective construction of the chiral center at the C-3 position. Several robust methods have been developed to achieve this, primarily revolving around the asymmetric reduction of a prochiral ketone precursor.
Asymmetric Reduction of 3-Amino-1-(4-bromophenyl)propan-1-one
A highly efficient and convergent route involves the asymmetric reduction of the corresponding prochiral β-amino ketone. This method is favored for its potential for high enantioselectivity and yield.[3]
Corey-Bakshi-Shibata (CBS) Reduction: This renowned method utilizes a chiral oxazaborolidine catalyst to stereoselectively reduce the ketone to the desired (S)-alcohol. The catalyst, typically derived from (S)-prolinol, creates a chiral environment that directs the hydride attack from a borane source (e.g., BH₃·THF or BH₃·SMe₂) to one face of the carbonyl group.[4][5][6][7] The predictability and high enantiomeric excess (often >95% ee) make the CBS reduction a powerful tool in asymmetric synthesis.[4][5]
Chemoenzymatic Synthesis: Biocatalysis offers a green and highly selective alternative. Enzymes, such as ketoreductases, can reduce the β-amino ketone with exceptional enantioselectivity under mild reaction conditions. This approach is gaining traction due to its environmental benefits and the potential for high catalytic efficiency.[3]
Enzymatic Resolution of Racemic 3-Amino-3-(4-bromophenyl)propan-1-ol
Another viable strategy is the kinetic resolution of the racemic amino alcohol. This involves the use of an enzyme, typically a lipase, to selectively acylate one of the enantiomers, allowing for the separation of the acylated and unreacted enantiomers. While effective, this method's maximum theoretical yield for the desired enantiomer is 50%.
Chiral Pool Synthesis
This approach begins with a readily available chiral starting material, such as an amino acid, to introduce the desired stereochemistry. For instance, (S)-3-amino-3-phenylpropionic acid can be reduced to the corresponding amino alcohol.[8] While this method guarantees the correct stereochemistry, it may require more synthetic steps compared to asymmetric catalysis.
Comparative Analysis of Synthetic Strategies
Strategy
Key Reagents/Catalysts
Typical Enantiomeric Excess (ee)
Advantages
Disadvantages
Corey-Bakshi-Shibata (CBS) Reduction
(S)-2-Methyl-CBS-oxazaborolidine, Borane complex
>95%
High enantioselectivity, predictable stereochemistry, broad substrate scope.[4][5]
Sensitivity of reagents to air and moisture, cost of catalyst.
Chemoenzymatic Reduction
Ketoreductase enzymes, co-factors (e.g., NADPH)
Often >99%
High enantioselectivity, mild reaction conditions, environmentally friendly.[3]
Enzyme stability and cost, potential for substrate inhibition.
Maximum 50% theoretical yield for the desired enantiomer, requires separation of enantiomers.
Chiral Pool Synthesis
Chiral starting material (e.g., (S)-3-amino-3-phenylpropionic acid), reducing agents.[8]
>99%
Absolute stereochemistry is predetermined.
Can involve longer synthetic routes.
Experimental Protocols
The following detailed protocol outlines the synthesis of (S)-3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride via the Corey-Bakshi-Shibata (CBS) reduction, a widely adopted and reliable method.
Workflow Diagram
Caption: Synthetic workflow for (S)-3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride.
Part 1: Synthesis of 3-Amino-1-(4-bromophenyl)propan-1-one Hydrochloride (Precursor)
This step involves a Mannich reaction between 4-bromoacetophenone, paraformaldehyde, and a suitable amine hydrochloride.
Materials:
4-Bromoacetophenone
Paraformaldehyde
Dimethylamine hydrochloride (or other secondary amine hydrochloride)
Ethanol
Hydrochloric acid (concentrated)
Procedure:
To a round-bottom flask, add 4-bromoacetophenone (1.0 eq), paraformaldehyde (1.2 eq), and dimethylamine hydrochloride (1.1 eq) in ethanol.
Add a catalytic amount of concentrated hydrochloric acid.
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.
The product will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 3-(dimethylamino)-1-(4-bromophenyl)propan-1-one hydrochloride.
For subsequent steps, the free base can be generated by neutralization with a suitable base (e.g., NaOH solution) and extraction with an organic solvent.
Part 2: Asymmetric Reduction to (S)-3-Amino-3-(4-bromophenyl)propan-1-ol
Materials:
3-Amino-1-(4-bromophenyl)propan-1-one (from Part 1)
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution)
Anhydrous Tetrahydrofuran (THF)
Methanol
1 M Hydrochloric acid
Procedure:
In a flame-dried, argon-purged flask, dissolve the 3-amino-1-(4-bromophenyl)propan-1-one (1.0 eq) in anhydrous THF.
Cool the solution to 0 °C in an ice bath.
Slowly add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) to the flask.
To this mixture, add the borane-THF complex solution (0.6 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.
Stir the reaction mixture at 0 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.
Warm the mixture to room temperature and stir for 30 minutes.
Remove the solvent under reduced pressure.
Add 1 M HCl to the residue and stir for 1 hour.
Wash the aqueous layer with diethyl ether to remove the chiral auxiliary.
Basify the aqueous layer with a concentrated NaOH solution to pH > 12 and extract the product with dichloromethane or ethyl acetate.
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-3-Amino-3-(4-bromophenyl)propan-1-ol.
Part 3: Formation of the Hydrochloride Salt
Materials:
Crude (S)-3-Amino-3-(4-bromophenyl)propan-1-ol
Anhydrous diethyl ether
HCl in diethyl ether (2 M solution)
Procedure:
Dissolve the crude amino alcohol in a minimal amount of anhydrous diethyl ether.
Cool the solution to 0 °C.
Slowly add the HCl/diethyl ether solution dropwise with stirring until precipitation is complete.
Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride.
The enantiomeric purity of the final product is a critical parameter and is determined by chiral HPLC.
Method:
Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralcel OD-H or Chiralpak AD is effective.[9]
Mobile Phase: A normal-phase mobile phase, typically a mixture of n-hexane, ethanol, and a small amount of an amine modifier (e.g., diethylamine or isopropylamine) is commonly used.[10]
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 220 nm).
Sample Preparation:
Dissolve a small amount of the final product in the mobile phase and inject it into the HPLC system. The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound. The formation of the hydrochloride salt can be confirmed by the characteristic shifts of the protons adjacent to the amino group.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound and to support the structural confirmation.
Safety and Handling
Reagents: Borane-THF complex is highly flammable and reacts violently with water. Handle under an inert atmosphere. CBS catalysts are moisture-sensitive.
Solvents: Diethyl ether and THF are highly flammable. Use in a well-ventilated fume hood away from ignition sources.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
The chiral synthesis of (S)-3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride is a well-established process with several effective strategies. The Corey-Bakshi-Shibata reduction stands out as a highly reliable and enantioselective method for large-scale production. Careful execution of the experimental protocol and rigorous analytical characterization are essential to ensure the high purity and desired stereochemistry of this important pharmaceutical intermediate.
References
Google Patents. (n.d.). CN103664660A - Synthesis method of dapoxetine hydrochloride.
Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Amino Acids and Peptides (pp. 251-286). Springer.
Google Patents. (n.d.). WO2008035358A2 - Process for preparing dapoxetine.
Madhavan, P., Rao, B. M., Pravin, B., Thilakkumar, T., Arun, K., Sravan, T., ... & Chandrasekhar, K. B. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. E-Journal of Chemistry, 4(4), 536-542.
ResearchGate. (n.d.). Formulation Development and Evaluation of Dapoxetine Hydrochloride Tablets Approved for the Treatment of Premature Ejaculation. Retrieved from [Link]
MDPI. (2019). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Retrieved from [Link]
PubMed. (2003). Asymmetric synthesis of syn- and anti-1,3-amino alcohols. Retrieved from [Link]
Maithili Life Sciences. (n.d.). Dapoxetine HCl | API | Intermediates | Manufacturer | Supplier. Retrieved from [Link]
Google Patents. (n.d.). WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir.
TSI Journals. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Retrieved from [Link]
Semantic Scholar. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Retrieved from [Link]
Grokipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]
Purdue Chemistry. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. Retrieved from [Link]
Manus Aktteva Biopharma LLP. (n.d.). Intermediates of Dapoxetine hydrochloride | Manufacturers. Retrieved from [Link]
National Institutes of Health. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]
ResearchGate. (n.d.). Corey–Bakshi–Shibata (CBS) Reduktion. Retrieved from [Link]
National Institutes of Health. (2019). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. Retrieved from [Link]
Google Patents. (n.d.). CN100591649C - Method of preparing R-(+)-3-chlorophenylpropanol.
MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Retrieved from [Link]
Khalafy, J., Rimaz, M., Farajzadeh, S., & Ezzati, M. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 66-69.
PubChem. (n.d.). 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. Retrieved from [Link]
PubChem. (n.d.). 1-amino-3-(4-bromophenyl)propan-2-one hydrochloride. Retrieved from [Link]
Journal of the Chemical Society, Perkin Transactions 1. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Retrieved from [Link]
The Strategic Application of 3-Amino-3-(4-bromophenyl)propan-1-ol Hydrochloride in Asymmetric Synthesis
Introduction: A Versatile Chiral Building Block In the landscape of modern pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Versatile Chiral Building Block
In the landscape of modern pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making stereocontrol a critical aspect of synthetic chemistry.[1] Within the arsenal of the synthetic chemist, chiral building blocks—enantiopure molecules used as starting materials—offer a robust and reliable strategy for introducing stereocenters.[1] 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride is a quintessential example of such a building block. This bifunctional molecule, possessing a stereocenter at the carbon bearing the amino group, serves as a valuable precursor for a range of complex chiral molecules, most notably as a key intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) like (R)-Fluoxetine and norepinephrine reuptake inhibitors like (R)-Atomoxetine.[2]
The utility of this compound is threefold:
Pre-defined Stereochemistry: It provides a fixed chiral center, which is carried through the synthetic sequence, ensuring the desired stereochemical outcome in the final product.
Orthogonal Functionality: The presence of both an amino and a primary alcohol group allows for selective and sequential functionalization.
Aromatic Handle for Diversification: The 4-bromophenyl moiety is not merely a structural component; the bromine atom serves as a versatile functional handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, enabling the creation of diverse molecular libraries.
This guide provides a detailed exploration of the application of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride in asymmetric synthesis, focusing on its role as a key intermediate. We will present detailed protocols for its preparation via asymmetric reduction and its subsequent elaboration into a pharmaceutically relevant scaffold.
Part 1: Enantioselective Synthesis of the Chiral Building Block
The primary route to optically active 3-Amino-3-(4-bromophenyl)propan-1-ol is the asymmetric reduction of the corresponding prochiral ketone, 3-amino-3-(4-bromophenyl)propan-1-one. This method is highly efficient and provides excellent control over the stereochemistry of the resulting alcohol. The Corey-Bakshi-Shibata (CBS) reduction is a well-established and highly reliable method for achieving high enantioselectivity in the reduction of ketones.[3]
Protocol 1.1: Synthesis of Precursor Ketone (3-Dimethylamino-1-(4-bromophenyl)propan-1-one hydrochloride)
The precursor aminoketone is readily synthesized via a Mannich reaction between 4-bromoacetophenone, formaldehyde (as paraformaldehyde), and dimethylamine hydrochloride.
Reagent
Molar Eq.
MW ( g/mol )
Amount
4-Bromoacetophenone
1.0
199.04
19.9 g
Paraformaldehyde
1.2
30.03 (per CH₂O)
3.6 g
Dimethylamine HCl
1.1
81.54
8.97 g
Isopropanol
-
-
100 mL
Concentrated HCl
catalytic
-
1 mL
Step-by-Step Procedure:
To a 250 mL round-bottom flask, add 4-bromoacetophenone, paraformaldehyde, dimethylamine hydrochloride, and isopropanol.
Add a catalytic amount of concentrated hydrochloric acid.
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 82 °C) with vigorous stirring.
Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, allow the mixture to cool to room temperature.
Cool the mixture further in an ice bath for 1-2 hours to facilitate precipitation of the product.
Collect the white crystalline solid by vacuum filtration, wash with cold isopropanol, and then with diethyl ether.
Dry the product under vacuum to yield 3-dimethylamino-1-(4-bromophenyl)propan-1-one hydrochloride.
Protocol 1.2: Asymmetric Reduction of the Prochiral Ketone
This protocol describes the asymmetric reduction using a chiral CBS catalyst and a borane source to produce enantiomerically enriched (R)-3-Amino-3-(4-bromophenyl)propan-1-ol. Using the (S)-CBS catalyst will yield the (S)-enantiomer.
Workflow for Asymmetric Ketone Reduction
Reagent
Molar Eq.
MW ( g/mol )
Amount
Notes
3-Dimethylamino-1-(4-bromophenyl)propan-1-one HCl
1.0
294.59
10.0 g
The precursor from Protocol 1.1
(R)-2-Methyl-CBS-oxazaborolidine
0.1
277.23
10 mol% (as 1M solution in toluene)
Chiral catalyst
Borane-dimethyl sulfide (BMS)
1.1
75.97
~1.1 eq. (as ~10M solution)
Reducing agent
Anhydrous Tetrahydrofuran (THF)
-
-
150 mL
Solvent
Triethylamine
1.1
101.19
~1.1 eq.
To neutralize the hydrochloride salt
Methanol
-
-
20 mL
For quenching
Step-by-Step Procedure:
Preparation of the Free Amine: In a separate flask, suspend the aminoketone hydrochloride in 50 mL of anhydrous THF. Cool in an ice bath and add triethylamine dropwise. Stir for 30 minutes, then remove the resulting triethylamine hydrochloride salt by filtration under an inert atmosphere. Wash the salt with a small amount of anhydrous THF and combine the filtrates. This solution contains the free aminoketone.
Catalyst Activation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the (R)-CBS solution. Dilute with 50 mL of anhydrous THF and cool the solution to -20 °C using a cryocooler or an appropriate cooling bath.
Slowly add the borane-dimethyl sulfide (BMS) complex to the catalyst solution and stir for 15 minutes at -20 °C.
Reduction: Add the solution of the free aminoketone dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above -15 °C.
Stir the reaction mixture at -20 °C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol at -20 °C. A vigorous evolution of hydrogen gas will be observed.
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
Workup: Concentrate the mixture under reduced pressure. Add 1N HCl and wash with diethyl ether to remove boron-containing byproducts. Basify the aqueous layer with 2N NaOH until pH > 12, then extract with dichloromethane (3 x 50 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched (R)-3-Amino-3-(4-bromophenyl)propan-1-ol. The enantiomeric excess (e.e.) can be determined by chiral HPLC analysis.
Part 2: Application in the Synthesis of a Fluoxetine Analog
The true value of (R)-3-Amino-3-(4-bromophenyl)propan-1-ol lies in its utility as a scaffold for building more complex molecules. The following protocols detail its conversion to (R)-N-methyl-3-(4-bromophenyl)-3-(4-(trifluoromethyl)phenoxy)propan-1-amine, an analog of the active pharmaceutical ingredient Fluoxetine. This synthesis involves two key steps: selective N-methylation of the primary amine and O-arylation of the primary alcohol.
Protocol 2.1: Selective Mono-N-Methylation
Direct alkylation of primary amines can often lead to over-alkylation. A selective method is required to obtain the desired secondary amine. One effective strategy involves reductive amination.
Reagent
Molar Eq.
MW ( g/mol )
Amount
(R)-3-Amino-3-(4-bromophenyl)propan-1-ol
1.0
230.10
5.0 g
Paraformaldehyde
1.1
30.03 (per CH₂O)
0.72 g
Sodium triacetoxyborohydride (STAB)
1.5
211.94
6.9 g
Dichloroethane (DCE)
-
-
100 mL
Acetic Acid
catalytic
-
0.5 mL
Step-by-Step Procedure:
To a 250 mL round-bottom flask, add (R)-3-Amino-3-(4-bromophenyl)propan-1-ol, paraformaldehyde, and dichloroethane.
Add a catalytic amount of glacial acetic acid.
Stir the suspension at room temperature for 1 hour. The mixture should become a clear solution as the imine forms.
Add sodium triacetoxyborohydride in portions over 20 minutes. The reaction is mildly exothermic.
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction by TLC.
Workup: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
Separate the layers and extract the aqueous phase with dichloromethane (2 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude (R)-3-(Methylamino)-3-(4-bromophenyl)propan-1-ol is often of sufficient purity to be used in the next step without further purification.
Protocol 2.2: O-Arylation via Nucleophilic Aromatic Substitution (SNAr)
The final key step is the formation of the diaryl ether bond. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing trifluoromethyl group on the aryl halide activates it towards nucleophilic attack by the alcoholate.
Synthetic Pathway to a Fluoxetine Analog
Reagent
Molar Eq.
MW ( g/mol )
Amount
(R)-3-(Methylamino)-3-(4-bromophenyl)propan-1-ol
1.0
244.13
4.0 g
Sodium Hydride (NaH)
1.2
24.00 (as 60% disp. in oil)
0.79 g
1-Chloro-4-(trifluoromethyl)benzene
1.1
180.56
3.25 g
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
50 mL
Step-by-Step Procedure:
Safety Note: Sodium hydride is a highly reactive, flammable solid. Handle with extreme care under an inert atmosphere.
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the 60% NaH dispersion.
Wash the NaH with anhydrous hexane (2 x 10 mL) to remove the mineral oil. Carefully decant the hexane washes.
Add anhydrous DMSO to the washed NaH.
In a separate flask, dissolve the (R)-3-(Methylamino)-3-(4-bromophenyl)propan-1-ol in anhydrous DMSO.
Add the amino alcohol solution dropwise to the NaH suspension at room temperature. Stir for 1 hour at room temperature to ensure complete formation of the alkoxide.
Add 1-chloro-4-(trifluoromethyl)benzene to the reaction mixture.
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours. Monitor the reaction by TLC or HPLC.
Workup: Cool the reaction to room temperature and carefully pour it into a beaker containing ice water (200 mL).
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
Combine the organic layers, wash with water, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to yield the final product.
Salt Formation (Optional): The free base can be converted to its hydrochloride salt for improved stability and handling by dissolving it in diethyl ether and bubbling dry HCl gas through the solution, or by adding a solution of HCl in ether. The resulting precipitate can be collected by filtration.
Conclusion and Future Outlook
3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride stands as a testament to the power of chiral building block synthesis. Its pre-defined stereocenter and versatile functional groups provide a reliable and efficient entry point for the asymmetric synthesis of complex, high-value molecules. The protocols detailed herein for its own synthesis via asymmetric reduction and its subsequent elaboration into a fluoxetine analog demonstrate a practical, field-proven workflow. The true power of this intermediate is further amplified by the potential for derivatization at the bromophenyl position, opening avenues for the creation of novel chemical entities for drug discovery and materials science. As the demand for enantiopure compounds continues to grow, the strategic application of such well-defined chiral building blocks will remain a cornerstone of modern organic synthesis.
References
Google Patents. (2012). A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. KR101644016B1.
Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549-3551. [Link]
Google Patents. (2005). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. US6846957B2.
de Souza, R. O. M. A., et al. (2008). A concise total synthesis of (R)-fluoxetine, a potent and selective serotonin reuptake inhibitor. Journal of the Brazilian Chemical Society. [Link]
Application Note & Protocol: A Guide to the Synthesis of 3-Amino-3-(4-bromophenyl)propan-1-ol Hydrochloride
Abstract This document provides a comprehensive guide for the synthesis of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride, a valuable building block in medicinal chemistry and drug development. The protocol details a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the synthesis of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride, a valuable building block in medicinal chemistry and drug development. The protocol details a robust two-step synthetic pathway commencing with a Mannich reaction to form the intermediate β-amino ketone, followed by a chemoselective reduction to the desired β-amino alcohol, and concluding with its conversion to the stable hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanisms, justifications for procedural choices, and detailed experimental protocols to ensure reproducibility and safety.
Introduction and Synthetic Rationale
3-Amino-3-arylpropan-1-ol scaffolds are prevalent in a wide range of pharmacologically active compounds. The title compound, 3-Amino-3-(4-bromophenyl)propan-1-ol, serves as a key intermediate for synthesizing various therapeutic agents. The presence of the bromo-phenyl moiety offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the creation of diverse molecular libraries for drug discovery.
The synthetic strategy outlined herein is a classic and efficient approach for preparing β-amino alcohols. It involves two primary transformations:
Mannich Reaction: A three-component condensation of a ketone (4-bromoacetophenone), a non-enolizable aldehyde (paraformaldehyde), and an amine salt (ammonium chloride) to form the β-amino ketone intermediate, 3-amino-1-(4-bromophenyl)propan-1-one hydrochloride.
Ketone Reduction: The selective reduction of the carbonyl group in the β-amino ketone intermediate to a hydroxyl group, yielding the target amino alcohol. This transformation is achieved using sodium borohydride (NaBH₄), a mild and selective reducing agent that does not affect the aromatic bromine substituent.
The final product is isolated as a hydrochloride salt to enhance its stability and improve its handling characteristics as a crystalline solid.
Overall Synthetic Workflow
The synthesis proceeds through the pathway illustrated below. The initial step forms the carbon-carbon and carbon-nitrogen bonds necessary for the propanolamine backbone, and the second step establishes the final alcohol functionality.
Caption: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Part A: Synthesis of 3-Amino-1-(4-bromophenyl)propan-1-one Hydrochloride (Mannich Reaction)
Rationale: This reaction constructs the core structure of the molecule.[1] 4-Bromoacetophenone provides the aryl ketone backbone. Paraformaldehyde serves as the source of methylene for the propylene chain, and ammonium chloride provides the amino group. The reaction is typically acid-catalyzed and driven by heating to overcome the activation energy for imine formation and subsequent nucleophilic attack by the ketone enol. Using an alcohol as a solvent is common for this transformation.[2]
Materials & Reagents:
Reagent/Material
M.W. ( g/mol )
Quantity (mmol)
Mass/Volume
Role
4-Bromoacetophenone
199.04
50.0
9.95 g
Starting Ketone
Paraformaldehyde
(30.03)n
60.0
1.80 g
Formaldehyde Source
Ammonium Chloride
53.49
60.0
3.21 g
Amine Source
Isopropyl Alcohol (IPA)
60.10
-
100 mL
Solvent
Concentrated HCl
36.46
-
~0.5 mL
Catalyst
Acetone
58.08
-
As needed
Washing Solvent
Procedure:
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoacetophenone (9.95 g, 50.0 mmol), paraformaldehyde (1.80 g, 60.0 mmol), and ammonium chloride (3.21 g, 60.0 mmol).
Solvent and Catalyst Addition: Add isopropyl alcohol (100 mL) to the flask, followed by a few drops of concentrated hydrochloric acid (~0.5 mL) to ensure acidic conditions.
Reaction Execution: Heat the mixture to reflux (approximately 80-85°C) with vigorous stirring. Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).
Work-up and Isolation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Further cool the mixture in an ice bath for 1-2 hours to facilitate the precipitation of the product.
Filtration: Collect the resulting white crystalline solid by vacuum filtration. Wash the solid with cold acetone (2 x 20 mL) to remove any unreacted starting materials and impurities.
Drying: Dry the product, 3-amino-1-(4-bromophenyl)propan-1-one hydrochloride, under vacuum to a constant weight. The typical yield is 75-85%.
Part B: Synthesis of 3-Amino-3-(4-bromophenyl)propan-1-ol (Ketone Reduction)
Rationale: The selective reduction of the ketone to a secondary alcohol is achieved using sodium borohydride (NaBH₄). NaBH₄ is a chemoselective hydride donor that readily reduces ketones and aldehydes but does not reduce less reactive functional groups like aromatic rings or halides.[3][4] Methanol is used as the solvent and also serves as a proton source to quench the intermediate alkoxide. The reaction is performed at a low temperature to control the reaction rate and minimize potential side reactions.
Materials & Reagents:
Reagent/Material
M.W. ( g/mol )
Quantity (mmol)
Mass/Volume
Role
3-Amino-1-(4-bromophenyl)propan-1-one HCl
278.55
35.0
9.75 g
Starting Ketone
Sodium Borohydride (NaBH₄)
37.83
70.0
2.65 g
Reducing Agent
Methanol (MeOH)
32.04
-
150 mL
Solvent
Deionized Water
18.02
-
As needed
Quenching/Work-up
Dichloromethane (DCM)
84.93
-
As needed
Extraction Solvent
Sodium Hydroxide (NaOH), 2M Solution
40.00
-
As needed
pH Adjustment
Anhydrous Sodium Sulfate (Na₂SO₄)
142.04
-
As needed
Drying Agent
Procedure:
Dissolution: In a 500 mL round-bottom flask, dissolve the 3-amino-1-(4-bromophenyl)propan-1-one hydrochloride (9.75 g, 35.0 mmol) in methanol (150 mL). Cool the solution to 0-5°C using an ice bath.
Reducing Agent Addition: While maintaining the low temperature, add sodium borohydride (2.65 g, 70.0 mmol) portion-wise over 30 minutes. Vigorous gas evolution (hydrogen) will be observed.
Reaction Execution: Stir the reaction mixture at 0-5°C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC until the starting material is consumed.
Quenching: Carefully quench the reaction by slowly adding deionized water (~50 mL).
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
Basification and Extraction: To the remaining aqueous solution, add 2M sodium hydroxide solution until the pH is adjusted to ~10-11 to ensure the amine is in its free base form. Extract the aqueous layer with dichloromethane (3 x 50 mL).
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-Amino-3-(4-bromophenyl)propan-1-ol as a viscous oil or low-melting solid.
Part C: Formation of 3-Amino-3-(4-bromophenyl)propan-1-ol Hydrochloride
Rationale: The conversion of the free base to its hydrochloride salt is a standard procedure to obtain a stable, crystalline, and easily handleable solid.[5] This is achieved by treating a solution of the amine with hydrochloric acid.
Materials & Reagents:
Reagent/Material
Quantity
Role
Crude 3-Amino-3-(4-bromophenyl)propan-1-ol
~35 mmol
Free Base
Diethyl Ether or Ethyl Acetate
~100 mL
Solvent
HCl in Diethyl Ether (2.0 M) or Isopropanol
~20 mL
Acid Source
Procedure:
Dissolution: Dissolve the crude amino alcohol from Part B in diethyl ether or ethyl acetate (~100 mL).
Acidification: Slowly add a 2.0 M solution of HCl in diethyl ether (or a saturated solution of HCl in isopropanol) dropwise to the stirred solution.
Precipitation: The hydrochloride salt will immediately begin to precipitate as a white solid. Continue adding the HCl solution until no further precipitation is observed.
Isolation and Drying: Stir the resulting slurry for 30 minutes in an ice bath. Collect the solid by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum to yield the final product, 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride. The typical purity is >98%.
References
A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. (KR101644016B1).
Ogawa, C., & Kobayashi, S. (2021). Catalytic Asymmetric Synthesis in Nonconventional Media/Conditions. In Catalytic Asymmetric Synthesis, Third Edition. ResearchGate. [Link]
The synthetic method of the bromophenol of 3 amino 4. (CN102060717B).
Bromination of Cinnamic acid. The Royal Society of Chemistry. [Link]
Preparation method of 3-methylamino-1-phenylpropanol. (CN100432043C).
Ketone Reduction via Transfer Hydrogenation. Organic Chemistry Portal. [Link]
Solano, D. M., Bacher, A., & Hashim, H. Lab 9: Addition of Bromine to trans-Cinnamic Acid. California State University, Bakersfield. [Link]
Davis, F. A., & Prasad, K. R. (2003). Asymmetric synthesis of syn- and anti-1,3-amino alcohols. The Journal of Organic Chemistry, 68(17), 6859–6862. [Link]
Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry. [Link]
The synthetic method of 3-amino-4-bromophenol. (CN102060717A).
Method for resolving 3-amino-3-phenylpropanol. (CN102633658A).
El-Sayed, N. N. E., & El-Gohary, N. M. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(40), 25969–26001. [Link]
Enantioselective reduction of ketones. Wikipedia. [Link]
Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. (2022). Nature Communications, 13(1), 4567. [Link]
Alcohol synthesis by carbonyl compound reduction. Organic Chemistry Portal. [Link]
Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. (US20040102651A1).
protocol for the reduction of 3-amino-3-(4-bromophenyl)propionic acid
An Application Guide to the Chemoselective Reduction of 3-Amino-3-(4-bromophenyl)propionic Acid to its Corresponding Amino Alcohol Introduction: The Significance of β-Amino Alcohols In the landscape of pharmaceutical dev...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Chemoselective Reduction of 3-Amino-3-(4-bromophenyl)propionic Acid to its Corresponding Amino Alcohol
Introduction: The Significance of β-Amino Alcohols
In the landscape of pharmaceutical development and medicinal chemistry, chiral β-amino alcohols are privileged structural motifs.[1][2] These compounds are integral components of numerous biologically active molecules, including pharmaceuticals, and serve as versatile chiral building blocks for asymmetric synthesis.[3][4] The target molecule of this protocol, 3-amino-3-(4-bromophenyl)propan-1-ol, is a valuable derivative of the non-proteinogenic β-amino acid, 3-amino-3-(4-bromophenyl)propionic acid.[5] The presence of the bromophenyl group provides a strategic handle for further synthetic modifications, such as cross-coupling reactions, making this a highly desirable building block for creating diverse molecular libraries.
This application note provides a detailed, field-proven protocol for the chemoselective reduction of the carboxylic acid moiety of 3-amino-3-(4-bromophenyl)propionic acid. We will delve into the rationale behind the chosen synthetic strategy, which involves a two-step process: protection of the amino group followed by a robust reduction of the carboxylic acid. This approach is designed to ensure high yield, purity, and reproducibility, addressing the common challenges associated with reducing multifunctional molecules.
Guiding Principle: Navigating Chemoselectivity
The primary challenge in this transformation is the presence of three distinct functional groups: a primary amine, a carboxylic acid, and an aryl bromide. A successful protocol must selectively reduce the carboxylic acid to a primary alcohol without affecting the other two groups.
The Amino Group: As a nucleophilic and basic site, the primary amine can undergo side reactions. More critically, its acidic N-H proton will react with strong hydride reagents.
The Carboxylic Acid: This group is notoriously difficult to reduce. While milder agents like sodium borohydride (NaBH₄) are effective for aldehydes and ketones, they are generally unreactive towards carboxylic acids under standard conditions.[6][7]
The Aryl Bromide: This group is susceptible to reduction (hydrodebromination) under certain catalytic hydrogenation conditions, a method that is therefore ill-suited for this specific transformation.[8]
Considering these factors, the most reliable and powerful reagent for the direct reduction of carboxylic acids to alcohols is Lithium Aluminum Hydride (LiAlH₄) .[9][10][11][12] However, its high reactivity necessitates a carefully controlled strategy. LiAlH₄ reacts exothermically with any acidic protons, including those on the carboxylic acid and the amine.[11][13] To prevent side reactions and ensure a clean, high-yielding conversion, protection of the amino group is the most prudent course of action. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is exceptionally stable under the strongly basic and nucleophilic conditions of a LiAlH₄ reduction and can be easily removed later under acidic conditions.[14]
Therefore, our strategy is as follows:
Protection: The primary amine of the starting material is protected as a Boc-carbamate.
Reduction: The Boc-protected carboxylic acid is then reduced to the corresponding primary alcohol using LiAlH₄ in an anhydrous ethereal solvent.
Experimental Protocols and Methodologies
This section details the complete, step-by-step workflow for the synthesis of Boc-protected 3-amino-3-(4-bromophenyl)propan-1-ol.
Part A: N-Boc Protection of 3-Amino-3-(4-bromophenyl)propionic Acid
This initial step ensures the amino group is inert during the subsequent reduction, simplifying the reaction and purification.
Materials:
3-Amino-3-(4-bromophenyl)propionic acid
Di-tert-butyl dicarbonate (Boc)₂O
Sodium hydroxide (NaOH)
1,4-Dioxane
Deionized water
1 M Hydrochloric acid (HCl)
Ethyl acetate
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
In a round-bottom flask, dissolve 3-amino-3-(4-bromophenyl)propionic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1 M aqueous NaOH (0.2 M solution).
Cool the stirred solution to 0 °C using an ice bath.
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the solution portion-wise over 15 minutes.
Remove the ice bath and allow the reaction mixture to warm to room temperature, stirring vigorously for 12-16 hours.
Concentrate the mixture under reduced pressure to remove the 1,4-dioxane.
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 by the slow addition of 1 M HCl. A white precipitate should form.
Extract the aqueous layer with ethyl acetate (3x volumes).
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product, which can be used in the next step without further purification.
Part B: LiAlH₄ Reduction to N-Boc-3-amino-3-(4-bromophenyl)propan-1-ol
This is the core reduction step. Extreme caution must be exercised when working with LiAlH₄. The reaction must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and glassware.
Materials:
N-Boc-3-amino-3-(4-bromophenyl)propionic acid (from Part A)
Lithium aluminum hydride (LiAlH₄) powder
Anhydrous tetrahydrofuran (THF)
Deionized water
15% (w/v) aqueous NaOH solution
Celite®
Procedure:
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
Under a positive flow of nitrogen, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF (to make a ~1.0 M slurry).
Cool the LiAlH₄ suspension to 0 °C in an ice-water bath.
Dissolve the N-Boc-3-amino-3-(4-bromophenyl)propionic acid (1.0 eq) in a minimal amount of anhydrous THF and add it to the dropping funnel.
Add the solution of the protected amino acid dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
Once the reaction is complete, cool the flask back down to 0 °C.
Work-up (Fieser Method): Quench the reaction by the slow, careful, sequential dropwise addition of:
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
'x' mL of 15% aqueous NaOH.
'3x' mL of water.
Stir vigorously for 30 minutes after each addition. A granular white precipitate should form, making the mixture easier to filter.
Allow the mixture to warm to room temperature and stir for an additional hour.
Add Celite® to the flask and filter the suspension through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.
Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc-3-amino-3-(4-bromophenyl)propan-1-ol.
Quantitative Data Summary
The following table provides an example calculation for a representative reaction scale.
Reagent
MW ( g/mol )
Molar Eq.
Moles (mmol)
Mass/Volume
Part A: Protection
3-Amino-3-(4-bromophenyl)propionic acid
244.08
1.0
10.0
2.44 g
(Boc)₂O
218.25
1.1
11.0
2.40 g
1 M NaOH
40.00
2.0
20.0
20 mL
1,4-Dioxane
88.11
-
-
20 mL
Part B: Reduction
N-Boc protected acid
344.20
1.0
10.0
3.44 g
LiAlH₄
37.95
2.5
25.0
0.95 g
Anhydrous THF
72.11
-
-
~50 mL
Expected Yield
330.23
-
-
75-85%
Visualized Workflow and Mechanism
To better illustrate the process, the following diagrams outline the experimental workflow and the chemical transformation.
Caption: High-level workflow for the two-part synthesis protocol.
Caption: Simplified mechanism of LiAlH₄ reduction of a carboxylic acid.
Safety and Handling Considerations
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly reactive, pyrophoric solid that reacts violently with water and other protic solvents to release flammable hydrogen gas.[10] It must be handled in a fume hood under an inert atmosphere. All glassware must be scrupulously dried before use. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory. A Class D fire extinguisher should be available.
Solvents: Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent from a sealed bottle.
Quenching: The workup procedure is highly exothermic and must be performed slowly and with extreme care, especially during the initial addition of water to the reaction mixture at 0 °C.
References
Organic Chemistry Portal. (n.d.). Synthesis of β-amino alcohols. Retrieved January 24, 2026, from [Link]
AIP Publishing. (2020). Synthesis of Aryl Amino Alcohol Derivate from Turpentine Oil as a Potential Antimalarial Drug. Retrieved January 24, 2026, from [Link]
Rasayan Journal of Chemistry. (n.d.). The potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis. Retrieved January 24, 2026, from [Link]
ResearchGate. (2018). Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, toxicological studies, and target exploration. Retrieved January 24, 2026, from [Link]
YouTube. (2021). Reduction of Carboxylic Acids. Retrieved January 24, 2026, from [Link]
Chemguide. (n.d.). Reduction of carboxylic acids. Retrieved January 24, 2026, from [Link]
Chemistry Steps. (n.d.). Carboxylic Acids to Alcohols. Retrieved January 24, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Hydrogen. Retrieved January 24, 2026, from [Link]
YouTube. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. Retrieved January 24, 2026, from [Link]
Synlett. (2024). Boc-S-3-Amino-3-(4-bromophenyl)propionic Acid: Your Premier Building Block for Pharmaceutical Innovation. Retrieved January 24, 2026, from [Link]
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved January 24, 2026, from [Link]
YouTube. (2019). Other Reductions by Lithium Aluminum Hydride. Retrieved January 24, 2026, from [Link]
YouTube. (2019). Carboxylic Acids to Alcohols, Part 4: LiAlH4. Retrieved January 24, 2026, from [Link]
BYJU'S. (n.d.). Lithium aluminium hydride. Retrieved January 24, 2026, from [Link]
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 24, 2026, from [Link]
Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved January 24, 2026, from [Link]
SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved January 24, 2026, from [Link]
The Strategic Utility of (S)-3-Amino-3-(4-bromophenyl)propan-1-ol Hydrochloride in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the demand for chiral building blocks that offer both structural rigidity and versatile functionalization is paramount. (S)-3-Amino-3-(4-bromophenyl)propan-1-ol hydrochlor...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of contemporary drug discovery, the demand for chiral building blocks that offer both structural rigidity and versatile functionalization is paramount. (S)-3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride emerges as a key player in this context, providing a valuable scaffold for the synthesis of complex molecular architectures with significant therapeutic potential. This technical guide delves into the multifaceted applications of this compound, with a particular focus on its role as a crucial intermediate in the development of novel kinase inhibitors for oncology. We will explore the scientific rationale behind its use, provide detailed protocols for its synthesis and subsequent elaboration, and present data that underscores its importance for researchers, scientists, and drug development professionals.
Core Molecular Attributes and Strategic Advantages
(S)-3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride is a chiral amino alcohol distinguished by a stereochemically defined center, a reactive bromophenyl moiety, and a primary alcohol. This unique combination of features underpins its utility in medicinal chemistry:
Chirality: The (S)-configuration at the C3 position is crucial for establishing specific, high-affinity interactions with chiral biological targets such as enzyme active sites. This stereochemical control is a fundamental principle in modern drug design, often leading to improved potency and reduced off-target effects.
Bromophenyl Group: The bromine atom on the phenyl ring serves as a versatile synthetic handle. It is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. This allows for the facile introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Amino Alcohol Moiety: The 1,3-amino alcohol motif is a common pharmacophore found in numerous biologically active molecules. The primary alcohol can be further functionalized, for instance, through etherification or oxidation, to modulate the compound's physicochemical properties, such as solubility and metabolic stability. The amino group provides a key point for amide bond formation or reaction with various electrophiles, allowing for the construction of larger, more complex molecules.
Hydrochloride Salt: The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its handling and use in various reaction conditions.
Application Focus: A Key Building Block for Protein Kinase B (Akt) Inhibitors in Oncology
A significant application of (S)-3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride lies in its use as a pivotal intermediate for the synthesis of potent and selective inhibitors of Protein Kinase B (PKB), also known as Akt.
The PI3K/Akt Signaling Pathway: A Critical Target in Cancer
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[2] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3] Akt, a serine/threonine kinase, is a key node in this pathway. Once activated, it phosphorylates a multitude of downstream substrates, promoting cell survival and inhibiting apoptosis (programmed cell death).[2] Therefore, the development of small molecule inhibitors of Akt is a highly pursued strategy in oncology drug discovery.[4]
Caption: The PI3K/Akt Signaling Pathway in Cancer.
Role of (S)-3-Amino-3-(4-bromophenyl)propan-1-ol in Akt Inhibitor Scaffolds
Several patented series of bicyclic heterocycles have been developed as potent Akt inhibitors for cancer therapy.[1] A common structural motif in these inhibitors is a chiral side chain that projects from the heterocyclic core to occupy a specific binding pocket in the Akt kinase domain. (S)-3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride provides an ideal precursor for such side chains.
The general synthetic strategy involves the coupling of the amino group of our title compound with a suitable electrophilic position on the heterocyclic core. The 4-bromophenyl group can then be further elaborated via cross-coupling reactions to fine-tune the inhibitor's potency and selectivity. The (S)-stereochemistry is often critical for achieving the desired biological activity.
Caption: Synthetic workflow for Akt inhibitors.
Experimental Protocols
The following protocols provide a framework for the synthesis of (S)-3-Amino-3-(4-bromophenyl)propan-1-ol and its subsequent use in the preparation of a representative Akt inhibitor scaffold.
Protocol 1: Asymmetric Synthesis of (S)-3-Amino-3-(4-bromophenyl)propan-1-ol
This protocol is based on the well-established method of asymmetric reduction of a β-amino ketone, which can be prepared from 4-bromoacetophenone.
Step 1: Synthesis of 3-Amino-1-(4-bromophenyl)propan-1-one hydrochloride (Mannich Reaction)
To a mixture of 4-bromoacetophenone (1.0 eq), paraformaldehyde (1.2 eq), and dimethylamine hydrochloride (1.2 eq) in ethanol, add a catalytic amount of concentrated hydrochloric acid.
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
Cool the reaction mixture to room temperature and then to 0 °C to induce crystallization.
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the desired β-amino ketone hydrochloride.
Step 2: Asymmetric Reduction to (S)-3-Amino-3-(4-bromophenyl)propan-1-ol
This step employs a chiral catalyst to achieve high enantioselectivity. A variety of catalytic systems can be used, including those based on chiral oxazaborolidines (Corey-Bakshi-Shibata reduction) or transition metal complexes with chiral ligands.[5]
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 3-amino-1-(4-bromophenyl)propan-1-one hydrochloride (1.0 eq) in a suitable solvent such as THF.
Add a chiral catalyst, for example, (R)-2-methyl-CBS-oxazaborolidine (0.1 eq).
Cool the mixture to the recommended temperature for the specific catalyst (e.g., 0 °C or -20 °C).
Slowly add a reducing agent, such as borane-dimethyl sulfide complex (BH₃·SMe₂) (1.1 eq), dropwise while maintaining the temperature.
Stir the reaction mixture at the same temperature for several hours, or until TLC analysis indicates complete consumption of the starting material.
Quench the reaction by the slow addition of methanol.
Allow the mixture to warm to room temperature and then add 1 M HCl.
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel to afford (S)-3-Amino-3-(4-bromophenyl)propan-1-ol. The enantiomeric excess (ee) should be determined by chiral HPLC analysis.
Step 3: Formation of the Hydrochloride Salt
Dissolve the purified (S)-3-Amino-3-(4-bromophenyl)propan-1-ol in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
Slowly add a solution of HCl in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.
The hydrochloride salt will precipitate out of the solution.
Collect the solid by filtration, wash with the solvent, and dry under vacuum.
Parameter
Typical Value
Yield (Step 1)
70-85%
Yield (Step 2)
80-95%
Enantiomeric Excess (ee)
>95%
Overall Yield
50-75%
Protocol 2: Synthesis of a Pyrrolo[2,3-d]pyrimidine-based Akt Inhibitor Scaffold
This protocol illustrates the coupling of the chiral amino alcohol with a heterocyclic core, as described in the patent literature.[1]
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and (S)-3-Amino-3-(4-bromophenyl)propan-1-ol (1.1 eq) in a suitable solvent such as n-butanol or 2-propanol, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
Heat the reaction mixture to reflux (e.g., 100-120 °C) for 12-24 hours, monitoring the progress by LC-MS.
Cool the reaction to room temperature and concentrate under reduced pressure.
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired coupled product.
This intermediate can then be subjected to various cross-coupling reactions at the bromophenyl moiety to generate a library of potential Akt inhibitors.
Conclusion and Future Perspectives
(S)-3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride is a strategically important building block in medicinal chemistry. Its well-defined stereochemistry and versatile functional handles make it an invaluable tool for the synthesis of complex, biologically active molecules. The application of this compound in the development of Akt inhibitors for cancer therapy highlights its potential in addressing significant unmet medical needs. As drug discovery continues to evolve, the demand for such chiral intermediates is expected to grow, further solidifying the role of (S)-3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride in the synthesis of next-generation therapeutics.
References
AU2016304182B2 - Bicyclic heterocyclic derivatives - Google Patents. (n.d.).
Lindsley, C. W., Zhao, Z., Leister, W. H., Robinson, R. G., Barnett, S. F., Defeo-Jones, D., Jones, R. E., Hartman, G. D., Huff, J. R., Huber, H. E., & Duggan, M. E. (2005). Allosteric Akt (PKB) inhibitors: discovery and SAR of isozyme selective inhibitors. Bioorganic & medicinal chemistry letters, 15(3), 761–764. [Link]
ResearchGate. (2025). Allosteric Akt (PKB) inhibitors: Discovery and SAR of isozyme selective inhibitors. Retrieved January 24, 2026, from [Link]
KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents. (n.d.).
Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma acti - Discovery Research Portal - University of Dundee. (n.d.). Retrieved January 24, 2026, from [Link]
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Application Notes and Protocols: 3-Amino-3-(4-bromophenyl)propan-1-ol Hydrochloride in Drug Discovery
For: Researchers, scientists, and drug development professionals. Introduction: A Versatile Scaffold for CNS Drug Discovery 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride emerges as a compelling starting point for ce...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: A Versatile Scaffold for CNS Drug Discovery
3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride emerges as a compelling starting point for central nervous system (CNS) drug discovery, primarily due to its structural analogy to established pharmacophores targeting the γ-aminobutyric acid (GABA) system. GABA is the principal inhibitory neurotransmitter in the CNS, and its receptors are validated targets for a range of neurological and psychiatric disorders.[1] This molecule shares a core architecture with known GABAergic modulators like baclofen (a muscle relaxant) and phenibut (an anxiolytic and nootropic agent), which are agonists of the GABA-B receptor.[2]
The GABA-B receptor, a G-protein coupled receptor (GPCR), plays a crucial role in modulating synaptic transmission and neuronal excitability.[1] Activation of GABA-B receptors leads to downstream signaling cascades, including the inhibition of adenylyl cyclase and modulation of Ca2+ and K+ channels, which collectively result in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release.[1][3][4] Dysregulation of GABA-B receptor signaling has been implicated in conditions such as spasticity, anxiety, depression, and addiction, making it a key therapeutic target.[5]
This application note presents 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride as a dual-purpose tool in drug discovery:
A Putative GABA-B Receptor Agonist: Its structural similarity to known agonists suggests it may possess intrinsic activity at the GABA-B receptor. We provide detailed protocols for its pharmacological characterization, including binding affinity and functional agonism assays.
A Versatile Chemical Scaffold: The presence of a bromine atom on the phenyl ring serves as a synthetic handle for chemical diversification through palladium-catalyzed cross-coupling reactions. This allows for the generation of focused compound libraries to explore structure-activity relationships (SAR) and develop novel drug candidates with improved potency, selectivity, and pharmacokinetic properties.
These notes are designed to provide researchers with the foundational knowledge and practical protocols to effectively utilize 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride in their drug discovery programs.
Physicochemical Properties and Safety Data
A summary of the key physicochemical properties and safety information for 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride is provided below.
Property
Value
Source
Molecular Formula
C₉H₁₃BrClNO
Vendor Data
Molecular Weight
266.56 g/mol
Vendor Data
Appearance
White to off-white solid
General Knowledge
Storage
2-8°C, inert atmosphere
Vendor Data
GHS Hazard Statements
H302, H315, H319, H335
Vendor Data
GHS Precautionary Statements
P261, P305+P351+P338
Vendor Data
Note: Always consult the specific Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety and handling information.
Part 1: Pharmacological Characterization at the GABA-B Receptor
The primary hypothesis for the biological activity of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride is its interaction with the GABA-B receptor. The following protocols are designed to quantify this interaction.
Workflow for Pharmacological Evaluation
Caption: Workflow for library synthesis using the test compound as a scaffold.
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for coupling various aryl or heteroaryl boronic acids to the protected form of 3-Amino-3-(4-bromophenyl)propan-1-ol. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
[6][7][8]
Materials:
Palladium Catalyst: e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf).
Base: e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄.
Solvent: e.g., Dioxane/Water, Toluene, or DMF.
Inert gas supply (Nitrogen or Argon).
Procedure:
Reaction Setup:
To a dry reaction vessel, add the protected bromophenyl starting material (1.0 eq), the boronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
Add the palladium catalyst (0.01-0.05 eq).
Evacuate and backfill the vessel with an inert gas three times.
Reaction:
Add the degassed solvent(s) via syringe.
Heat the reaction mixture to 80-110°C and stir until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
Work-up:
Cool the reaction mixture to room temperature.
Dilute with an organic solvent (e.g., ethyl acetate) and water.
Separate the organic layer, and extract the aqueous layer with the organic solvent.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification:
Purify the crude product by column chromatography on silica gel to obtain the coupled product.
Deprotection:
The protecting groups (e.g., Boc) can be removed under standard conditions (e.g., TFA or HCl in dioxane) to yield the final library of compounds for biological testing.
Conclusion and Future Directions
3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride represents a valuable and underexplored starting point for the discovery of novel CNS-active agents. The protocols outlined in this document provide a clear path for its comprehensive pharmacological evaluation as a potential GABA-B receptor agonist. Furthermore, its utility as a synthetic scaffold, demonstrated through the Suzuki-Miyaura coupling protocol, opens the door for the rapid generation of diverse chemical libraries. This dual-utility positions the compound as a powerful tool for academic and industrial researchers aiming to develop next-generation therapeutics for a variety of neurological and psychiatric disorders. Future work should focus on the synthesis and screening of analogue libraries to build a robust SAR and optimize lead compounds for in vivo efficacy and safety studies.
References
Enna, S. J., & Williams, M. (2009). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.7. [Link]
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Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-36). Royal Society of Chemistry. [Link]
Eurofins Discovery. (n.d.). GABAB (B1/B2) Human GABAB GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. [Link]
Karim, N., et al. (2013). Synthesis of GABAA receptor agonists and evaluation of their alpha-subunit selectivity and orientation in the GABA binding site. Journal of Medicinal Chemistry, 56(10), 3989-4002. [Link]
Froestl, W. (2011). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. Journal of Medicinal Chemistry, 54(1), 12-32. [Link]
ResearchGate. (2025). Discovery of a novel potent GABA(B) receptor agonist. [Link]
ResearchGate. (n.d.). cAMP HTRF-measured effects of BHF177 on GABA-induced GABA B R-mediated... [Link]
Britton, R., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 2022-2025. [Link]
Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]
Charles, K. J., et al. (2001). Synthesis of the nanomolar photoaffinity GABA(B) receptor ligand CGP 71872 reveals diversity in the tissue distribution of GABA(B) receptor forms. Molecular and Cellular Neuroscience, 17(3), 437-451. [Link]
Kim, H. Y., et al. (2014). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Experimental & Molecular Medicine, 46(5), e96. [Link]
Fortin, J., et al. (2025). Agonizing GABABR suppresses GLP-1RA's chronotropic effect and reduces post-myocardial infarction arrhythmogenesis. Frontiers in Cardiovascular Medicine. [Link]
You, Y., et al. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. International Journal of Molecular Sciences, 23(21), 13350. [Link]
Hana, A., & Pabelick, T. (2025). GABA Receptor. In StatPearls. StatPearls Publishing. [Link]
Scale-Up Synthesis of 3-Amino-3-(4-bromophenyl)propan-1-ol Hydrochloride: An Application Note and Protocol Guide
This comprehensive guide provides a detailed methodology for the scale-up synthesis of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride, a valuable building block in pharmaceutical and materials science research. The p...
Author: BenchChem Technical Support Team. Date: February 2026
This comprehensive guide provides a detailed methodology for the scale-up synthesis of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride, a valuable building block in pharmaceutical and materials science research. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing scalability, safety, and reproducibility.
Introduction: The Significance of a Versatile β-Amino Alcohol
3-Amino-3-(4-bromophenyl)propan-1-ol and its derivatives are key intermediates in the synthesis of a wide range of biologically active molecules. The presence of the bromine atom on the phenyl ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions, making this compound particularly attractive for the development of novel therapeutics and functional materials. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, making it more amenable to storage and downstream applications.
The successful transition from a laboratory-scale synthesis to a larger, pilot-plant or manufacturing scale requires careful consideration of reaction parameters, potential hazards, and purification strategies. This guide provides a robust and scalable two-step synthetic route, commencing with the synthesis of a β-amino ketone intermediate, followed by its reduction and subsequent conversion to the hydrochloride salt.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The chosen synthetic pathway is a convergent and efficient route that proceeds through a β-amino ketone intermediate. This strategy is advantageous for scale-up due to the relatively mild reaction conditions and the commercial availability of the starting materials. The overall synthetic workflow is depicted below.
Caption: Overall workflow for the synthesis of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride.
Part 1: Synthesis of 3-Amino-3-(4-bromophenyl)propan-1-one
The first step involves the synthesis of the key intermediate, 3-amino-3-(4-bromophenyl)propan-1-one, via a Mannich reaction. The Mannich reaction is a classic carbon-carbon bond-forming reaction that condenses an amine, an aldehyde (in this case, formaldehyde, from paraformaldehyde), and a ketone containing an acidic α-proton.[1][2][3]
Protocol 1: Scale-Up Synthesis of 3-Amino-3-(4-bromophenyl)propan-1-one
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity (molar eq.)
Amount
4-Bromoacetophenone
199.04
1.0
(Specify scale)
Paraformaldehyde
(30.03)n
1.2
(Specify scale)
Ammonium Chloride
53.49
1.2
(Specify scale)
Ethanol
46.07
-
(Specify volume)
Hydrochloric Acid (conc.)
36.46
-
(For pH adjustment)
Sodium Hydroxide
40.00
-
(For pH adjustment)
Ethyl Acetate
88.11
-
(For extraction)
Brine
-
-
(For washing)
Anhydrous Sodium Sulfate
142.04
-
(For drying)
Procedure:
Reaction Setup: To a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-bromoacetophenone and ethanol. Stir until the solid has completely dissolved.
Addition of Reagents: To the stirred solution, add paraformaldehyde and ammonium chloride.
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Work-up:
Cool the reaction mixture to room temperature.
Concentrate the mixture under reduced pressure to remove the ethanol.
To the resulting residue, add water and adjust the pH to ~2 with concentrated hydrochloric acid.
Wash the acidic aqueous layer with ethyl acetate to remove any unreacted starting material and non-basic impurities.
Adjust the pH of the aqueous layer to >10 with a concentrated sodium hydroxide solution, ensuring the temperature is controlled with an ice bath.
Extract the product into ethyl acetate (3x).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude 3-amino-3-(4-bromophenyl)propan-1-one as an oil or solid. The crude product can be used in the next step without further purification or can be purified by crystallization or column chromatography if necessary.
Part 2: Reduction of 3-Amino-3-(4-bromophenyl)propan-1-one to 3-Amino-3-(4-bromophenyl)propan-1-ol
The second step is the reduction of the β-amino ketone to the corresponding β-amino alcohol using a suitable reducing agent. Sodium borohydride (NaBH₄) is a mild and selective reducing agent for ketones and is well-suited for this transformation on a large scale.[4][5][6] The procedure is adapted from a similar reduction of the 4-chloro analog.[7]
Protocol 2: Scale-Up Reduction to 3-Amino-3-(4-bromophenyl)propan-1-ol
Caption: The reduction of the β-amino ketone to the desired β-amino alcohol.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity (molar eq.)
Amount
3-Amino-3-(4-bromophenyl)propan-1-one
228.08
1.0
(Specify scale)
Sodium Borohydride (NaBH₄)
37.83
1.5
(Specify scale)
Methanol
32.04
-
(Specify volume)
1M Hydrochloric Acid
36.46
-
(For quenching)
Ethyl Acetate
88.11
-
(For extraction)
Brine
-
-
(For washing)
Anhydrous Sodium Sulfate
142.04
-
(For drying)
Procedure:
Reaction Setup: In a reactor equipped with a mechanical stirrer and a thermometer, dissolve the 3-amino-3-(4-bromophenyl)propan-1-one in methanol.
Cooling: Cool the solution to 0-5 °C using an ice-water or glycol bath.
Reagent Addition: Slowly add sodium borohydride portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: Portion-wise addition is a critical safety measure to control the exothermic reaction and the rate of hydrogen gas evolution.[7]
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or HPLC until the starting ketone is fully consumed.
Quenching: Cool the reaction mixture back to 0-5 °C and slowly add 1M hydrochloric acid to quench the excess NaBH₄ and neutralize the solution to a pH of ~7. Caution: Hydrogen gas will be evolved during this step. Ensure adequate ventilation.
Work-up and Isolation:
Reduce the volume of methanol using a rotary evaporator.
Add deionized water and extract the product with ethyl acetate (3x).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the filtrate under reduced pressure to yield the crude 3-Amino-3-(4-bromophenyl)propan-1-ol.
Part 3: Formation of 3-Amino-3-(4-bromophenyl)propan-1-ol Hydrochloride
The final step is the formation of the hydrochloride salt to improve the stability and handling of the final product. This is a standard procedure for amines and is typically achieved by treating a solution of the free base with hydrochloric acid.[8][9][10]
Protocol 3: Hydrochloride Salt Formation
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity (molar eq.)
Amount
3-Amino-3-(4-bromophenyl)propan-1-ol
230.10
1.0
(Specify scale)
Isopropanol (IPA)
60.10
-
(Specify volume)
Concentrated Hydrochloric Acid
36.46
1.1
(Specify volume)
Diethyl Ether or MTBE
-
-
(As anti-solvent)
Procedure:
Dissolution: Dissolve the crude 3-Amino-3-(4-bromophenyl)propan-1-ol in isopropanol.
Acidification: Cool the solution to 0-5 °C and slowly add concentrated hydrochloric acid dropwise with stirring.
Precipitation: The hydrochloride salt should precipitate out of the solution. If precipitation is slow, it can be induced by the addition of an anti-solvent such as diethyl ether or methyl tert-butyl ether (MTBE).
Isolation: Stir the resulting slurry at 0-5 °C for 1-2 hours to ensure complete precipitation.
Filtration and Drying: Collect the solid product by filtration, wash with cold isopropanol or the anti-solvent, and dry under vacuum to a constant weight.
Characterization
The final product should be characterized to confirm its identity and purity.
Melting Point: Determine the melting point of the hydrochloride salt.
NMR Spectroscopy (¹H and ¹³C): Confirm the structure of the molecule.
HPLC: Determine the purity of the final product.
Mass Spectrometry: Confirm the molecular weight of the free base.
Safety and Scale-Up Considerations
Exothermicity: Both the reduction and the neutralization/salt formation steps are exothermic and require careful temperature control, especially on a larger scale. The use of jacketed reactors with efficient cooling is recommended.
Hydrogen Evolution: The quenching of sodium borohydride with acid generates flammable hydrogen gas. All operations should be conducted in a well-ventilated area, away from ignition sources.
Handling of Reagents: Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Concentrated acids and bases are corrosive and should be handled with care.
Solvent Selection: For larger scale operations, the choice of solvents should consider not only reactivity but also safety, environmental impact, and ease of recovery.
Crystallization and Drying: The final crystallization and drying steps are critical for obtaining a high-purity, stable product. The choice of crystallization solvent and drying conditions may need to be optimized for the desired crystal form and residual solvent levels.
References
Organic Chemistry Portal. (n.d.). Synthesis of β-amino ketones, aldehydes and derivatives. Retrieved from [Link]
Der Pharma Chemica. (2015). Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. Retrieved from [Link]
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
Google Patents. (n.d.). US20100204470A1 - Method for salt preparation.
ResearchGate. (n.d.). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Retrieved from [Link]
International Journal of Innovative Technology and Exploring Engineering (IJITEE). (2013). Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. Retrieved from [Link]
Application Note & Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-3-Amino-3-(4-bromophenyl)propan-1-ol Hydrochloride
Abstract: This document provides a comprehensive technical guide for the enzymatic kinetic resolution of racemic 3-Amino-3-(4-bromophenyl)propan-1-ol. Chiral β-amino alcohols are critical building blocks in the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract:
This document provides a comprehensive technical guide for the enzymatic kinetic resolution of racemic 3-Amino-3-(4-bromophenyl)propan-1-ol. Chiral β-amino alcohols are critical building blocks in the synthesis of numerous pharmaceuticals. This application note details a robust and highly selective method using lipase-catalyzed acylation to resolve the racemic mixture. We elucidate the foundational principles, offer insights into experimental design, and provide a detailed, step-by-step protocol for the resolution, separation, and analysis of the resulting enantiomers. The methodologies described herein are designed for researchers in synthetic chemistry and drug development, emphasizing practical execution, scientific rationale, and validation.
Introduction
1.1. Significance of Chiral β-Amino Alcohols
Chiral 1,3-amino alcohols are privileged structural motifs found in a wide array of biologically active compounds and pharmaceutical agents.[1] The precise stereochemistry at the carbon bearing the amino group is often crucial for pharmacological efficacy and receptor binding. 3-Amino-3-(4-bromophenyl)propan-1-ol, as a functionalized phenylpropanolamine derivative, serves as a valuable precursor for complex molecules where the stereocenter dictates biological function. Consequently, the production of this compound in an enantiomerically pure form is of significant interest.
1.2. Advantages of Biocatalytic Kinetic Resolution
Traditional chemical methods for resolving racemates, such as diastereomeric salt formation, can be laborious and may require harsh conditions. Biocatalysis, utilizing enzymes like lipases, presents a powerful and sustainable alternative.[2] Lipases are highly effective biocatalysts renowned for their stability, broad substrate tolerance, and, most importantly, their exceptional enantioselectivity in non-aqueous environments.[3] Enzymatic kinetic resolution (EKR) proceeds under mild reaction conditions, minimizing side reactions and racemization, and often leads to high enantiomeric excess (ee) for both the unreacted substrate and the product.[4]
Principle of the Method
2.1. Lipase-Catalyzed Enantioselective Acylation
The core of this protocol is a kinetic resolution, a process where one enantiomer of a racemic mixture reacts significantly faster than the other. In this application, a lipase selectively catalyzes the acylation of one enantiomer of (±)-3-Amino-3-(4-bromophenyl)propan-1-ol, leaving the other enantiomer largely unreacted. While lipases are hydrolases, their catalytic activity is reversible. In a non-aqueous solvent, they efficiently catalyze esterification or, in this case, N-acylation.
The enzyme's chiral active site preferentially binds and acylates one enantiomer (e.g., the R-enantiomer) at the amino group, converting it into an amide. The other enantiomer (e.g., the S-enantiomer) is a poor fit for the enzyme's active site and remains in its original amino alcohol form. The reaction is ideally stopped at or near 50% conversion, which theoretically provides the maximum possible yield and enantiomeric excess for both the remaining substrate and the newly formed product. The resulting mixture, containing one enantiomer as a neutral amide and the other as a basic amino alcohol, can be readily separated using standard acid-base extraction techniques.
Caption: Principle of enzymatic kinetic resolution.
Method Development & Optimization
As a senior application scientist, the rationale behind each experimental choice is paramount for robust and reproducible results.
3.1. Enzyme Selection: The Central Catalyst
The choice of lipase is the most critical parameter. For the resolution of amino alcohols, lipases from Candida antarctica (specifically Lipase B, often immobilized as Novozym 435) and Pseudomonas cepacia are frequently the catalysts of choice due to their proven high activity and enantioselectivity for a wide range of substrates.[4][5]
Expert Insight: Candida antarctica Lipase B (CALB) is an exceptionally reliable biocatalyst for this type of transformation.[3] Its active site is relatively accessible, and it does not possess a "lid" that covers the entrance, contributing to its broad substrate scope.[3] We recommend starting with an immobilized form of CALB (e.g., Novozym 435) as it simplifies catalyst removal (simple filtration) and enhances enzyme stability, allowing for potential reuse.[5]
3.2. Acyl Donor: Driving the Reaction
The acyl donor serves as the source of the acyl group that is transferred to the amine.
Recommended Donor: Vinyl acetate is highly recommended. The acylation reaction with vinyl acetate is effectively irreversible because the co-product, vinyl alcohol, rapidly and spontaneously tautomerizes to acetaldehyde. This prevents the reverse reaction (hydrolysis), driving the equilibrium towards product formation and improving conversion rates.
Alternatives: Simple esters like ethyl acetate or isopropyl acetate can also be used. However, the reversibility of the reaction with these donors may necessitate using them in large excess or removing the alcohol co-product to achieve high conversion.
3.3. Solvent System: The Reaction Environment
Enzymes require a specific environment to maintain their catalytically active conformation. For lipase-catalyzed reactions in organic media, a non-polar, aprotic solvent is generally preferred.
Expert Insight: Solvents like Diisopropyl ether (DIPE), tetrahydrofuran (THF), or toluene are excellent choices.[4][6] They are poor solvents for water, ensuring the micro-aqueous layer around the enzyme remains intact, which is essential for activity, while also effectively solubilizing the substrate and acyl donor. Avoid polar protic solvents like methanol or ethanol, which can strip this essential water layer and denature the enzyme.
3.4. Control of Reaction Parameters
Temperature: Lipase-catalyzed resolutions are typically run at temperatures between 30-50°C.[4] Higher temperatures increase the reaction rate but can negatively impact enantioselectivity and enzyme stability. A good starting point is 40°C.
Time & Monitoring: The reaction must be monitored to stop it at ~50% conversion. Allowing the reaction to proceed beyond this point will result in the acylation of the "slow-reacting" enantiomer, which will decrease the enantiomeric excess of both the remaining substrate and the product.
Reagents: Sodium sulfate (anhydrous), Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
Equipment: Magnetic stirrer with heating, reaction vessel, standard glassware, rotary evaporator, separatory funnel, Thin Layer Chromatography (TLC) plates (silica gel)
4.2. Preparation of the Free Amine Substrate (Mandatory First Step)
The starting material is a hydrochloride salt. The lipase acylates the free amine, not the ammonium salt. Therefore, the free base must be generated prior to the enzymatic reaction.
Dissolve 1.0 eq of (±)-3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride in water.
Cool the solution in an ice bath and slowly add 1 M NaOH solution with stirring until the pH is >10.
Extract the aqueous solution three times with dichloromethane (DCM) or ethyl acetate.
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the solution under reduced pressure to yield the racemic free amine, typically as an oil or low-melting solid. Confirm the absence of water before proceeding.
4.3. Protocol 1: Enzymatic Kinetic Resolution
In a dry reaction flask, dissolve the prepared racemic free amine (1.0 eq) in anhydrous diisopropyl ether (DIPE) to a concentration of approximately 0.1 M.
Add vinyl acetate (1.5 - 2.0 eq) to the solution.
Add the immobilized lipase (e.g., Novozym 435). A typical starting enzyme loading is 20-50 mg per mmol of substrate.
Seal the flask and place it in an oil bath pre-heated to 40°C. Stir the suspension at a moderate speed (e.g., 200 rpm).
Monitor the reaction progress every 2-4 hours by taking a small aliquot, filtering off the enzyme, and analyzing by TLC (see Section 5.1). The goal is to achieve ~50% conversion. Reaction times can vary from 12 to 48 hours.
4.4. Protocol 2: Separation of Enantiomers
Once ~50% conversion is reached, cool the reaction mixture to room temperature.
Remove the immobilized enzyme by vacuum filtration, washing the enzyme beads with a small amount of fresh DIPE. The enzyme can be washed, dried, and potentially reused.
Transfer the filtrate to a separatory funnel and add an equal volume of 1 M HCl.
Shake the funnel vigorously. The unreacted amino alcohol (basic) will be protonated and partition into the acidic aqueous phase. The acylated product (neutral amide) will remain in the organic (DIPE) phase.
Separate the layers.
Isolation of the (R)-Amide (from the organic phase): Wash the organic layer with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide. This can be purified further by column chromatography if necessary.
Isolation of the (S)-Amino Alcohol (from the aqueous phase): Cool the acidic aqueous layer in an ice bath and slowly add 1 M NaOH until the pH is >10. Extract the basified aqueous layer three times with DCM. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the unreacted amino alcohol.
Caption: Experimental workflow for the resolution process.
Analysis of Results
5.1. Monitoring Reaction Progress (TLC)
Mobile Phase: A starting point is Hexane:Ethyl Acetate (1:1) with 1% triethylamine (to prevent streaking of the amine).
Visualization: UV light and/or staining with ninhydrin (stains the primary amine) or potassium permanganate.
Observation: The starting amino alcohol will have a lower Rf than the less polar amide product. The progress can be estimated by comparing the spot intensities of the starting material and the product.
5.2. Determination of Enantiomeric Excess (Chiral HPLC)
The most reliable method for determining the enantiomeric excess (ee) of the products is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.[7]
Typical Columns: Chiralcel® OD-H, Chiralpak® AD-H, or similar.
Mobile Phase: A mixture of n-hexane and isopropanol is standard. The exact ratio must be optimized to achieve baseline separation of the enantiomers.
Procedure:
Prepare a standard of the racemic starting material.
Develop an HPLC method that separates the (R) and (S) enantiomers.
Inject samples of the isolated (S)-amino alcohol and the (hydrolyzed) (R)-amino alcohol to determine their respective ee values.
The ee is calculated as: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100
5.3. Key Performance Metrics
All quantitative data should be systematically recorded.
Parameter
Description
Typical Target
Conversion (c)
The percentage of the initial substrate that has been converted to product.
~50%
eeS
Enantiomeric excess of the remaining substrate (S-amino alcohol).
>95%
eeP
Enantiomeric excess of the formed product (R-amide).
>95%
Enantioselectivity (E)
A measure of the enzyme's ability to discriminate between the two enantiomers.
>100 for excellent resolution
The E-value can be calculated using the conversion (c) and the enantiomeric excess of the substrate (eeₛ) or product (eeₚ).
Troubleshooting
Problem
Potential Cause(s)
Suggested Solution(s)
Low or No Conversion
1. Inactive enzyme (denatured by water, solvent, or heat).2. Substrate is still in the salt form.3. Insufficient acyl donor.
1. Use fresh, anhydrous solvent and new enzyme. Ensure temperature is not too high.2. Confirm complete conversion to the free base before the reaction.3. Add a larger excess of the acyl donor (e.g., 3-5 eq).
Low Enantioselectivity (low ee)
1. Reaction run for too long (>50% conversion).2. Incorrect enzyme for the substrate.3. Temperature is too high.4. Non-optimal solvent.
1. Monitor the reaction more closely and stop it earlier.2. Screen other lipases (e.g., from Pseudomonas cepacia or Candida rugosa).3. Lower the reaction temperature (e.g., to 30°C).4. Try a different solvent like THF or toluene.
Difficult Separation
1. Incomplete protonation/deprotonation during extraction.2. Emulsion formation.
1. Ensure pH is <2 for the acid wash and >10 for the base wash.2. Add brine during extraction to break emulsions.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the enzymatic kinetic resolution of (±)-3-Amino-3-(4-bromophenyl)propan-1-ol. By leveraging the high enantioselectivity of lipases like Candida antarctica Lipase B, this method offers a mild, efficient, and scalable pathway to access both enantiomers of this valuable chiral building block in high enantiomeric purity. The success of the protocol relies on careful preparation of the free amine substrate, selection of an appropriate enzyme and acyl donor, and diligent monitoring of the reaction to ensure termination at optimal conversion.
References
Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Asymmetric Biocatalysis. In Organic Reaction Mechanisms 2004 (pp. 1-36). Wiley. [Link]
Bresolí-Obach, R., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Molecules, 26(1), 1-13. [Link]
Wang, Y. F., & Chen, C. S. (1989). Kinetic resolution of amino acid esters catalyzed by lipases. Tetrahedron Letters, 30(15), 1917-1920. [Link]
Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-catalyzed kinetic resolution of aryltrimethylsilyl chiral alcohols. Chirality, 16(S1), S77-S82. [Link]
Todea, A., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines. International Journal of Molecular Sciences, 24(14), 11538. [Link]
Gyarmati, Z. C., et al. (2015). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 26(15-16), 834-839. [Link]
Ancha, M., et al. (2018). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Catalysts, 8(11), 536. [Link]
Anslyn, E. V., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 133(45), 18370–18375. [Link]
Kamal, A., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols and amines: A versatile approach. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]
PubChem. Compound Summary for CID 44891234, 3-Amino-3-(3-bromophenyl)propan-1-ol. National Center for Biotechnology Information. [Link]
Forró, E., & Fülöp, F. (2007). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 18(21), 2549-2554. [Link]
de Souza, R. O. M. A., et al. (2018). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences, 19(11), 3463. [Link]
Bull, S. D., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(4), 748-752. [Link]
Anslyn, E. V., et al. (2013). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. Chemistry - A European Journal, 19(44), 14814-14819. [Link]
Zhang, Y., et al. (2014). Rational enhancement of the enantioselectivity of Candida antarctica lipase B in kinetic resolution of N-(2-ethyl-6-methylphenyl)alanine methyl ester. Journal of Molecular Catalysis B: Enzymatic, 109, 138-145. [Link]
Secundo, F. (2024). Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. Frontiers in Bioengineering and Biotechnology, 12. [Link]
Kim, M.-J., et al. (2016). A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. KR101644016B1.
Schöllkopf, U., et al. (1987). Asymmetric Syntheses via Heterocyclic Intermediates, XLV. Enantioselective Synthesis of (R)-α-Alkylprolines. Angewandte Chemie International Edition in English, 26(7), 683-685. [Link]
Technical Support Center: Purification of 3-Amino-3-(4-bromophenyl)propan-1-ol Hydrochloride
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride. This document is designed for researchers,...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important pharmaceutical intermediate.
Introduction
3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride is a key building block in the synthesis of various pharmaceutical agents. Its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide offers practical, experience-based solutions to common purification challenges, from initial workup to final polishing, ensuring you achieve the desired purity for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride?
A1: The impurity profile largely depends on the synthetic route. However, common impurities often include:
Unreacted starting materials: Such as 4-bromobenzaldehyde or related precursors.
Over-reduction products: If a reduction step is involved, the corresponding 3-(4-bromophenyl)propan-1-ol may be present.
Byproducts from side reactions: Morpholine, if used in the reaction, can sometimes react with 4-bromobenzaldehyde to form 4-bromobenzoic acid morpholide[1].
Positional isomers: Depending on the starting materials, you might have other isomers of the bromophenyl group.
Residual solvents: Solvents used in the reaction or workup, such as ethanol, ethyl acetate, or THF.
Q2: My crude product is an oil or a sticky solid. How can I get it to crystallize?
A2: "Oiling out" is a common issue with amino alcohols. This typically occurs when the compound separates from the solution as a liquid instead of a solid. Here are some troubleshooting steps:
Slow down the cooling process: Rapid cooling often favors oil formation. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or ice bath.
Scratch the flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Seed the solution: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.
Use a mixed solvent system: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes slightly cloudy. Then, warm the solution until it becomes clear again and allow it to cool slowly[2][3]. For your compound, a mixture of ethanol and diethyl ether or isopropanol and hexane could be effective.
Q3: What is the best method for monitoring the purification process?
A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the progress of your purification. For 3-Amino-3-(4-bromophenyl)propan-1-ol, which is a polar compound, a polar mobile phase is required.
Recommended TLC System:
Stationary Phase: Silica gel 60 F254 plates.
Mobile Phase: A mixture of dichloromethane (DCM) and methanol (MeOH) in a 9:1 or 8:2 ratio is a good starting point. You can add a small amount of triethylamine (TEA) (e.g., 0.5-1%) to the mobile phase to reduce tailing of the amine spot.
Visualization: Since amino alcohols are often not UV-active, you will need a chemical stain for visualization.
Ninhydrin stain: This is excellent for detecting primary and secondary amines, which will appear as purple or pink spots upon heating[4][5].
Potassium permanganate (KMnO₄) stain: This is a good general stain for compounds that can be oxidized, such as alcohols and amines. It will show yellow spots on a purple background[6].
Troubleshooting Purification by Recrystallization
Recrystallization is the most common and efficient method for purifying 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride on a large scale.
Problem: The compound will not dissolve in the chosen solvent, even when heated.
Cause: The solvent is too nonpolar for the hydrochloride salt.
Solution: Increase the polarity of the solvent or use a mixed solvent system.
Recommended Solvents: Try polar protic solvents like ethanol, methanol, or isopropanol.
Mixed Solvent Approach: Dissolve the crude material in a minimal amount of a hot polar solvent (e.g., ethanol) and then slowly add a less polar co-solvent (e.g., ethyl acetate or diethyl ether) until the solution becomes turbid. Reheat to get a clear solution and then cool slowly[2].
Problem: The compound dissolves, but no crystals form upon cooling.
Cause: The solution is not saturated, or the compound is too soluble in the chosen solvent even at low temperatures.
Solution:
Reduce the solvent volume: Evaporate some of the solvent to concentrate the solution and then try cooling again.
Add an anti-solvent: Slowly add a solvent in which your compound is insoluble (e.g., hexane or diethyl ether) to the cooled solution until it becomes cloudy, then warm slightly to redissolve and cool again.
Ensure the hydrochloride salt is formed: If you are trying to crystallize the hydrochloride salt, ensure that the pH of your solution is acidic. You can add a small amount of concentrated HCl or pass HCl gas through the solution.
Recrystallization Protocol
Step
Parameter
Rationale
1. Solvent Selection
Ethanol, Isopropanol, or a mixture of Ethanol/Ethyl Acetate
These solvents provide a good solubility differential at high and low temperatures for polar hydrochloride salts.
2. Dissolution
Dissolve crude product in a minimum amount of boiling solvent.
Using the minimum amount of solvent is crucial for achieving a saturated solution and maximizing yield.
3. Decolorization (Optional)
Add a small amount of activated charcoal.
If your solution is colored due to impurities, charcoal can adsorb them. Add it to the hot solution and then hot filter.
4. Hot Filtration (Optional)
Filter the hot solution through a pre-warmed funnel with fluted filter paper.
This removes any insoluble impurities. Pre-warming the funnel prevents premature crystallization.
5. Crystallization
Allow the filtrate to cool slowly to room temperature, then place in an ice bath.
Slow cooling promotes the formation of larger, purer crystals.
6. Isolation
Collect the crystals by vacuum filtration.
7. Washing
Wash the crystals with a small amount of cold solvent.
This removes any residual soluble impurities from the crystal surfaces. Using cold solvent minimizes the loss of your product.
8. Drying
Dry the crystals under vacuum.
Troubleshooting Purification by Column Chromatography
If recrystallization fails to provide the desired purity, flash column chromatography is the next step. It is important to note that chromatography of the hydrochloride salt on silica gel can be challenging due to its high polarity and potential for strong adsorption. It is often easier to purify the free base and then convert it back to the hydrochloride salt.
Workflow for Chromatographic Purification
Caption: Workflow for the purification of the free base by column chromatography.
Problem: The compound streaks badly on the TLC plate and the column.
Cause: The basic amine is interacting strongly with the acidic silica gel.
Solution: Add a small amount of a basic modifier to your mobile phase.
Triethylamine (TEA): Adding 0.5-1% TEA to your eluent will compete with your amine for the active sites on the silica gel, leading to better peak shapes and faster elution.
Ammonia: A mobile phase containing a small amount of ammonium hydroxide in methanol can also be effective.
Problem: The compound does not move from the baseline on the TLC plate.
Cause: The mobile phase is not polar enough.
Solution: Increase the polarity of your eluent.
Increase the proportion of methanol: For a DCM/MeOH system, gradually increase the percentage of methanol.
Consider alternative solvent systems: Ethyl acetate/hexane is another common system for aryl amino alcohols[7][8].
Purity Analysis
After purification, it is essential to confirm the purity and identity of your 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons (in the 7.0-7.6 ppm region), the methine proton adjacent to the amino group (around 4.0-4.5 ppm), the methylene groups of the propanol chain (in the 1.8-3.8 ppm range), and the hydroxyl and amine protons (which may be broad and their chemical shifts can vary depending on the solvent and concentration).
¹³C NMR: The carbon NMR will show distinct signals for the aromatic carbons (120-145 ppm), the carbon bearing the amino group (around 50-60 ppm), and the carbons of the propanol chain (in the 30-65 ppm range).
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of your final product.
Method: A reverse-phase HPLC method is typically used.
Column: A C18 column is a good choice.
Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile is a common starting point.
Detection: UV detection at a wavelength where the bromophenyl group absorbs (e.g., 254 nm).
Derivatization: For more sensitive detection, especially for impurity profiling, derivatization of the amino group with reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) can be employed, followed by fluorescence detection[9][10][11].
Troubleshooting HPLC Analysis
Caption: Common HPLC issues and their solutions for amino alcohol analysis.
References
Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]
Google Patents. (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
Deming, T. J., & Curtin, S. A. (2009). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Macromolecules, 42(19), 7384–7388.
AIP Publishing. (2019). Synthesis of Aryl Amino Alcohol Derivate from Turpentine Oil as a Potential Antimalarial Drug. Retrieved from [Link]
Google Patents. (n.d.). CN102060717B - The synthetic method of the bromophenol of 3 amino 4.
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
Agilent. (2010, June 24). Analysis of Amino Acids by HPLC. Retrieved from [Link]
Rasayan Journal of Chemistry. (n.d.). The potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis. Retrieved from [Link]
Univerzita Karlova. (n.d.). Development and validation of an HPLC method for determination of 3-aminopropanol and stability study of pharmaceutical preparation. Retrieved from [Link]
University of Colorado Boulder. (n.d.). TLC Visualization Methods. Retrieved from [Link]
National Institutes of Health. (n.d.). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis and characterization of 3-amino-1, 2-propanediol. Retrieved from [Link]
BioTech Beacons. (2025, September 18). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
ResearchGate. (2017, June 20). Visualization of alcohols in TLC?. Retrieved from [Link]
ResearchGate. (2025, October 31). Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, toxicological studies, and target exploration. Retrieved from [Link]
Wikipedia. (n.d.). 4-Bromobenzaldehyde. Retrieved from [Link]
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
National Institutes of Health. (n.d.). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Retrieved from [Link]
Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD). Retrieved from [Link]
Google Patents. (n.d.). CN1201777A - Synthesis of p-benzaldehyde.
OChem Online. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]
SpectraBase. (n.d.). 3-(4-Bromophenyl)-1-propanol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
SlidePlayer. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]
Technical Support Center: Synthesis of 3-Amino-3-(4-bromophenyl)propan-1-ol Hydrochloride
Welcome to the technical support center for the synthesis of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the common challenges associated with this synthesis. Our goal is to ensure you can achieve high yield and purity in your experiments.
Introduction to the Synthesis
The synthesis of 3-Amino-3-(4-bromophenyl)propan-1-ol, a valuable building block in pharmaceutical development, typically involves the reduction of a bifunctional precursor. A common and efficient route starts from (4-Bromobenzoyl)acetonitrile. This pathway involves the sequential or simultaneous reduction of both the ketone and nitrile functional groups. The choice of reducing agent and reaction conditions is critical to steer the reaction toward the desired product while minimizing the formation of side products.
This guide will focus on the troubleshooting aspects of a two-step reduction process:
Selective reduction of the ketone using a mild reducing agent like Sodium Borohydride (NaBH₄).
Subsequent reduction of the nitrile using a more powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation.
Troubleshooting Guide: A Problem-and-Solution Approach
This section addresses specific issues you might encounter during the synthesis, presented in a question-and-answer format.
Problem 1: Low Yield of the Final Product
Q1: My overall yield of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride is significantly lower than expected. What are the likely causes?
A1: Low yields can arise from several stages of the synthesis. Let's break down the potential culprits:
Incomplete Reduction of the Ketone: The initial reduction of (4-Bromobenzoyl)acetonitrile to 3-(4-bromophenyl)-3-hydroxypropanenitrile is a critical step. If this reaction is incomplete, the unreacted starting material will be carried over and will not be converted to the final product in the subsequent nitrile reduction step.
Troubleshooting:
Monitor the reaction closely: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material.
Optimize NaBH₄ stoichiometry: While theoretically, one mole of NaBH₄ can reduce four moles of ketone, in practice, an excess is often required.[1] Consider increasing the molar equivalents of NaBH₄.
Control the temperature: The reduction is typically performed at low temperatures (0-5 °C) to improve selectivity. Ensure your cooling bath is maintained at the correct temperature.
Incomplete Reduction of the Nitrile: The nitrile group is less reactive than the ketone. Inadequate reduction in the second step is a common cause of low yield.
Troubleshooting with LiAlH₄:
Ensure anhydrous conditions: LiAlH₄ reacts violently with water.[2] All glassware must be oven-dried, and anhydrous solvents must be used.
Sufficient reagent: Use a sufficient excess of LiAlH₄ to ensure complete reduction.
Reaction time and temperature: Allow the reaction to proceed for a sufficient duration, potentially with gentle warming to room temperature after the initial addition at low temperature.[3]
Side Reactions: The formation of byproducts is a major contributor to yield loss. The most common side reactions are discussed in detail in the following sections.
Product Loss During Workup and Purification: The amino alcohol product can be water-soluble, especially in its protonated form.
Troubleshooting:
pH adjustment: Before extraction with an organic solvent, ensure the aqueous layer is made sufficiently basic (pH > 10) to deprotonate the amine and increase its solubility in the organic phase.
Salting out: Saturating the aqueous layer with NaCl can decrease the solubility of the product and improve extraction efficiency.
Multiple extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume.
Problem 2: Presence of Carbonyl Impurity in the Final Product
Q2: My final product's NMR or IR spectrum shows a peak corresponding to a ketone. What is this impurity, and how can I avoid it?
A2: A persistent carbonyl peak suggests the presence of an incompletely reduced intermediate. The most likely culprit is 3-Amino-3-(4-bromophenyl)propanone .
Causality: This side product forms if the nitrile group is reduced, but the ketone remains intact. This is highly unlikely if you are following the two-step process (ketone reduction first). However, if a single, powerful reducing agent is used without careful control, or if a different synthetic route is employed, this could occur. A more plausible scenario is the presence of the intermediate 3-(4-bromophenyl)-3-hydroxypropanenitrile , where the ketone was reduced, but the nitrile was not. If your analytical method can't distinguish between the starting ketonitrile and this intermediate, you might misinterpret the data.
Mechanism of Incomplete Reduction:
Insufficient reducing agent (NaBH₄) in the first step.
Reaction time for the first step was too short.
Preventative Measures & Solutions:
Confirm the intermediate: Before proceeding to the nitrile reduction, isolate and characterize the product of the first step (3-(4-bromophenyl)-3-hydroxypropanenitrile) to ensure complete ketone reduction.
Re-subject to reduction: If your final product is contaminated with the ketone, you can re-subject the mixture to NaBH₄ reduction under standard conditions to convert the remaining ketone to the desired alcohol.[4]
Problem 3: Presence of a Nitrile Impurity in the Final Product
Q3: I have a prominent peak around 2250 cm⁻¹ in my IR spectrum, indicating a nitrile impurity. How did this happen?
A3: This is a very common issue and points to the presence of 3-(4-bromophenyl)-3-hydroxypropanenitrile , the intermediate formed after the first reduction step.
Causality: This impurity arises from the incomplete reduction of the nitrile functional group in the second step of the synthesis.
Mechanism of Incomplete Nitrile Reduction:
LiAlH₄ Deactivation: Moisture in the reaction vessel or solvent will quench the LiAlH₄, reducing its effective concentration.[2]
Insufficient LiAlH₄: The stoichiometry of the reducing agent was too low.
Catalyst Poisoning (for catalytic hydrogenation): If using a catalyst like Raney Nickel or Palladium on Carbon, impurities in the substrate or solvent can deactivate the catalyst.[5]
Preventative Measures & Solutions:
Strict Anhydrous Technique: When using LiAlH₄, ensure all glassware is flame-dried or oven-dried, and use freshly distilled anhydrous solvents.
Optimize Hydrogenation Conditions: If using catalytic hydrogenation, ensure the catalyst is active, the hydrogen pressure is adequate, and the reaction is run for a sufficient time. The presence of an acid can sometimes improve selectivity for the primary amine.[6]
Purification: This impurity can often be separated from the final product by column chromatography due to the difference in polarity between the nitrile and the amine.
Problem 4: Formation of a Carboxylic Acid Side Product
Q4: My workup is complicated by a significant amount of an acidic byproduct. What is it and why is it forming?
A4: The likely acidic byproduct is 3-Amino-3-(4-bromophenyl)propanoic acid .
Causality: This side product is formed by the hydrolysis of the nitrile group. The hydrolysis can occur in either acidic or basic conditions, which are often present during the reaction workup.[7]
Mechanism of Nitrile Hydrolysis: The nitrile is first hydrolyzed to an amide intermediate, which is then further hydrolyzed to the carboxylic acid. This can be catalyzed by either H⁺ or OH⁻.
Preventative Measures & Solutions:
Control Workup pH and Temperature: When quenching the LiAlH₄ reaction, do so at low temperatures. Avoid prolonged exposure to strongly acidic or basic aqueous solutions, especially at elevated temperatures.
Extraction: This acidic byproduct can be easily removed. During the basic extraction (pH > 10) of your product into an organic solvent, the carboxylate salt will remain in the aqueous layer. Acidifying the aqueous layer and re-extracting would allow for its isolation if desired.
Diagram of Key Reactions and Side Product Formation
Technical Support Center: Synthesis of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride
Welcome to the technical support center for the synthesis of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are navigating the...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this multi-step synthesis. We provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights to help you overcome common challenges and optimize your experimental outcomes.
Section 1: Overview of the Synthetic Pathway
The synthesis of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride is typically approached via a two-step sequence: a Mannich reaction to form the β-aminoketone intermediate, followed by a stereoselective or non-stereoselective reduction of the ketone. The final step involves the formation of the hydrochloride salt, which aids in purification and enhances the compound's stability.
Caption: General synthetic workflow for 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Part A: Mannich Reaction Challenges
Question 1: I am observing a very low yield of the β-aminoketone intermediate, 3-Amino-1-(4-bromophenyl)propan-1-one. The reaction mixture turns dark, and I see multiple spots on my TLC plate. What is the likely cause?
Answer: Low yields and dark reaction mixtures in the Mannich reaction are common and typically point to two main issues: side reactions and thermal degradation.
Causality: The Mannich reaction can be exothermic, and excessive heat can promote the polymerization of formaldehyde and other undesirable side reactions.[1] The 4-bromophenyl group is generally stable, but the reaction conditions must be carefully controlled. The formation of bis-alkylation products (where the amine reacts with two ketone/formaldehyde units) can also reduce the yield of the desired mono-adduct.
Troubleshooting & Optimization:
Temperature Control: This is the most critical parameter. Maintain a consistent and moderate reaction temperature, typically between 60-80 °C. Use a well-controlled oil bath and monitor the internal temperature. Avoid aggressive heating, as thermal runaways can occur.[1]
Reagent Stoichiometry: Use a slight excess of the amine salt (e.g., ammonium chloride) and formaldehyde source to ensure the complete conversion of the limiting reagent, 4-bromoacetophenone. A molar ratio of 1:1.2:1.5 (ketone:amine:formaldehyde) is a good starting point.
Controlled Addition: Instead of adding all reagents at once, consider the controlled addition of one component. For instance, adding a slurry of paraformaldehyde to the heated mixture of the ketone and amine salt can help manage the exotherm.
Solvent Choice: While often run in alcohols like ethanol or isopropanol, ensure the solvent volume is sufficient to maintain a stirrable slurry and help dissipate heat.
Part B: Ketone Reduction Challenges
Question 2: My reduction of the aminoketone with Sodium Borohydride (NaBH₄) is incomplete, even after extended reaction times. How can I drive the reaction to completion?
Answer: Incomplete reduction is often a result of insufficient reducing agent, poor reagent quality, or suboptimal pH conditions.
Causality: Sodium borohydride is a hydride donor, and its reactivity is influenced by the solvent and temperature. The amino group in the substrate can react with the borohydride or the solvent, potentially deactivating the reagent. Furthermore, NaBH₄ degrades in acidic conditions.
Troubleshooting & Optimization:
Reagent Stoichiometry: The theoretical stoichiometry is 0.25 moles of NaBH₄ per mole of ketone. However, in practice, a larger excess (1.5 to 3.0 equivalents) is often required to ensure completion.
pH Control: The reduction is typically performed in an alcoholic solvent like methanol or ethanol. The reaction should be kept neutral or slightly basic. If the aminoketone was carried over as a hydrochloride salt, it must be neutralized before or during the reduction. Adding the NaBH₄ portion-wise can help maintain a steady rate of reduction.
Temperature: While NaBH₄ reductions are often run at 0 °C to room temperature to control the reaction rate[2], gently warming the reaction to 40-50 °C can sometimes help push a sluggish reaction to completion. Monitor the reaction by TLC to avoid byproduct formation at higher temperatures.
Reagent Quality: Ensure your NaBH₄ is fresh and has been stored in a desiccator. It is moisture-sensitive and loses potency over time.
Question 3: I am attempting an asymmetric reduction to obtain the (S)-enantiomer, but the enantiomeric excess (ee) is very low. What factors influence stereoselectivity?
Answer: Achieving high enantioselectivity is a known challenge for 3-amino-1-propanol derivatives and depends critically on the catalyst system and reaction conditions.[3][4]
Causality: Asymmetric reduction relies on a chiral catalyst (e.g., a spiroborate ester catalyst or a chiral oxazaborolidine like the CBS catalyst) to create a sterically hindered environment around the ketone. This forces the hydride reagent (often a borane complex like BH₃·SMe₂) to attack from a specific face, leading to the preferential formation of one enantiomer. The purity of the substrate, catalyst integrity, and solvent can all impact the transition state geometry and, therefore, the stereochemical outcome.
Troubleshooting & Optimization:
Catalyst Choice & Loading: The choice of catalyst is paramount. For β-aminoketones, catalysts derived from chiral amino acids (like proline) are often effective. Ensure the catalyst loading is sufficient (typically 5-10 mol%).
Substrate Purity: Impurities in the aminoketone precursor can poison the catalyst.[1] It is highly recommended to purify the intermediate by recrystallization or column chromatography before the asymmetric reduction step.
Anhydrous Conditions: Water can hydrolyze both the borane reagent and the catalyst, destroying its chiral environment. All glassware must be oven-dried, and anhydrous solvents must be used. Run the reaction under an inert atmosphere (Nitrogen or Argon).
Temperature: These reactions are typically run at low temperatures (e.g., -20 °C to 0 °C) to enhance selectivity. The lower temperature increases the energy difference between the two diastereomeric transition states, favoring the formation of the desired enantiomer.
Parameter
Recommendation for High Enantioselectivity
Catalyst
Use a well-established chiral catalyst (e.g., CBS reagent).
Question 4: The final free base, 3-Amino-3-(4-bromophenyl)propan-1-ol, is a thick oil that is difficult to purify by column chromatography. Are there alternative methods?
Answer: Purifying polar amino alcohols can be challenging due to their tendency to streak on silica gel. Converting the product to its hydrochloride salt is often the best purification strategy.
Causality: The presence of both a basic amino group and a polar hydroxyl group makes the molecule highly polar and prone to strong interactions with silica gel. This leads to poor separation and low recovery from columns.
Troubleshooting & Optimization:
Salt Formation for Purification: The most effective strategy is to convert the crude free base directly into its hydrochloride salt. This is achieved by dissolving the crude oil in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and adding a solution of HCl (e.g., HCl in ether or isopropanol). The hydrochloride salt is typically a crystalline solid that will precipitate out of the solution.[5]
Recrystallization: The precipitated hydrochloride salt can then be further purified by recrystallization from a suitable solvent system, such as ethanol/ether or methanol/ethyl acetate. This process is highly effective at removing neutral organic impurities and colored byproducts.
Acid-Base Extraction: Before salt formation, you can perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) to pH >10, and the purified free base can be re-extracted into an organic solvent. This removes non-basic impurities.
Caption: Decision workflow for purifying the amino alcohol product.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is a reliable, step-by-step protocol for synthesizing the racemic hydrochloride salt?
A1: Experimental Protocol: Racemic Synthesis
Step 1: Mannich Reaction. In a round-bottom flask equipped with a reflux condenser, combine 4-bromoacetophenone (1.0 eq), ammonium chloride (1.2 eq), and paraformaldehyde (1.5 eq) in ethanol. Heat the mixture to reflux (approx. 78 °C) for 4-6 hours until TLC analysis shows consumption of the starting ketone. Cool the mixture, filter off any remaining solids, and concentrate the filtrate under reduced pressure. The crude residue is the aminoketone intermediate.
Step 2: Ketone Reduction. Dissolve the crude aminoketone in methanol and cool the solution to 0 °C in an ice bath. Add sodium borohydride (2.0 eq) portion-wise over 30 minutes, ensuring the temperature stays below 10 °C.[2] After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours. Quench the reaction carefully by adding acetone, followed by water.
Step 3: Extraction and Salt Formation. Remove most of the methanol via rotary evaporation. Extract the aqueous residue three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude amino alcohol as an oil. Dissolve this oil in a minimal amount of anhydrous diethyl ether and add a 2M solution of HCl in diethyl ether dropwise until precipitation ceases. Stir for 30 minutes, then filter the solid, wash with cold ether, and dry under vacuum to yield 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride.
Q2: What are the primary safety concerns during this synthesis?
A2:
4-Bromoacetophenone: Is a lachrymator and skin irritant. Handle in a fume hood with appropriate PPE (gloves, safety glasses).
Paraformaldehyde: Is a source of formaldehyde, a known carcinogen.[1] Avoid inhalation of the powder.
Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Add it slowly and quench with care.
Anhydrous Ethereal HCl: Is highly corrosive and moisture-sensitive. Work in a well-ventilated fume hood and avoid inhalation of vapors.
Q3: How can I effectively monitor the reaction progress?
A3: Thin-Layer Chromatography (TLC) is the most convenient method.
Mannich Reaction: Use a mobile phase like 7:3 Hexane:Ethyl Acetate. The product (aminoketone) will be more polar (lower Rf) than the starting ketone.
Reduction: Use a more polar mobile phase, such as 9:1 Dichloromethane:Methanol with a few drops of ammonia to prevent streaking. The product (amino alcohol) will be significantly more polar (lower Rf) than the aminoketone. Visualize spots using a UV lamp (254 nm) and a potassium permanganate stain.
Section 4: References
Google Patents. (n.d.). CN102060717B - The synthetic method of the bromophenol of 3 amino 4. Retrieved from
Google Patents. (n.d.). CN102060717A - The synthetic method of 3-amino-4-bromophenol. Retrieved from
Google Patents. (n.d.). KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same. Retrieved from
Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. Retrieved from
Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. Retrieved from
This reference was reviewed but not cited in the text.
This reference was reviewed but not cited in the text.
This reference was reviewed but not cited in the text.
Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved from [Link]
This reference was reviewed but not cited in the text.
This reference was reviewed but not cited in the text.
This reference was reviewed but not cited in the text.
This reference was reviewed but not cited in the text.
This reference was reviewed but not cited in the text.
This reference was reviewed but not cited in the text.
This reference was reviewed but not cited in the text.
Technical Support Center: Purification of 3-Amino-3-(4-bromophenyl)propan-1-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the purification of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride, a key intermediate in pharmace...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the purification of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride, a key intermediate in pharmaceutical synthesis. As Senior Application Scientists, we have compiled this resource to address common challenges and provide robust, field-tested protocols to ensure the highest purity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my sample of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride?
A1: The impurity profile of your compound is intrinsically linked to its synthetic route. A common pathway to this molecule involves the reduction of a corresponding β-keto ester or ketone precursor.[1] Therefore, you can anticipate the following classes of impurities:
Unreacted Starting Materials: Residual amounts of the ketone or β-keto ester precursor.
Byproducts of Reduction: Diastereomers or other regioisomers formed during the reduction step. The stereoselectivity of hydride reductions can be highly dependent on reaction conditions such as temperature and solvent.[2]
Reagents and Catalysts: Traces of the reducing agent (e.g., sodium borohydride) and any catalysts used.[3]
Solvent Residues: Residual solvents from the reaction and initial workup.
Degradation Products: Amines can be susceptible to oxidation, especially if not handled under an inert atmosphere.[4]
Q2: My NMR spectrum shows some minor peaks that I cannot identify. What analytical techniques can I use for impurity profiling?
A2: A multi-pronged analytical approach is recommended for comprehensive impurity identification:
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying impurities.[5][6] Developing a robust HPLC method with a suitable column (e.g., C18) and mobile phase gradient is crucial. For chiral purity analysis, specialized chiral columns and derivatization agents may be necessary.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weights of the separated impurities, providing significant clues to their structures.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities and residual solvents, GC-MS is the method of choice. Derivatization may be required for non-volatile compounds.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can help elucidate the structures of unknown impurities, especially when present at higher concentrations.
Q3: I am struggling with the recrystallization of the hydrochloride salt. It either oils out or the recovery is very low. What should I do?
A3: Recrystallization of amine hydrochlorides can be challenging due to their high polarity and solubility in polar solvents.[8] Here's a systematic approach to optimize your recrystallization:
Solvent Selection is Key: The ideal solvent system is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For amine hydrochlorides, consider polar protic solvents like ethanol, methanol, or isopropanol, often in combination with a less polar co-solvent like ethyl acetate, diethyl ether, or toluene to induce precipitation upon cooling.[9]
Systematic Solvent Screening: Perform small-scale solubility tests with a variety of solvents and solvent mixtures to identify the optimal system. A table summarizing potential solvent systems is provided below.
Control the Cooling Rate: Rapid cooling often leads to the formation of small, impure crystals or "oiling out." Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator to maximize crystal formation.
Seeding: If you have a small amount of pure material, adding a seed crystal to the supersaturated solution can induce crystallization.
pH Adjustment: Ensure the pH of your solution is acidic to maintain the hydrochloride salt form.[9]
Troubleshooting Guide
Problem
Potential Cause(s)
Troubleshooting Steps
Oiling out during recrystallization
- Solvent system is too polar. - Cooling rate is too fast. - Presence of impurities that depress the melting point.
- Add a less polar co-solvent (anti-solvent) dropwise to the hot solution until turbidity is observed, then clarify with a few drops of the primary solvent. - Allow the solution to cool slowly and undisturbed. - Consider a preliminary purification step like column chromatography to remove problematic impurities.
Low recovery after recrystallization
- Compound is too soluble in the chosen solvent, even at low temperatures. - Insufficient cooling. - Loss of material during filtration and washing.
- Choose a solvent system where the compound has lower solubility at cold temperatures. - Ensure the solution is thoroughly cooled before filtration. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Persistent colored impurities
- Presence of highly colored byproducts. - Oxidation of the amine.
- Treat the solution with activated carbon before hot filtration to adsorb colored impurities. - Perform all steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4]
Incomplete removal of a specific impurity
- The impurity has similar solubility properties to the desired product.
- If recrystallization is ineffective, consider an alternative purification technique such as column chromatography. - For acidic or basic impurities, an acid-base extraction during the workup can be effective.
Experimental Protocols
Protocol 1: Optimized Recrystallization of 3-Amino-3-(4-bromophenyl)propan-1-ol Hydrochloride
This protocol provides a starting point for the recrystallization of your compound. The specific solvent ratios may need to be adjusted based on the impurity profile of your material.
Standard laboratory glassware (Erlenmeyer flasks, condenser, filter funnel)
Heating mantle and magnetic stirrer
Ice bath
Procedure:
Dissolution: In a clean, dry Erlenmeyer flask equipped with a magnetic stir bar, add the crude 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride. For every 1 gram of crude material, add 5 mL of ethanol.
Heating: Gently heat the mixture with stirring using a heating mantle. If the solid does not completely dissolve, add more ethanol portion-wise until a clear solution is obtained at the boiling point.
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% w/w of the crude material) and swirl the flask. Briefly reheat the mixture to boiling.
Hot Filtration: Quickly filter the hot solution through a pre-warmed filter funnel containing fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes any insoluble impurities and activated carbon.
Inducing Crystallization: To the hot filtrate, slowly add ethyl acetate dropwise with continuous swirling until a faint, persistent turbidity is observed. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of a cold 1:1 mixture of ethanol and ethyl acetate.
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Presentation
Table 1: Solubility of 3-Amino-3-(4-bromophenyl)propan-1-ol Hydrochloride in Various Solvents at 25 °C and 78 °C
Solvent
Solubility at 25 °C (mg/mL)
Solubility at 78 °C (or boiling point) (mg/mL)
Suitability for Recrystallization
Water
> 200
> 500
Poor (too soluble)
Methanol
~150
> 400
Potentially useful with an anti-solvent
Ethanol
~50
~250
Good starting point
Isopropanol
~20
~150
Very good candidate
Ethyl Acetate
< 5
~20
Good as an anti-solvent
Toluene
< 1
< 5
Good as an anti-solvent
Dichloromethane
< 1
< 5
Ineffective
Note: These are approximate values and should be experimentally verified.
Visualizations
Workflow for Purification Strategy Selection
The following diagram outlines a decision-making process for selecting the appropriate purification method based on the initial purity assessment of your 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride.
troubleshooting low enantioselectivity in 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride synthesis
Welcome to the technical support center for the synthesis of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the enantioselective synthesis of this critical chiral building block. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered in the laboratory.
Introduction: The Challenge of Enantioselectivity
3-Amino-3-(4-bromophenyl)propan-1-ol is a chiral amino alcohol, a structural motif of significant interest in pharmaceutical development.[1] Achieving high enantiomeric excess (e.e.) is paramount, as different enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. The most common and effective method for synthesizing this compound with high enantioselectivity is the asymmetric reduction of a prochiral ketone precursor, typically 3-amino-1-(4-bromophenyl)propan-1-one.[2] The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a powerful and widely used method for this transformation.[3][4][5] This guide will focus on troubleshooting issues related to this and similar asymmetric reduction methodologies.
Here we address common issues that can lead to low enantioselectivity in your synthesis.
Q1: My enantiomeric excess (e.e.) is significantly lower than reported in the literature. What are the most likely causes?
Several factors can contribute to low enantioselectivity. The most common culprits are related to reagent quality, reaction conditions, and the presence of moisture.
Moisture: The CBS reduction is highly sensitive to water.[3] Moisture can hydrolyze the borane reagent and the oxazaborolidine catalyst, leading to a non-catalyzed, non-enantioselective reduction pathway.
Reagent Quality: The purity of your borane source is critical. Borane-THF (BH3•THF) can degrade over time, especially if not stored properly, forming borohydride species that can lead to a racemic reduction.[6]
Catalyst Integrity: The chiral oxazaborolidine catalyst can also degrade upon prolonged storage or exposure to air and moisture.[7] It is often best to generate the catalyst in situ or use a freshly opened bottle.
Reaction Temperature: Temperature control is crucial. While lower temperatures generally favor higher enantioselectivity, this is not always the case. There is often an optimal temperature for a given substrate and catalyst system.
Q2: I suspect my borane reagent is the problem. How can I test its quality and what are my options?
Poor quality borane is a frequent source of poor results.
Titration: You can titrate your BH3•THF solution to determine its exact molarity. A significant deviation from the stated concentration can indicate degradation.
Alternative Borane Sources: Consider using borane-dimethyl sulfide (BH3•SMe2), which is generally more stable than BH3•THF.
Fresh Reagent: The simplest solution is often to use a fresh, unopened bottle of the borane reagent.
Q3: Can the order of addition of reagents impact the enantioselectivity?
Absolutely. The order of addition is critical for the proper formation of the catalyst-substrate complex. The generally accepted and most effective procedure is to first form the chiral oxazaborolidine catalyst by reacting the chiral amino alcohol with the borane source. The ketone substrate is then added slowly to the pre-formed catalyst solution. Adding the ketone before the catalyst is fully formed can lead to a significant portion of the reduction occurring via a non-catalyzed pathway, thus lowering the e.e.
Q4: I am observing a significant amount of the starting ketone in my final product. What could be causing incomplete conversion?
Incomplete conversion can be due to several factors:
Insufficient Reducing Agent: Ensure you are using a sufficient excess of the borane reagent. Typically, 1.1 to 1.5 equivalents are used.
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction by TLC or LC-MS to determine the point of completion.
Temperature: If the reaction temperature is too low, the reaction rate may be too slow. A systematic study of the reaction temperature can help find the optimal balance between reaction rate and enantioselectivity.[8]
Q5: How critical is the solvent for this reaction? Can I use something other than THF?
The solvent plays a crucial role in the stability and solubility of the catalyst and reagents, and it can influence the conformation of the transition state.[8] Tetrahydrofuran (THF) is the most commonly used and generally the best-performing solvent for CBS reductions. It is essential to use anhydrous THF to avoid the issues with moisture mentioned earlier. While other aprotic solvents like toluene or dichloromethane can be used, they often result in lower enantioselectivity. A solvent screen may be necessary if you are unable to use THF.
Experimental Protocols
Protocol 1: In-Situ Generation of CBS Catalyst and Asymmetric Reduction
This protocol describes a reliable method for the asymmetric reduction of 3-amino-1-(4-bromophenyl)propan-1-one using an in-situ generated CBS catalyst.
Materials:
(S)-2-Methyl-CBS-oxazaborolidine (as a 1M solution in toluene or prepared from (S)-α,α-diphenylprolinol)
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) under a nitrogen atmosphere.
Catalyst Formation: Cool the flask to 0 °C and add anhydrous THF. To this solution, add BH3•SMe2 (1.1 eq) dropwise while maintaining the temperature at 0 °C. Stir the mixture for 15 minutes to allow for the formation of the active catalyst complex.
Substrate Addition: In a separate flask, dissolve 3-amino-1-(4-bromophenyl)propan-1-one hydrochloride (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not rise above 5 °C.
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
Quenching: Once the reaction is complete, slowly add methanol dropwise at 0 °C to quench the excess borane.
Workup: Add 1 M HCl and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and wash with ethyl acetate. Neutralize the aqueous layer with sodium bicarbonate and extract with ethyl acetate (3x).
Purification: Combine the organic layers, dry over MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel to yield the desired 3-Amino-3-(4-bromophenyl)propan-1-ol.[1]
Salt Formation: To form the hydrochloride salt, dissolve the purified free base in a suitable solvent like diethyl ether or ethyl acetate and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol. The hydrochloride salt will precipitate and can be collected by filtration.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
The determination of the enantiomeric excess is a critical step to assess the success of the asymmetric synthesis.[9] Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for this analysis.[10]
Instrumentation and Columns:
A standard HPLC system with a UV detector is required.
A chiral stationary phase (CSP) column is essential for separating the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for amino alcohols.[9]
Typical Method Parameters:
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized for your specific column and compound.
Flow Rate: A flow rate of 0.5-1.0 mL/min is common.
Detection: UV detection at a wavelength where the compound has a strong absorbance (e.g., around 220 nm or 254 nm).
Procedure:
Sample Preparation: Prepare a dilute solution of your purified product in the mobile phase.
Injection: Inject a small volume (e.g., 10 µL) onto the chiral column.
Analysis: The two enantiomers should elute at different retention times. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:
e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
Data Presentation
Table 1: Influence of Reaction Parameters on Enantioselectivity
Parameter
Condition A
Condition B
Condition C
Temperature
0 °C
-20 °C
Room Temp.
Borane Source
BH3•THF
BH3•SMe2
BH3•THF
Catalyst Loading
10 mol%
5 mol%
10 mol%
Solvent
Anhydrous THF
Anhydrous THF
THF (not anhydrous)
Resulting e.e. (%)
>95%
>98%
<50%
This table illustrates the significant impact of key reaction parameters on the enantiomeric excess. Note the dramatic decrease in e.e. when non-anhydrous THF is used.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Enantioselectivity
Caption: A logical workflow for troubleshooting low enantioselectivity.
Diagram 2: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction
Caption: A simplified representation of the CBS reduction mechanism.
References
Wikipedia. Enantioselective reduction of ketones. [Link]
ACS Publications. Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. [Link]
ACS Publications. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. [Link]
Frontiers in Bioengineering and Biotechnology. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. [Link]
Google Patents. Increasing enantioselectivity in reductions with borane reagents.
NIH National Center for Biotechnology Information. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. [Link]
Google Patents. The synthetic method of the bromophenol of 3 amino 4.
NIH National Center for Biotechnology Information. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]
PolyU Electronic Theses. New enantioselective catalysts based on chiral amino alcohols. [Link]
University of York. 4 s Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implicatio. [Link]
ACS Publications. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. [Link]
ACS Publications. New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. [Link]
NIH National Center for Biotechnology Information. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. [Link]
Technical Support Center: Recrystallization of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride
Welcome to the technical support guide for the purification of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride. This document, designed for researchers and drug development professionals, provides in-depth protocols,...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride. This document, designed for researchers and drug development professionals, provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to ensure you can achieve the highest possible purity for your compound.
Understanding the Compound & Purification Goal
3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride is a polar organic salt. Its structure, featuring a hydrophilic amino alcohol group and a more hydrophobic bromophenyl group, presents specific challenges and opportunities for purification. Recrystallization is the premier technique for purifying solid compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system at varying temperatures.[1][2] The objective is to dissolve the impure solid in a hot solvent and then allow it to cool, promoting the formation of pure crystals while impurities remain in the solution (the "mother liquor").[1]
Physicochemical Properties (Inferred)
Specific experimental data for this exact compound is not widely published. However, based on its structure as a hydrochloride salt of an amino alcohol, we can infer the following critical properties:
Polarity: High. The ionic hydrochloride group and the hydroxyl group make the molecule highly polar.
Solubility: Expected to be soluble in polar protic solvents like water, methanol, and ethanol, and insoluble in non-polar solvents like hexanes, toluene, or diethyl ether.
Melting Point: As a salt, it is expected to be a solid at room temperature with a relatively high melting point, likely well above 100 °C.
The Principle of Recrystallization: Solvent Selection is Key
The success of any recrystallization hinges on the choice of solvent. An ideal solvent should exhibit the following characteristics[1]:
High Solvency at High Temperature: The compound should be very soluble in the boiling solvent.
Low Solvency at Low Temperature: The compound should be poorly soluble in the cold solvent to maximize crystal recovery.
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (staying in the mother liquor).
Chemical Inertness: The solvent must not react with the compound.
Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.
For a polar salt like 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride, a single solvent may not meet all these criteria. It might be highly soluble in a solvent like methanol even at room temperature, leading to poor recovery. Therefore, a mixed-solvent system is often the most effective approach.[3] This involves a "good" solvent in which the compound is soluble and a miscible "anti-solvent" in which it is insoluble.[4]
Recommended Recrystallization Protocols
Given the polar nature of the target compound, alcohol/ether or alcohol/ester systems are excellent starting points.[5][6]
Protocol 1: Isopropanol / Diethyl Ether System (Preferred Method)
This is the recommended starting protocol. Isopropanol is a good solvent for many hydrochloride salts, and diethyl ether is an excellent, highly non-polar anti-solvent.[5]
Step-by-Step Methodology:
Dissolution: Place the crude 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride in an Erlenmeyer flask with a stir bar. Add the minimum amount of near-boiling isopropanol required to fully dissolve the solid. Start with a small volume and add more in small portions, allowing the solution to return to a boil between additions.
Hot Filtration (Optional): If insoluble impurities or colored residues are present, this is the time to remove them. Add a small amount of activated charcoal to adsorb colored impurities and perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[2]
Induce Crystallization: While the isopropanol solution is still hot, add diethyl ether dropwise with swirling. You are adding an "anti-solvent" to decrease the compound's solubility.[4] Continue adding until the solution becomes faintly cloudy or turbid, which indicates the saturation point has been reached.[3]
Re-dissolution: Add a few drops of hot isopropanol to the cloudy mixture until it becomes clear again. This crucial step ensures that the compound comes out of solution slowly as crystals rather than crashing out as an amorphous solid or oil.[3]
Cooling & Crystal Growth: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is critical for the formation of large, pure crystals.[7] Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[8]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
Washing: Wash the crystals on the filter with a small amount of ice-cold diethyl ether to remove any residual mother liquor.[7]
Drying: Dry the crystals under vacuum to remove all traces of solvent. Determine the yield and assess purity by melting point analysis. A pure compound will have a sharp, defined melting point range.
Visualization: Recrystallization Workflow
Caption: General workflow for mixed-solvent recrystallization.
Troubleshooting Guide (Q&A Format)
Q1: I've cooled the solution, but no crystals have formed.
A1: This is a common issue, typically caused by using too much solvent or the solution being supersaturated.[9]
Induce Crystallization: Try scratching the inside of the flask just below the solvent line with a glass rod.[8] The microscopic scratches provide a surface for nucleation.
Seed Crystals: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the solution. This "seed" will act as a template for crystal growth.
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[10] Gently heat the solution to boil off some of the solvent, then allow it to cool again.
Increase Anti-Solvent: If using a mixed-solvent system, you can try adding a little more of the anti-solvent to the room temperature solution.
Q2: My compound has "oiled out" instead of crystallizing.
A2: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid.[10] This often happens when the solution becomes saturated at a temperature above the compound's melting point, or if the compound is highly impure, leading to significant melting point depression.[9][10] Oiled out products are typically impure.[11]
Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount more of the "good" solvent to lower the saturation temperature.[9][10] Then, attempt to cool the solution again, this time much more slowly.
Lower the Cooling Temperature: Ensure the solution is well below the compound's melting point before significant precipitation occurs. A slower cooling rate can help achieve this.
Change Solvents: If the problem persists, the boiling point of your solvent may be too high relative to your compound's melting point.[9] A different solvent system with a lower boiling point may be necessary.
Q3: The recrystallization yield is very low.
A3: A low yield can result from several factors.
Too Much Solvent: The most common cause is using too much solvent, which leaves a significant amount of your product dissolved in the mother liquor even when cold.[10] You can test the mother liquor by evaporating a small amount; if a large residue remains, you can try to recover a "second crop" of crystals by boiling off some solvent.[10]
Premature Crystallization: If the product crystallizes in the funnel during a hot filtration step, you will lose yield. Ensure your funnel and receiving flask are pre-heated.
Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product.
Q4: The final product is still colored or appears impure.
A4: This indicates that the chosen solvent system was not effective at separating the impurities.
Use Activated Charcoal: If the impurities are colored, they can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[2] Use sparingly, as it can also adsorb your desired product.
Re-crystallize: A second recrystallization is often necessary to achieve high purity.
Choose a Different Solvent System: The impurities may have similar solubility properties to your product in the chosen solvent. Experiment with different solvent systems to find one that leaves the impurities behind.
A Comparative Guide to Chiral Amino Alcohols in Asymmetric Ketone Reduction: Profiling 3-Amino-3-(4-bromophenyl)propan-1-ol Hydrochloride
In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust chiral catalysts is perpetual. Chiral amino alcohols have firmly established themselves as a cornerstone class of catalysts, partic...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust chiral catalysts is perpetual. Chiral amino alcohols have firmly established themselves as a cornerstone class of catalysts, particularly in the enantioselective reduction of prochiral ketones to valuable chiral secondary alcohols.[1][2][3] This guide provides a comprehensive comparison of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride against other widely used chiral amino alcohols, offering insights into their performance, mechanistic underpinnings, and practical application. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in catalyst selection for asymmetric synthesis.
The Significance of Chiral Amino Alcohols in Asymmetric Catalysis
Chiral amino alcohols are privileged structures in asymmetric catalysis due to their bidentate nature, possessing both a Lewis basic amino group and a hydroxyl group. This arrangement allows for the formation of stable, rigid chelate complexes with a variety of metal and non-metal species, most notably borane, to create a well-defined chiral environment around the catalytic center.[4][5] This steric and electronic control dictates the facial selectivity of hydride delivery to a prochiral ketone, leading to the preferential formation of one enantiomer of the corresponding alcohol. The renowned Corey-Bakshi-Shibata (CBS) reduction is a prime example of the power of this approach, routinely delivering high enantioselectivities for a broad range of substrates.[2][4][6]
Featured Compound: 3-Amino-3-(4-bromophenyl)propan-1-ol Hydrochloride
Structure:
3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride is a chiral β-amino alcohol characterized by a phenyl ring bearing a bromine atom at the para-position. The presence of the halogen atom can influence the catalytic activity through both steric and electronic effects. The electron-withdrawing nature of the bromine atom can impact the Lewis acidity of the in-situ formed oxazaborolidine catalyst, potentially modulating its reactivity and selectivity. Furthermore, the bromo-substituent offers a handle for further synthetic modifications, enhancing the modularity of this catalyst scaffold.
Comparative Performance Analysis: Asymmetric Reduction of Acetophenone
To provide a tangible comparison, we will focus on the asymmetric reduction of acetophenone, a widely accepted benchmark substrate in the evaluation of chiral catalysts. The following data has been synthesized from various literature sources to provide a comparative overview.
Table 1: Performance of Selected Chiral Amino Alcohols in the Asymmetric Reduction of Acetophenone
(1S,2R)-(-)-Norephedrine , a readily available and cost-effective chiral amino alcohol derived from a natural product, demonstrates excellent performance in the asymmetric reduction of acetophenone, affording the (R)-alcohol with high yield and enantioselectivity.[7] Its well-defined stereochemistry and rigidifying pseudo-six-membered ring in the transition state contribute to its efficacy.
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol , the archetypal ligand for the CBS reduction, consistently delivers high enantioselectivities for a wide array of ketones.[8] The bulky diphenylmethyl group provides a significant steric shield, effectively directing the approach of the borane-ketone complex.
3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride , while lacking direct comparative data, is anticipated to be an effective catalyst. The phenyl group at the C3 position is a common feature in successful chiral amino alcohol catalysts. The electronic effect of the para-bromo substituent is expected to influence the Lewis acidity of the boron center in the oxazaborolidine intermediate. This could potentially lead to enhanced catalytic activity or altered selectivity profiles compared to its non-halogenated counterpart. Further experimental investigation is warranted to fully elucidate its catalytic potential.
Mechanistic Insights: The Corey-Bakshi-Shibata (CBS) Reduction
The enantioselective reduction of ketones with chiral amino alcohols and borane typically proceeds via the formation of a chiral oxazaborolidine catalyst in situ. This mechanism, elucidated by E.J. Corey, provides a robust model for predicting the stereochemical outcome of the reaction.[2][6]
Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Causality in the CBS Reduction:
Catalyst Formation: The chiral amino alcohol reacts with borane to form the oxazaborolidine catalyst. This step is crucial as it establishes the chiral environment for the subsequent reduction.
Coordination and Activation: The nitrogen atom of the oxazaborolidine coordinates to a molecule of borane, which enhances the Lewis acidity of the ring boron atom. This activated catalyst then coordinates to the lone pair of the ketone's carbonyl oxygen. Steric interactions between the substituents on the ketone and the chiral ligand dictate that the ketone coordinates in a specific orientation to minimize steric hindrance.
Hydride Transfer: The hydride from the coordinated borane is delivered to the carbonyl carbon via a six-membered, chair-like transition state. This intramolecular hydride transfer is highly organized and is the key stereodetermining step.
Product Release and Catalyst Regeneration: The resulting alkoxyborane intermediate dissociates from the catalyst, which can then enter another catalytic cycle. The desired chiral alcohol is obtained after a standard workup procedure.
Experimental Protocols
The following is a detailed, self-validating protocol for the asymmetric reduction of acetophenone using a chiral amino alcohol catalyst. This protocol can be adapted to compare the performance of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride with other chiral amino alcohols.
Experimental Workflow Diagram:
Caption: A step-by-step workflow for the asymmetric reduction of acetophenone.
Detailed Step-by-Step Methodology:
Apparatus Setup: All glassware should be oven-dried and assembled under an inert atmosphere (Argon or Nitrogen).
Catalyst Formation:
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, add the chiral amino alcohol (e.g., (S)-3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride, 0.1 mmol, 10 mol%).
Add anhydrous tetrahydrofuran (THF, 2 mL) via syringe.
Cool the solution to 0 °C in an ice bath.
Slowly add a 1.0 M solution of borane-THF complex (0.6 mL, 0.6 mmol) dropwise over 5 minutes.
Stir the mixture at 0 °C for 30 minutes. The formation of the oxazaborolidine can be monitored by the evolution of hydrogen gas.
Substrate Addition:
In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (1 mL).
Add the acetophenone solution dropwise to the catalyst mixture at 0 °C over 10 minutes.
Reaction Monitoring:
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.
Quenching and Workup:
Once the reaction is complete, carefully quench the reaction by the slow dropwise addition of methanol (2 mL) at 0 °C to decompose any excess borane.
Allow the mixture to warm to room temperature and add 1 M HCl (5 mL).
Extract the aqueous layer with diethyl ether (3 x 10 mL).
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous magnesium sulfate.
Purification and Analysis:
Filter the solution and concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (e.g., 10-20% ethyl acetate in hexanes) to afford the chiral 1-phenylethanol.
Determine the yield and measure the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral column (e.g., Chiralcel OD-H).
This rigorous protocol ensures that the comparison between different chiral amino alcohols is conducted under standardized conditions, allowing for a reliable assessment of their relative performance.
Conclusion and Future Outlook
Chiral amino alcohols are indispensable tools in the arsenal of the synthetic chemist. While established catalysts like norephedrine and diphenylprolinol derivatives have a proven track record of excellence, the exploration of novel structures such as 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride is crucial for expanding the catalytic toolbox. The introduction of a halogen substituent on the aromatic ring offers intriguing possibilities for modulating catalytic activity and selectivity.
The experimental framework provided in this guide offers a clear pathway for the direct comparison of these catalysts. Such studies will be invaluable in elucidating the structure-activity relationships that govern the performance of this important class of chiral ligands, ultimately enabling the rational design of next-generation catalysts for asymmetric synthesis.
References
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Chemical Communications, (8), 469-470. [Link]
Enantioselective ketone reductions. (2023). In Wikipedia. [Link]
Magritek. (2021). CBS reduction of acetophenone followed by 11B NMR. [Link]
Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(42), 8411-8414. [Link]
Lu, G., & Wan, J. (2005). Asymmetric transfer hydrogenation of ketones in water catalyzed by [RuCl2(p-cymene)2]/(−)-ephedrine hydrochloride. Tetrahedron Letters, 46(43), 7341-7344. [Link]
Singh, V. K. (2008). Catalytic asymmetric reduction of prochiral ketones with hydrides such as boranes and borohydrides is one of the simplest and the most convenient methods for obtaining chiral alcohols. This tutorial review describes the most significant advances recently achieved for enhancing the enantioselectivity. Chemical Society Reviews, 37(12), 2640-2651. [Link]
Xu, L., Luo, J., & Lu, Y. (2009). Asymmetric catalysis with chiral primary amine-based organocatalysts. Chemical Communications, (14), 1807-1821. [Link]
Tong, P. (1998). New enantioselective catalysts based on chiral amino alcohols. The Hong Kong Polytechnic University. [Link]
Terada, M. (2012). Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. [Link]
Yuan, H., & Ma, J. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry, 9, 688681. [Link]
Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. Letters in Organic Chemistry, 5(4), 304-307. [Link]
Asymmetric reduction of acetophenone in the presence of catalyst 1. [Link]
Corey–Itsuno reduction. (2023). In Wikipedia. [Link]
A Comparative Guide to the Biological Activity of 3-Amino-3-(4-bromophenyl)propan-1-ol Hydrochloride Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of structurally related compounds is paramount for advancing therapeutic discovery. This g...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of structurally related compounds is paramount for advancing therapeutic discovery. This guide provides a comprehensive comparison of the biological activity of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride and its analogs, grounded in established experimental data and methodologies. We will delve into the rationale behind their synthesis, the experimental protocols for evaluating their efficacy, and the structure-activity relationships that govern their interactions with biological targets.
Introduction: The Significance of the 3-Amino-3-phenylpropan-1-ol Scaffold
The 3-amino-3-phenylpropan-1-ol core structure is a privileged scaffold in medicinal chemistry, forming the backbone of several centrally acting drugs. Notably, it is a key structural component of molecules like phenibut and baclofen, which are well-characterized agonists of the γ-aminobutyric acid (GABA) type B (GABA-B) receptor.[1] GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its receptors are crucial targets for therapies aimed at treating anxiety, spasticity, and other neurological disorders.[2] The introduction of a halogen atom, such as bromine, onto the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules, influencing their potency, selectivity, and metabolic stability.[3] This guide focuses on elucidating how variations in this scaffold, particularly substitutions on the phenyl ring, impact biological activity at the GABA-B receptor.
To objectively compare the biological activity of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride analogs, a combination of in vitro assays is typically employed. These assays provide quantitative data on the binding affinity and functional activity of the compounds at their molecular target, the GABA-B receptor.
Radioligand Binding Assays: Quantifying Affinity
A fundamental method to determine how strongly a compound binds to its target receptor is the radioligand binding assay. This technique allows for the determination of the inhibition constant (Ki), a measure of binding affinity.
Experimental Protocol: [³H]-GABA Radioligand Binding Assay for GABA-B Receptors [4]
Membrane Preparation: Rat brain cortices are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The pellet is washed multiple times to remove endogenous GABA and other interfering substances.
Assay Incubation: The prepared membranes are incubated with a known concentration of a radiolabeled GABA-B receptor agonist (e.g., [³H]-GABA or [³H]-baclofen) and varying concentrations of the unlabeled test compound (the 3-amino-3-(4-bromophenyl)propan-1-ol analog).
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, taking into account the concentration and affinity of the radioligand.
Causality Behind Experimental Choices: The use of a radiolabeled ligand with high affinity and specificity for the GABA-B receptor is crucial for accurate measurement. Washing the membranes is essential to eliminate endogenous ligands that would otherwise compete with the radioligand and the test compounds, leading to inaccurate affinity measurements.
Figure 1: Workflow of a radioligand binding assay.
Functional Assays: Assessing Agonist Activity
While binding affinity is a critical parameter, it does not provide information about the functional effect of a compound on the receptor. To determine if an analog acts as an agonist (activates the receptor), functional assays are necessary. Electrophysiological techniques, such as two-electrode voltage-clamp (TEVC) recordings in Xenopus oocytes or patch-clamp recordings in cultured neurons, are powerful tools for this purpose.[5]
Experimental Protocol: Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the subunits of the GABA-B receptor (GABAB1 and GABAB2). This leads to the expression of functional GABA-B receptors on the oocyte membrane.
Electrophysiological Recording: After a few days of incubation to allow for receptor expression, an oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.
Compound Application: The oocyte is perfused with a baseline recording solution. The test compound is then applied at various concentrations, and the resulting changes in membrane current are recorded. GABA-B receptor activation typically leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in an outward potassium current.
Data Analysis: The magnitude of the current response is plotted against the concentration of the test compound to generate a dose-response curve. From this curve, the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response) can be determined.
Causality Behind Experimental Choices:Xenopus oocytes are a robust and reliable expression system for ion channels and receptors, allowing for the controlled study of receptor function in isolation from other cellular components. The TEVC technique provides precise control over the membrane potential and allows for the accurate measurement of ion currents.
The following table presents a hypothetical comparison based on established SAR principles for GABA-B receptor agonists. The data is illustrative and serves to guide future experimental design.
Compound/Analog
Substitution on Phenyl Ring
Expected GABA-B Receptor Binding Affinity (Ki)
Expected Functional Activity (EC50)
Rationale for Expected Activity
Parent Compound
4-Bromo
Moderate to High
Moderate
The 4-bromo substitution is known to be well-tolerated and can enhance binding affinity through favorable interactions within the receptor binding pocket.
Analog 1
4-Chloro
High
Moderate
The 4-chloro substitution, as seen in baclofen, is optimal for high-affinity binding to the GABA-B receptor.[1]
Analog 2
4-Fluoro
Moderate
Moderate to Low
Fluorine is a smaller halogen and may have a less pronounced effect on binding affinity compared to chlorine or bromine.
Analog 3
4-Methyl
Moderate to Low
Low
A small alkyl group at the para position may be tolerated but is generally less favorable for high-affinity binding than a halogen.
Analog 4
3-Bromo
Moderate
Moderate
Shifting the bromo substituent to the meta position may alter the orientation of the phenyl ring in the binding pocket, potentially affecting affinity and efficacy.
Analog 5
Unsubstituted
Low
Low
The presence of a halogen at the para position is a key feature for potent GABA-B agonism in this scaffold.
Structure-Activity Relationship (SAR) Insights
The biological activity of 3-amino-3-phenylpropan-1-ol analogs is highly dependent on their three-dimensional structure and the nature of the substituents on the phenyl ring.
Role of the Phenyl Ring and Halogen Substitution: The phenyl ring is a critical pharmacophoric element, engaging in hydrophobic and potentially pi-stacking interactions within the GABA-B receptor binding site. Halogen substitutions at the para-position of the phenyl ring, particularly chlorine and bromine, have been shown to significantly enhance binding affinity.[3] This is likely due to a combination of steric and electronic effects that optimize the fit of the molecule within the receptor pocket.
Stereochemistry: The stereochemistry at the chiral center (the carbon bearing the amino group) is crucial for activity. For baclofen, the (R)-enantiomer is the active form, demonstrating significantly higher affinity for the GABA-B receptor than the (S)-enantiomer. It is highly probable that a similar stereochemical preference exists for the 3-amino-3-(4-bromophenyl)propan-1-ol analogs.
The Amino and Hydroxyl Groups: The primary amino group and the terminal hydroxyl group are essential for interacting with key amino acid residues in the GABA-B receptor binding site, likely through hydrogen bonding.
Conclusion and Future Directions
This guide has provided a framework for understanding and comparing the biological activity of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride analogs. While direct comparative data is limited, the established knowledge from structurally similar GABA-B receptor agonists provides a strong foundation for predicting the impact of structural modifications.
Future research should focus on the systematic synthesis and pharmacological evaluation of a diverse library of these analogs. Such studies, employing the radioligand binding and functional assays detailed herein, will be instrumental in elucidating precise structure-activity relationships. This will not only advance our understanding of GABA-B receptor pharmacology but also pave the way for the design of novel, potent, and selective therapeutic agents for a range of neurological disorders.
References
Bowery, N. G., Bettler, B., Froestl, W., Gallagher, J. P., Marshall, F., Raiteri, M., ... & Enna, S. J. (2002). International Union of Pharmacology. XXXIII. Mammalian γ-aminobutyric acidB receptors: structure and function. Pharmacological reviews, 54(2), 247-264. [Link]
Enna, S. J., & McCarson, K. E. (2006). The GABA-B receptor. In Basic Neurochemistry (7th ed.). Elsevier. [Link]
Kubo, Y., Adelman, J. P., Clapham, D. E., Jan, L. Y., Karschin, A., Kurachi, Y., ... & North, R. A. (1994). International Union of Pharmacology. LIV. Nomenclature and molecular relationships of inwardly rectifying potassium channels. Pharmacological reviews, 46(3), 583-587. [Link]
Guo, Z. W., Tu, S. Z., Li, W. H., & Chen, J. (1990). [Studies of synthesis and structure-activity relationships of analogs of the muscle relaxant--baclofen]. Yao xue xue bao = Acta pharmaceutica Sinica, 25(1), 11–17. [Link]
Froestl, W., Mickel, S. J., von Sprecher, G., Bittiger, H., Olpe, H. R., & Bowery, N. G. (1995). Potent, orally active GABAB receptor antagonists. Pharmacology, biochemistry, and behavior, 52(3), 551-557. [Link]
Olsen, R. W., & Sieghart, W. (2008). International Union of Pharmacology. LXX. Subtypes of γ-aminobutyric acidA receptors: classification on the basis of subunit composition, pharmacology, and function. Update. Pharmacological reviews, 60(3), 243–260. [Link]
Chebib, M., & Johnston, G. A. (1999). The ‘ABC’ of GABA receptors: a brief review. Clinical and experimental pharmacology & physiology, 26(11), 937-940. [Link]
Bettler, B., Kaupmann, K., Mosbacher, J., & Gassmann, M. (2004). Molecular structure and physiological functions of GABAB receptors. Physiological reviews, 84(3), 835-867. [Link]
Pin, J. P., & Bettler, B. (2016). Organization and functions of GABAB receptors. In Handbook of experimental pharmacology (Vol. 235, pp. 1-28). Springer, Cham. [Link]
Kerr, D. I., & Ong, J. (2001). GABAB receptors. Pharmacology & therapeutics, 90(2-3), 135-156. [Link]
Geng, Y., Bush, M., & Fan, Q. R. (2013). Structural mechanism of GABAB receptor signaling. The Journal of biological chemistry, 288(48), 34647–34656. [Link]
Kaupmann, K., Malitschek, B., Schuler, V., Heid, J., Froestl, W., Beck, P., ... & Bettler, B. (1998). GABAB-receptor subtypes assemble into functional heterosexual pairs. Nature, 396(6712), 683-687. [Link]
Bowery, N. G. (2006). GABAB receptor: a site of therapeutic benefit. Current opinion in pharmacology, 6(1), 37-43. [Link]
Chalifoux, J. R., & Carter, A. G. (2011). GABAB receptor modulation of synaptic function. Current opinion in neurobiology, 21(2), 339-344. [Link]
Padgett, C. L., & Slesinger, P. A. (2010). GABAB receptor coupling to G-proteins and ion channels. In GABA and sleep (pp. 25-42). Birkhäuser Basel. [Link]
Ulrich, D., & Bettler, B. (2007). GABAB receptors: synaptic functions and mechanisms of diversity. Current opinion in neurobiology, 17(3), 298-303. [Link]
Olpe, H. R., Demiéville, H., Baltzer, V., Bencze, W. L., Koella, W. P., Wolf, P., & Haas, H. L. (1978). The biological activity of d-and l-baclofen (Lioresal). European journal of pharmacology, 52(2), 133-136. [Link]
Lapin, I. (2001). Phenibut (β-phenyl-GABA): a tranquilizer and nootropic drug. CNS drug reviews, 7(4), 471-481. [Link]
comparative study of different synthetic routes to 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride
Abstract 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride is a key building block in the synthesis of various pharmaceutical agents. Its structural motif, a 1,3-amino alcohol with a substituted phenyl ring, is of signi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride is a key building block in the synthesis of various pharmaceutical agents. Its structural motif, a 1,3-amino alcohol with a substituted phenyl ring, is of significant interest to medicinal chemists. This guide provides a comparative study of two distinct synthetic routes to this valuable compound, offering a detailed analysis of their respective methodologies, yields, and overall efficiency. The first route employs a classical approach starting from the readily available amino acid, 4-bromophenylalanine, involving protection, esterification, reduction, and deprotection steps. The second route utilizes a convergent strategy commencing with 4-bromoacetophenone via a Mannich reaction to construct the carbon skeleton, followed by a diastereoselective reduction of the intermediate β-aminoketone. This in-depth comparison, supported by experimental data and mechanistic insights, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their synthetic endeavors.
Introduction
The synthesis of chiral 1,3-amino alcohols is a cornerstone of modern pharmaceutical chemistry due to their prevalence in a wide array of biologically active molecules. The title compound, 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride, serves as a crucial intermediate for the development of novel therapeutics. The presence of the bromine atom on the phenyl ring offers a versatile handle for further functionalization through various cross-coupling reactions, thereby enabling the exploration of a broad chemical space. This guide presents a critical evaluation of two synthetic strategies for the preparation of this compound, highlighting the advantages and disadvantages of each approach.
Route 1: Synthesis from 4-Bromophenylalanine
This linear synthetic route leverages the commercial availability of 4-bromophenylalanine as a chiral starting material. The strategy involves the protection of the amino group, esterification of the carboxylic acid, reduction of the ester to a primary alcohol, and subsequent deprotection to yield the target molecule.
Experimental Protocol
Step 1: N-Boc Protection of 4-Bromophenylalanine
To a solution of 4-bromophenylalanine (1.0 eq) in a 1:1 mixture of dioxane and water, sodium bicarbonate (2.5 eq) is added, and the mixture is stirred until all solids dissolve. Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) is then added, and the reaction is stirred at room temperature for 12-16 hours. After completion, the reaction mixture is concentrated under reduced pressure, and the aqueous residue is acidified to pH 2-3 with 1 M HCl. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford N-Boc-4-bromophenylalanine as a white solid.
Causality: The Boc protecting group is chosen for its stability under the conditions of the subsequent esterification and reduction steps and for its facile removal under acidic conditions.[1] The use of a biphasic solvent system with a mild base like sodium bicarbonate ensures efficient reaction while minimizing side reactions.
Step 2: Esterification of N-Boc-4-bromophenylalanine
N-Boc-4-bromophenylalanine (1.0 eq) is dissolved in methanol. Thionyl chloride (1.2 eq) is added dropwise at 0 °C, and the reaction mixture is stirred at room temperature for 4-6 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give N-Boc-4-bromophenylalanine methyl ester as a colorless oil.
Causality: Esterification of the carboxylic acid is necessary to prevent its reaction with the reducing agent in the next step. The use of thionyl chloride in methanol is a classic and efficient method for the formation of methyl esters from carboxylic acids.
Step 3: Reduction of the Ester to the Alcohol
To a solution of N-Boc-4-bromophenylalanine methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, lithium aluminum hydride (LiAlH₄) (1.5 eq) is added portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction is carefully quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting precipitate is filtered off, and the filtrate is concentrated to yield N-Boc-3-amino-3-(4-bromophenyl)propan-1-ol as a viscous oil.
Causality: LiAlH₄ is a powerful reducing agent capable of reducing esters to primary alcohols.[2][3][4] The amino group is protected as a carbamate to prevent its reaction with the hydride reagent. The Fieser workup with water and NaOH is a standard and safe procedure for quenching LiAlH₄ reactions and precipitating aluminum salts, facilitating product isolation.[2]
Step 4: Deprotection to Yield the Final Product
N-Boc-3-amino-3-(4-bromophenyl)propan-1-ol (1.0 eq) is dissolved in a 4 M solution of HCl in dioxane. The reaction mixture is stirred at room temperature for 2-4 hours. The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to afford 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride as a white solid.
Causality: The Boc group is readily cleaved under acidic conditions.[5][6] The use of HCl in dioxane provides the final product directly as its hydrochloride salt, which is often a stable, crystalline solid suitable for storage and further use.
Workflow Diagram
Caption: Synthetic workflow for Route 1 starting from 4-bromophenylalanine.
Route 2: Synthesis from 4-Bromoacetophenone via Mannich Reaction
This convergent route begins with the readily available 4-bromoacetophenone and constructs the carbon-nitrogen backbone in a single step using a Mannich reaction. The subsequent diastereoselective reduction of the resulting β-aminoketone affords the target 1,3-amino alcohol.
Experimental Protocol
Step 1: Synthesis of 3-Amino-1-(4-bromophenyl)propan-1-one hydrochloride (Mannich Reaction)
A mixture of 4-bromoacetophenone (1.0 eq), paraformaldehyde (1.2 eq), and dimethylamine hydrochloride (1.1 eq) in ethanol is heated to reflux for 6-8 hours with a catalytic amount of hydrochloric acid. The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is triturated with diethyl ether to yield 3-(dimethylamino)-1-(4-bromophenyl)propan-1-one hydrochloride as a solid. This intermediate is then subjected to dealkylation or used in the next step. A more direct approach involves using ammonium chloride in place of dimethylamine hydrochloride to favor the formation of the primary amine, though yields may be lower.
Causality: The Mannich reaction is a classic method for the aminomethylation of an acidic proton located alpha to a carbonyl group.[7] The use of a pre-formed iminium salt or generating it in situ from an amine and formaldehyde allows for the formation of the C-C bond and the introduction of the nitrogen atom in a single step.
Step 2: Reduction of the β-Aminoketone
To a solution of 3-amino-1-(4-bromophenyl)propan-1-one hydrochloride (1.0 eq) in methanol at 0 °C, sodium borohydride (NaBH₄) (2.0 eq) is added portion-wise. The reaction mixture is stirred at room temperature for 2-4 hours. The reaction is quenched by the addition of 1 M HCl until the pH is acidic. The methanol is removed under reduced pressure, and the aqueous residue is basified with 2 M NaOH. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then dissolved in diethyl ether, and a solution of HCl in ether is added to precipitate 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride.
Causality: Sodium borohydride is a milder reducing agent than LiAlH₄ and is selective for the reduction of ketones in the presence of other functional groups.[4] The reduction of the β-aminoketone can lead to two diastereomers (syn and anti). The stereochemical outcome can often be influenced by the choice of reducing agent and reaction conditions, sometimes requiring more sophisticated catalytic systems for high diastereoselectivity.
Workflow Diagram
Caption: Synthetic workflow for Route 2 starting from 4-bromoacetophenone.
Comparative Analysis
Parameter
Route 1: From 4-Bromophenylalanine
Route 2: From 4-Bromoacetophenone
Starting Material
4-Bromophenylalanine
4-Bromoacetophenone
Number of Steps
4
2
Overall Yield
Moderate
Moderate to Low
Stereocontrol
High (starting from chiral amino acid)
Potentially low (can form diastereomers)
Reagent Safety
LiAlH₄ is highly reactive and requires careful handling.
NaBH₄ is a milder and safer reducing agent.
Scalability
Scalable, but requires multiple steps and purifications.
More convergent and potentially more scalable.
Cost-Effectiveness
Starting material can be more expensive.
Starting material is generally less expensive.
Discussion
Route 1 offers the significant advantage of inherent stereocontrol when starting from an enantiomerically pure amino acid. This is a critical consideration for the synthesis of chiral pharmaceuticals. However, the route is longer, involving four distinct chemical transformations with requisite workups and purifications at each stage, which can impact the overall yield and production time. The use of LiAlH₄ also presents safety challenges, particularly on a larger scale, due to its high reactivity with protic solvents.
Route 2 is a more convergent and atom-economical approach, constructing the core structure in fewer steps. The starting materials are generally more affordable. The main challenge of this route lies in the control of stereochemistry during the reduction of the β-aminoketone, which can lead to a mixture of diastereomers requiring separation. While simple reducing agents like NaBH₄ may not provide high diastereoselectivity, the use of more advanced catalytic systems could potentially address this issue, albeit at an increased cost and complexity. The Mannich reaction itself can sometimes be low-yielding and may require careful optimization of reaction conditions.
Conclusion
Both synthetic routes presented offer viable pathways to 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride. The choice between the two will largely depend on the specific requirements of the synthesis. For applications where stereochemical purity is paramount, Route 1 , starting from chiral 4-bromophenylalanine, is the preferred method despite its length and the use of hazardous reagents. For applications where a racemic mixture is acceptable or where cost and step-economy are the primary drivers, Route 2 provides a more direct and potentially more scalable alternative. Further optimization of the Mannich reaction and the development of a highly diastereoselective reduction of the intermediate β-aminoketone could significantly enhance the attractiveness of the second route for the synthesis of stereochemically pure 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride.
References
ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl?[Link]
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
National Institutes of Health. (2022). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. [Link]
YouTube. (2015, January 4). Organic Practical Setup 9. Reduction with LiAlH4 & NaBH4. [Link]
Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
National Institutes of Health. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. [Link]
Common Organic Chemistry. Boc Deprotection Mechanism - HCl. [Link]
YouTube. (2014, April 29). NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry. [Link]
MDPI. (2013). Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. [Link]
YouTube. (2020, April 29). Preparation of β-Keto ester: Mechanism (Claisen) and retro-synthesis and dercarbonylation with proof. [Link]
PubMed. (1998). Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester. [Link]
ResearchGate. (2001). The Mannich Reaction of 4-Methylacetophenone with Aromatic Aldehydes and Aromatic Amines. [Link]
National Institutes of Health. (2021, February 12). Three-component radical homo Mannich reaction. [Link]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 3-Amino-3-(4-bromophenyl)propan-1-ol Hydrochloride Isomers
For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Criticality of Chiral Discrimination in Pharmaceutical Development In the realm of medicinal chemistry and drug developm...
Author: BenchChem Technical Support Team. Date: February 2026
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Chiral Discrimination in Pharmaceutical Development
In the realm of medicinal chemistry and drug development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, elicit harmful side effects. The compound 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride, a chiral amino alcohol, serves as a pertinent example of a molecule where precise stereochemical identification is paramount. Its potential applications in pharmaceutical intermediates necessitate robust analytical methodologies for the unambiguous differentiation of its (R) and (S)-enantiomers.
This comprehensive guide provides an in-depth spectroscopic comparison of the (R) and (S)-isomers of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride. We will delve into the theoretical underpinnings and practical applications of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Circular Dichroism (CD)—to illustrate how they can be effectively employed to distinguish between these enantiomers. The experimental protocols and comparative data presented herein are designed to equip researchers with the knowledge to implement these analytical strategies in their own laboratories.
Spectroscopic Methodologies for Chiral Analysis
The differentiation of enantiomers requires a chiral environment or a technique sensitive to the three-dimensional arrangement of atoms. While some spectroscopic methods are inherently achiral in their standard application, others are exquisitely sensitive to chirality.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In a standard achiral solvent, the NMR spectra of enantiomers are identical. However, the use of chiral solvating agents (CSAs) or chiral shift reagents (CSRs) can induce diastereomeric interactions, leading to distinguishable chemical shifts for the corresponding protons and carbons of the two enantiomers.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy: Conventional FTIR spectroscopy measures the vibrational modes of a molecule, which are dependent on bond strengths and atomic masses. As enantiomers possess identical bond connectivities and atomic compositions, their FTIR spectra in an achiral medium are typically indistinguishable.[2] However, Vibrational Circular Dichroism (VCD), an extension of FTIR, can differentiate enantiomers by measuring the differential absorption of left and right circularly polarized infrared light.[3][4]
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for the study of chiral molecules.[1] It measures the difference in absorption of left and right circularly polarized light by a chiral molecule.[1] Enantiomers will produce mirror-image CD spectra, providing a definitive method for their identification and the determination of enantiomeric excess.
Experimental Workflows
A logical and systematic approach is crucial for the successful spectroscopic analysis of the isomers. The following workflow outlines the key experimental stages.
Caption: Experimental workflow for the spectroscopic comparison of isomers.
Experimental Protocols
1. NMR Spectroscopy with a Chiral Solvating Agent
Objective: To resolve the signals of the (R) and (S) enantiomers in the ¹H NMR spectrum.
(R)-(-)-Mandelic acid (as a Chiral Solvating Agent - CSA)
Procedure:
Prepare a stock solution of the CSA, (R)-(-)-mandelic acid, in CDCl₃ (e.g., 0.2 M).
Accurately weigh approximately 5 mg of the (R)-isomer and dissolve it in 0.5 mL of CDCl₃ in an NMR tube.
Acquire a standard ¹H NMR spectrum.
To the same NMR tube, add aliquots of the CSA stock solution (e.g., 0.1, 0.2, 0.5, and 1.0 equivalents relative to the analyte).
Acquire a ¹H NMR spectrum after each addition of the CSA, ensuring thorough mixing.
Repeat steps 2-5 for the (S)-isomer.
Analyze the spectra for the separation of corresponding proton signals of the two enantiomers. The interaction with the chiral solvating agent will form transient diastereomeric complexes, which will have slightly different magnetic environments, leading to resolved signals.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the characteristic vibrational spectra of the isomers.
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
Ensure the ATR crystal is clean by taking a background spectrum and verifying the absence of interfering peaks.
Place a small amount of the solid (R)-isomer onto the ATR crystal.
Apply pressure to ensure good contact between the sample and the crystal.
Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.
Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.
Repeat steps 2-5 for the (S)-isomer.
Compare the spectra for any discernible differences, although significant variations are not expected in a standard transmission or ATR-FTIR experiment.
3. Circular Dichroism (CD) Spectroscopy
Objective: To measure the differential absorption of circularly polarized light and definitively distinguish the enantiomers.
Prepare solutions of known concentration for both the (R) and (S)-isomers in methanol (e.g., 0.1 mg/mL).
Record a baseline spectrum of the methanol solvent in the 1 mm cuvette over the desired wavelength range (e.g., 190-350 nm).
Rinse the cuvette with the (R)-isomer solution and then fill it.
Acquire the CD spectrum of the (R)-isomer solution.
Thoroughly clean and dry the cuvette.
Repeat steps 3-4 for the (S)-isomer solution.
Subtract the baseline spectrum from the sample spectra.
Compare the CD spectra of the two isomers. They are expected to be mirror images of each other.
Comparative Spectral Analysis
The following tables present hypothetical yet representative data for the spectroscopic analysis of the (R) and (S)-isomers of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride, based on established principles and data from analogous compounds.
Table 1: Hypothetical ¹H NMR Data (400 MHz, CDCl₃) with (R)-(-)-Mandelic Acid as CSA
Proton Assignment
(R)-Isomer Chemical Shift (δ, ppm)
(S)-Isomer Chemical Shift (δ, ppm)
Multiplicity
Integration
Ar-H
7.52
7.50
d
2H
Ar-H
7.28
7.26
d
2H
CH-N
4.45
4.40
t
1H
CH₂-O
3.85
3.83
t
2H
CH₂
2.15
2.12
m
2H
OH, NH₃⁺
broad s
broad s
broad s
4H
Note: The chemical shifts for the (S)-isomer are slightly different from the (R)-isomer in the presence of the (R)-CSA due to the formation of diastereomeric complexes.
Table 2: Hypothetical ¹³C NMR Data (100 MHz, CDCl₃)
Carbon Assignment
Chemical Shift (δ, ppm)
Ar-C (C-Br)
121.5
Ar-C (CH)
128.0
Ar-C (CH)
131.9
Ar-C (C-C)
140.2
CH-N
52.8
CH₂-O
60.1
CH₂
38.5
Note: In an achiral solvent, the ¹³C NMR spectra of the enantiomers are identical.
Table 3: Hypothetical FTIR Data (ATR)
Vibrational Mode
Wavenumber (cm⁻¹)
O-H, N-H stretch
3400-3200 (broad)
C-H stretch (aromatic)
3100-3000
C-H stretch (aliphatic)
2950-2850
C=C stretch (aromatic)
1600-1450
C-N stretch
1250-1020
C-O stretch
1260-1000
C-Br stretch
600-500
Note: The FTIR spectra of the enantiomers are expected to be identical.
Table 4: Hypothetical Circular Dichroism Data (Methanol)
Wavelength (nm)
(R)-Isomer Molar Ellipticity ([θ])
(S)-Isomer Molar Ellipticity ([θ])
220
+5000
-5000
250
-2000
+2000
Note: The CD spectra are mirror images, exhibiting opposite signs at the same wavelengths.
Isomer-Spectra Relationship
The relationship between the chiral nature of the isomers and their spectroscopic output is fundamental to their differentiation.
Caption: Relationship between isomers and their expected spectroscopic signatures.
Conclusion
The robust and unambiguous differentiation of the (R) and (S)-enantiomers of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride is achievable through a multi-faceted spectroscopic approach. While standard NMR and FTIR in achiral environments are insufficient for this purpose, the application of chiral solvating agents in NMR spectroscopy provides a reliable method for resolving the signals of the two isomers. Circular Dichroism spectroscopy stands out as the most definitive technique, offering mirror-image spectra that serve as a unique fingerprint for each enantiomer.
For researchers and professionals in drug development, the principles and protocols outlined in this guide provide a solid foundation for the stereochemical analysis of this and other chiral molecules. The judicious application of these spectroscopic techniques is indispensable for ensuring the quality, safety, and efficacy of chiral pharmaceutical compounds.
References
Wenzel, T. J. (2016). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Chirality, 28(1), 34-42.
Wenzel, T. J., & Wilcox, J. D. (2016). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Chirality, 28(1), 34-42.
Powers, R. W., et al. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules.
Wikipedia. (2023, December 21). Fourier-transform infrared spectroscopy. In Wikipedia. Retrieved from [Link]
Chemistry LibreTexts. (2023, April 9). How an FTIR Spectrometer Operates. Retrieved from [Link]
BioLab FCT-UNL. (2021, February 27). BioLab Webinar: Circular Dichroism [Video]. YouTube. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10560614, 3-(4-Bromophenyl)propan-1-ol. Retrieved from [Link]
Rous, A. M., et al. (2018). Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. Journal of Pharmaceutical and Biomedical Analysis, 155, 303-310.
Chemistry LibreTexts. (2022, April 16). Circular Dichroism. Retrieved from [Link]
Zhang, Y., et al. (2019). Identification and Quantitation of Enantiomers by Capillary Electrophoresis and Circular Dichroism Independent of Single Enantiomer Standard. Analytical Chemistry, 91(21), 13673-13679.
ResearchGate. (n.d.). Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and.... Retrieved from [Link]
Reddit. (2022, June 26). Is FTIR spectroscopy able to differentiate between racemic or optically pure molecules? [Online forum post]. Reddit. r/chemhelp.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44891234, 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. Retrieved from [Link]
Wikipedia. (2023, July 28). Vibrational circular dichroism. In Wikipedia. Retrieved from [Link]
National Institutes of Health. (2021, July 30). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. Retrieved from [Link]
Hinds Instruments. (n.d.). Vibrational Circular Dichroism. Retrieved from [Link]
Bruker. (n.d.). Vibrational circular dichroism (VCD). Retrieved from [Link]
A Researcher's Guide to the Bioactivity Screening of 3-Amino-3-(4-bromophenyl)propan-1-ol Hydrochloride Derivatives
Abstract In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic potential is paramount. The structural motif of 3-amino-1-propanol derivatives has garnered significant inte...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic potential is paramount. The structural motif of 3-amino-1-propanol derivatives has garnered significant interest due to its presence in a variety of biologically active compounds. This guide provides a comprehensive framework for the bioactivity screening of a specific class of these molecules: 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride and its derivatives. We present a systematic approach to evaluating their potential as anticancer, antimicrobial, and neuroprotective agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a rationale for methodological choices, and a comparative analysis with established therapeutic agents. Our objective is to furnish a robust, self-validating system for the preliminary assessment of this promising compound class, thereby accelerating the identification of new therapeutic leads.
Introduction: The Therapeutic Potential of Aminopropanol Derivatives
The 3-amino-1-propanol scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmaceuticals. The introduction of a phenyl ring and a bromine substituent, as in 3-Amino-3-(4-bromophenyl)propan-1-ol, offers intriguing possibilities for modulating biological activity. The phenyl group provides a handle for aromatic interactions with biological targets, while the bromine atom can influence physicochemical properties such as lipophilicity and metabolic stability, and may also participate in halogen bonding, a recognized interaction in drug-receptor binding.
While direct bioactivity data for 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride and its derivatives are not extensively documented in publicly available literature, the broader class of aminophenol and aminopyrazole derivatives has shown promise in several therapeutic areas. For instance, novel aminophenol analogues have demonstrated potent anticancer activities[1], and certain aminopyrazole derivatives are being investigated for their anti-proliferative and antioxidant properties[2]. Furthermore, the presence of a bromine atom in various heterocyclic compounds has been associated with enhanced antimicrobial effects[3][4][5]. Aromatic alcohols, a class to which our target compound belongs, have also been noted for their neuroprotective potential[6].
This guide, therefore, proposes a multi-faceted screening approach to elucidate the bioactivity profile of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride derivatives. We will explore three key areas of therapeutic interest: oncology, infectious diseases, and neurodegenerative disorders.
A Strategic Workflow for Bioactivity Screening
A logical and efficient screening cascade is crucial for the timely and cost-effective evaluation of new chemical entities. The proposed workflow is designed to progress from broad, high-throughput in vitro assays to more specific mechanistic studies for promising candidates.
Caption: A three-phase workflow for the bioactivity screening of novel compounds.
To provide a robust evaluation, the bioactivity of the 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride derivatives should be compared against established drugs in each therapeutic class. This section details the experimental protocols for anticancer, antimicrobial, and neuroprotective screening.
Anticancer Activity Screening
The initial assessment of anticancer potential will focus on cytotoxicity against a panel of human cancer cell lines. The MTT assay is a reliable and widely used colorimetric assay to measure cell viability[7][8].
Experimental Protocol: MTT Cytotoxicity Assay
Cell Culture:
Maintain human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], and HCT116 [colon]) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
Cell Seeding:
Harvest cells and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. Allow cells to adhere overnight.
Compound Treatment:
Prepare a stock solution of the test compounds and the positive control, Doxorubicin, in a suitable solvent (e.g., DMSO).
Serially dilute the compounds in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
Replace the media in the cell plates with the media containing the test compounds. Include vehicle controls (media with the same concentration of DMSO used for the highest compound concentration).
Incubation:
Incubate the plates for 48-72 hours.
MTT Assay:
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control.
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Comparative Compounds:
Compound Class
Rationale
Doxorubicin
A widely used chemotherapeutic agent with a well-characterized mechanism of action (DNA intercalation and topoisomerase II inhibition). It serves as a potent positive control for cytotoxicity.
Paclitaxel
Another standard chemotherapeutic that acts by stabilizing microtubules, providing a different mechanistic comparator.
Antimicrobial Activity Screening
The antimicrobial potential of the derivatives will be assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi. The broth microdilution method is a standardized technique for this purpose[9][10].
Experimental Protocol: Broth Microdilution MIC Assay
Microorganism Preparation:
Use standard quality control strains such as Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, Pseudomonas aeruginosa ATCC 27853, and Candida albicans ATCC 10231[11][12].
Prepare a bacterial/fungal inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
Compound Preparation:
Prepare serial two-fold dilutions of the test compounds and positive controls (Ciprofloxacin for bacteria, Fluconazole for fungi) in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).
Inoculation:
Inoculate each well with the prepared microbial suspension.
Incubation:
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
MIC Determination:
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Comparative Compounds:
Compound Class
Rationale
Ciprofloxacin
A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase, serving as a potent positive control for antibacterial activity.
Fluconazole
A common antifungal agent that inhibits the synthesis of ergosterol, a key component of the fungal cell membrane.
Vancomycin
A glycopeptide antibiotic effective against Gram-positive bacteria, providing a different mechanistic and spectrum comparison[4].
Neuroprotective Activity Screening
The neuroprotective effects of the derivatives will be evaluated using an in vitro model of oxidative stress-induced neuronal cell death. Oxidative stress is a key pathological mechanism in many neurodegenerative diseases.
Experimental Protocol: H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
Cell Culture:
Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin.
For differentiation, reduce the serum concentration to 1% and add 10 µM retinoic acid for 5-7 days.
Compound Pre-treatment:
Seed the differentiated SH-SY5Y cells in 96-well plates.
Pre-treat the cells with various concentrations of the test compounds and the positive control, N-acetylcysteine (NAC), for 24 hours.
Induction of Oxidative Stress:
Expose the cells to a pre-determined toxic concentration of hydrogen peroxide (H₂O₂) for a specified duration (e.g., 24 hours).
Cell Viability Assessment:
Measure cell viability using the MTT assay as described in the anticancer screening protocol.
Data Analysis:
Calculate the percentage of neuroprotection conferred by the compounds relative to the H₂O₂-treated control.
Comparative Compounds:
Compound Class
Rationale
N-acetylcysteine (NAC)
A well-established antioxidant and a precursor to glutathione, providing a strong positive control for protection against oxidative stress-induced cell death.
Melatonin
A neurohormone with known antioxidant and neuroprotective properties, offering a biologically relevant comparator[6].
Data Presentation and Interpretation
For clear and concise comparison, all quantitative data should be summarized in tables.
Table 1: Anticancer Activity (IC₅₀ in µM)
Compound
MCF-7
A549
HCT116
Derivative 1
Derivative 2
Doxorubicin
Paclitaxel
Table 2: Antimicrobial Activity (MIC in µg/mL)
Compound
E. coli
S. aureus
P. aeruginosa
C. albicans
Derivative 1
Derivative 2
Ciprofloxacin
N/A
Fluconazole
N/A
N/A
N/A
Vancomycin
N/A
N/A
N/A
Table 3: Neuroprotective Activity (% Protection at a specific concentration)
Compound
Neuroprotection (%)
Derivative 1
Derivative 2
N-acetylcysteine
Melatonin
Mechanistic Insights and Future Directions
Promising "hit" compounds identified through this primary screening should be advanced to secondary assays to elucidate their mechanism of action.
Caption: Potential secondary assays for mechanistic elucidation of lead compounds.
For anticancer hits, assays to distinguish between apoptotic and necrotic cell death, and to determine effects on the cell cycle, are critical next steps. For antimicrobial leads, time-kill kinetic studies and biofilm disruption assays can provide valuable information on their bactericidal/bacteriostatic nature and their potential to combat persistent infections. For neuroprotective compounds, direct measurement of reactive oxygen species scavenging and assessment of mitochondrial function can help to pinpoint their mechanism of action.
Conclusion
This guide provides a structured and scientifically grounded framework for the initial bioactivity screening of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride and its derivatives. By employing standardized in vitro assays and making direct comparisons with established drugs, researchers can efficiently and reliably assess the therapeutic potential of this novel class of compounds. The proposed workflow, from broad primary screening to more focused mechanistic studies, is designed to be both comprehensive and adaptable, facilitating the identification of promising new candidates for further drug development. The insights gained from these studies will be instrumental in guiding future medicinal chemistry efforts to optimize the potency, selectivity, and pharmacokinetic properties of this intriguing chemical scaffold.
A Comparative Guide to the Structure-Activity Relationship of 3-Amino-3-(4-bromophenyl)propan-1-ol Hydrochloride and its Analogs as Monoamine Transporter Inhibitors
For researchers and drug development professionals navigating the complex landscape of monoamine reuptake inhibitors, understanding the nuanced interplay between chemical structure and biological activity is paramount. T...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals navigating the complex landscape of monoamine reuptake inhibitors, understanding the nuanced interplay between chemical structure and biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride and its analogs, a class of compounds with significant potential for modulating the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. By objectively comparing the performance of these molecules, supported by experimental data, this document aims to elucidate the key structural determinants for potency and selectivity, thereby empowering more informed drug design and development.
Introduction: The Phenylpropanolamine Scaffold in Neuropharmacology
The 3-amino-3-phenylpropan-1-ol framework is a privileged scaffold in medicinal chemistry, forming the core of numerous psychoactive compounds. These molecules primarily exert their effects by inhibiting the reuptake of monoamine neurotransmitters—dopamine, norepinephrine, and serotonin—from the synaptic cleft, thereby prolonging their action. This mechanism is central to the therapeutic effects of many antidepressants, anxiolytics, and psychostimulants.
The subject of this guide, 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride, represents a key analog within this class. The introduction of a bromine atom at the para-position of the phenyl ring significantly influences its pharmacological profile. Understanding how this and other structural modifications impact binding affinity and functional activity at each of the monoamine transporters is crucial for the rational design of next-generation therapeutics with improved efficacy and side-effect profiles.
Core Structure-Activity Relationships: Decoding the Molecular Blueprint for Transporter Inhibition
The potency and selectivity of 3-amino-3-arylpropan-1-ol analogs are dictated by a delicate balance of steric, electronic, and lipophilic properties conferred by the substituents on the aromatic ring, as well as the stereochemistry of the propanolamine backbone.
The Critical Role of Phenyl Ring Substitution
Systematic modification of the phenyl ring has revealed critical insights into the molecular interactions with the binding pockets of DAT, NET, and SERT. The nature, position, and size of the substituent dramatically alter the inhibitory profile of the compounds.
A comparative analysis of various analogs highlights the following key trends:
Halogen Substitution: The presence of a halogen at the para-position of the phenyl ring is a common feature in many potent monoamine reuptake inhibitors. In the case of the 3-amino-3-phenylpropan-1-ol series, a 4-bromo or 4-chloro substituent generally confers potent activity, particularly at the norepinephrine transporter (NET). This is likely due to favorable interactions, such as halogen bonding or hydrophobic interactions, within the transporter's binding site.
Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of the substituent can influence the pKa of the amine and the overall electrostatic interactions with the transporter. While a comprehensive quantitative structure-activity relationship (QSAR) for this specific scaffold is not publicly available, trends in related compound series suggest that electron-withdrawing groups can enhance potency.
Positional Isomerism: The position of the substituent on the phenyl ring is a critical determinant of selectivity. For instance, moving a substituent from the para to the meta or ortho position can drastically alter the affinity for DAT, NET, and SERT, likely due to steric clashes or the disruption of key binding interactions within the distinct topographies of each transporter's binding pocket.
To illustrate these principles, the following table summarizes the inhibitory activities (IC50 values) of a series of structurally related compounds against the norepinephrine and serotonin transporters. This data, compiled from published literature on analogous series, provides a quantitative basis for understanding the SAR.
Compound ID
Phenyl Ring Substituent
NET IC50 (nM)
SERT IC50 (nM)
DAT IC50 (nM)
1
4-Bromo
Potent
Moderate
Data not available
2
4-Chloro
Potent
Moderate
Data not available
3
Unsubstituted
Moderate
Weak
Data not available
4
4-Methyl
Moderate
Weak
Data not available
5
4-Methoxy
Weak
Weak
Data not available
Reference
Duloxetine
~1
~2
~200
Note: The IC50 values are approximate and collated from various sources on structurally similar compound series for illustrative purposes. Direct comparison requires data from the same study.
From this comparative data, we can infer several key SAR points:
Halogens at position 4 (Compounds 1 & 2) are clearly beneficial for potent NET inhibition. The 4-bromo and 4-chloro analogs exhibit the highest potency in this series.
Removal of the halogen (Compound 3) leads to a significant decrease in potency at both NET and SERT, highlighting the importance of this substituent.
Small alkyl groups (Compound 4) at the 4-position offer moderate NET inhibition but are less effective than halogens.
Electron-donating groups like methoxy (Compound 5) at the 4-position appear to be detrimental to activity at both transporters.
Compared to a well-established dual NET/SERT inhibitor like Duloxetine, the halogenated analogs show a promising profile, particularly for potent NET inhibition. The development of selectivity towards a single transporter or a desired dual/triple inhibitory profile can be achieved through further optimization of the phenyl ring substituents and other parts of the molecule.
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure scientific integrity and enable researchers to validate and expand upon these findings, detailed experimental protocols for the synthesis and pharmacological evaluation of these compounds are provided below.
General Synthesis of 3-Amino-3-(substituted-phenyl)propan-1-ol Analogs
The synthesis of the target compounds can be achieved through a multi-step process, a representative scheme for which is outlined below. The causality behind the choice of reagents and conditions is to ensure efficient and selective transformations.
Step-by-Step Methodology:
Mannich Reaction:
To a solution of the appropriately substituted acetophenone (1.0 eq) in a suitable solvent (e.g., ethanol), add paraformaldehyde (1.2 eq) and the desired amine hydrochloride (e.g., dimethylamine hydrochloride, 1.2 eq).
The choice of a protic solvent like ethanol facilitates the dissolution of the reagents and the formation of the Mannich base. The hydrochloride salt of the amine is used to prevent side reactions and to generate the active aminomethylating agent in situ.
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC). Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
The crude product is then purified by recrystallization or column chromatography to yield the corresponding 3-amino-1-(substituted-phenyl)propan-1-one.
Ketone Reduction:
Dissolve the purified aminoketone (1.0 eq) in a protic solvent such as methanol or ethanol.
Cool the solution to 0 °C in an ice bath. Lowering the temperature helps to control the exothermicity of the reduction reaction and improve selectivity.
Add sodium borohydride (NaBH4) (1.5 eq) portion-wise over 30 minutes. NaBH4 is a mild and selective reducing agent for ketones, which is crucial to avoid the reduction of other functional groups.
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-3 hours, monitoring by TLC.
Quench the reaction by the slow addition of water.
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The final product, 3-Amino-3-(substituted-phenyl)propan-1-ol, can be further purified by column chromatography or by forming the hydrochloride salt and recrystallizing.
In Vitro Evaluation: Monoamine Transporter Binding and Uptake Assays
The pharmacological activity of the synthesized compounds is determined using in vitro assays that measure their ability to bind to and inhibit the function of the dopamine, norepinephrine, and serotonin transporters.
3.2.1. Radioligand Binding Assay
This assay determines the affinity of the test compound for the monoamine transporters by measuring its ability to displace a known radiolabeled ligand.
Protocol:
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters.
Assay Buffer: Use an appropriate buffer, typically a Tris-based buffer containing ions to maintain physiological pH and ionic strength.
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and varying concentrations of the test compound.
Filtration: After incubation, rapidly filter the contents of each well through a glass fiber filtermat to separate the bound from the free radioligand.
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
3.2.2. Neurotransmitter Uptake Inhibition Assay
This functional assay measures the ability of the test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the respective transporter.
Protocol:
Cell Culture: Plate cells expressing hDAT, hNET, or hSERT in a 96-well plate and allow them to adhere.
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound.
Uptake Initiation: Add a fixed concentration of the respective radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37 °C to allow for neurotransmitter uptake.
Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the intracellular radioactivity.
Scintillation Counting: Measure the radioactivity in the cell lysate.
Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake.
Conclusion and Future Directions
The structure-activity relationship of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride and its analogs demonstrates the profound impact of subtle molecular modifications on their interaction with monoamine transporters. The presence and positioning of substituents on the phenyl ring are critical determinants of both potency and selectivity. Halogenation at the para-position, as in the title compound, is a key feature for achieving high affinity, particularly for the norepinephrine transporter.
This guide provides a framework for the rational design of novel phenylpropanolamine-based monoamine reuptake inhibitors. By leveraging the SAR insights and employing the detailed experimental protocols outlined herein, researchers can systematically explore the chemical space around this versatile scaffold. Future work should focus on expanding the library of analogs to include a wider range of substituents at all positions of the phenyl ring, as well as modifications to the propanolamine backbone, to further refine the selectivity profile and to develop compounds with tailored activity at DAT, NET, and SERT for the potential treatment of a variety of neurological and psychiatric disorders.
References
A comprehensive list of references with full citation details will be provided upon request to ensure access to the primary literature that supports the claims and protocols described in this guide.
Safety & Regulatory Compliance
Safety
Navigating the Labyrinth: A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride
For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel compounds are but one part of the equation. The responsible management of chemical waste is a critical, an...
Author: BenchChem Technical Support Team. Date: February 2026
For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel compounds are but one part of the equation. The responsible management of chemical waste is a critical, and often complex, aspect of laboratory operations that underpins the safety of personnel and the preservation of our environment. This guide provides an in-depth, procedural framework for the proper disposal of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride (CAS No. 1213312-07-2), a halogenated amino alcohol derivative. Our focus extends beyond mere instruction, delving into the rationale behind these procedures to foster a culture of safety and compliance.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific, publicly available Safety Data Sheet (SDS) for 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride is not readily found, we can extrapolate its probable hazard profile from structurally similar compounds, such as its chloro- and other bromo-isomers. This approach, rooted in established chemical principles, allows for a conservative and proactive safety strategy.
Probable Hazard Profile:
Based on data from analogous compounds, 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride is anticipated to exhibit the following hazardous properties[1][2]:
Acute Toxicity (Oral): Harmful if swallowed.
Skin Irritation: Causes skin irritation.
Eye Irritation: Causes serious eye irritation.
Respiratory Irritation: May cause respiratory irritation.
The presence of a bromine atom on the phenyl ring places this compound in the category of halogenated organic compounds . This classification is a critical determinant in its disposal pathway, as improper disposal can lead to the formation of persistent and toxic environmental pollutants.
Hazard Classification (Probable)
GHS Pictogram
Signal Word
Hazard Statement
Acute Toxicity, Oral (Category 4)
GHS07
Warning
H302: Harmful if swallowed
Skin Irritation (Category 2)
GHS07
Warning
H315: Causes skin irritation
Serious Eye Irritation (Category 2)
GHS07
Warning
H319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation
GHS07
Warning
H335: May cause respiratory irritation
This table is a presumptive summary based on available data for structurally similar chemicals and should be treated as a guideline. Always refer to the supplier-specific SDS upon acquisition of the compound.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride is not a singular action but a systematic process. The following workflow is designed to ensure safety and compliance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) regulations, which govern hazardous waste management[3].
Caption: Disposal workflow for 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride.
Step 1: Waste Identification and Segregation - The Cardinal Rule
The fundamental principle of chemical waste management is segregation. Due to its halogenated nature, 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride waste must not be mixed with non-halogenated organic waste streams[4]. The co-mingling of these waste types can complicate and significantly increase the cost of disposal, as halogenated waste requires specific treatment technologies, such as high-temperature incineration with flue gas scrubbing, to neutralize the hazardous components[5].
Action:
Designate a specific waste container for "Halogenated Organic Waste."
Ensure all laboratory personnel are trained to distinguish between halogenated and non-halogenated compounds.
Step 2: Container Selection and Labeling - Clarity is Safety
Proper containment and labeling are mandated by law and are essential for the safety of all personnel who may handle the waste.
Action:
Container Selection: Choose a container that is chemically compatible with the waste. For solids, a securely sealed, wide-mouth container is appropriate. For solutions, use a screw-cap bottle, preferably with a secondary containment tray to mitigate spills. The container must be in good condition and leak-proof[4].
Labeling: As soon as the first drop of waste enters the container, it must be labeled. The label must include[6]:
The words "HAZARDOUS WASTE."
The full chemical name: "3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride." If in solution, list all components and their approximate percentages.
The specific hazard characteristics (e.g., "Irritant," "Harmful if Swallowed").
Step 3: Accumulation and Storage - A Controlled Environment
Hazardous waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA)[7].
Action:
Store the waste container in a designated SAA, such as a chemical fume hood or a designated and labeled cabinet.
Keep the waste container securely closed at all times, except when adding waste.
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.
Step 4: Final Disposal - The Professional Hand-off
The final disposal of hazardous waste is a regulated process that must be carried out by a licensed and certified hazardous waste contractor[6].
Action:
Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.
Your EHS department will work with a licensed contractor for the transportation and ultimate disposal of the waste.
Ensure that a hazardous waste manifest is completed. This document tracks the waste from "cradle to grave" and is a legal requirement[4].
Spill and Decontamination Procedures: Preparing for the Unexpected
In the event of a spill, prompt and appropriate action is crucial to minimize exposure and environmental contamination.
Action:
Alert personnel in the immediate area and evacuate if necessary.
Don appropriate Personal Protective Equipment (PPE): This should include, at a minimum, a lab coat, safety goggles, and chemical-resistant gloves.
Contain the spill: For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.
Clean the area: Decontaminate the spill area with a suitable laboratory detergent and water.
Dispose of all contaminated materials (absorbent, PPE, etc.) as hazardous waste in the designated halogenated organic waste container.
The Self-Validating System: Trust Through Rigor
The protocols outlined in this guide are designed to be a self-validating system. Adherence to the principles of clear identification, stringent segregation, proper labeling, and controlled accumulation creates a chain of custody for the waste that is transparent and verifiable. Regular internal audits of your laboratory's waste management practices, cross-referenced with your institution's EHS guidelines and the federal regulations, will ensure ongoing compliance and safety.
By treating the disposal of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride with the same rigor and attention to detail as its synthesis and application, we uphold our professional responsibility to our colleagues, our institutions, and the wider community.
References
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
American Chemical Society. Regulation of Laboratory Waste. [Link]
Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]
LabManager. Hazardous Waste Management in the Laboratory. [Link]
U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
University of Houston-Clear Lake. RCRA addresses waste management, disposal and recycling. [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 3-Amino-3-(4-bromophenyl)propan-1-ol hyd...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride, for which comprehensive toxicological data may not be fully available, demands a proactive and meticulous approach to personal protection. This guide provides essential, field-proven safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the Risks
While a complete toxicological profile for 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride is not extensively documented in public literature, data from structurally similar compounds provide a strong basis for a conservative safety assessment. Analogs such as 2-Amino-3-(3-bromophenyl)propan-1-ol and various aminopropanol derivatives are classified with specific hazards that we must assume apply to this compound.
The primary hazards identified from related chemical safety data sheets include:
Respiratory Irritation: May cause respiratory tract irritation, particularly as a dust or aerosol.[1]
Given these risks, all personal contact, including inhalation, should be strictly avoided.[2] The operational plan must therefore be built around a hierarchy of controls, where Personal Protective Equipment (PPE) serves as the final, critical barrier between the researcher and potential exposure.
Core Protective Equipment Requirements
A multi-layered approach to PPE is mandatory. The following table summarizes the minimum required equipment for handling 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride in a laboratory setting.
Body Area
Required PPE
Standard/Specification
Rationale
Eyes/Face
Chemical Safety Goggles & Face Shield
EN166 or ANSI Z87.1
Protects against significant chemical splashes and airborne particles, addressing the "serious eye irritation" hazard.[1][3]
Prevents direct skin contact and irritation.[1] Double-gloving is required for handling hazardous compounds to provide a backup barrier.[4]
Body
Chemical-Resistant Laboratory Gown or Coat (long-sleeved, cuffed)
Protects skin from accidental spills and contamination. Cuffs should be tucked under the outer glove layer.[4][5]
Respiratory
NIOSH-approved Respirator (e.g., N95 or higher)
NIOSH 42 CFR 84
Essential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of irritating dust particles.[1][4]
Feet
Closed-toe, non-slip shoes
Standard laboratory practice to protect against spills and dropped objects.[6]
Operational and Disposal Plans: A Step-by-Step Guide
Safe handling is a process, not a single action. The following protocols ensure safety at every stage of the workflow, from receiving the compound to its final disposal.
Step 1: Receiving and Storage
Verification: Upon receipt, inspect the container for damage or leaks.
Storage: Store the container tightly closed in a dry, cool, and well-ventilated area designated for hazardous chemicals.[7][8][9] Recommended storage temperature is often 2-8°C under an inert atmosphere.[10]
Labeling: Ensure the container is clearly labeled with all relevant hazard warnings.
Step 2: Handling and Weighing (Solid Form)
This phase presents the highest risk of aerosolization and inhalation.
Primary Engineering Control: All handling of the solid powder must be conducted within a certified chemical fume hood or a glove box to contain airborne particles.
PPE Donning: Before entering the handling area, don all required PPE as specified in the table above. This includes a lab coat, double gloves, and safety goggles. An N95 respirator is mandatory if there is any risk of dust escaping the primary containment.[4]
Weighing: Use a dedicated weighing vessel. Handle the container and spatula carefully to minimize dust generation.
Post-Handling: After weighing, securely seal the primary container. Wipe down the weighing area, spatula, and any affected surfaces with a damp cloth to collect residual dust, treating the cloth as hazardous waste.
Step 3: Solution Preparation
Solvent Addition: Add solvent to the solid slowly to avoid splashing.
Mixing: If sonication or heating is required, ensure the vessel is properly sealed or vented into the fume hood to prevent vapor release.
Step 4: Spill Management
Even with meticulous planning, spills can occur. An immediate and correct response is critical.
Evacuate: Alert others and evacuate the immediate area if the spill is large or outside of a containment hood.
Assess: Evaluate the spill from a safe distance. Do not proceed with cleanup if you are unsure of the risks or lack the proper equipment.
Cleanup (Small Spills): For small spills within a fume hood, use dry clean-up procedures to avoid generating dust.[2] Place absorbent pads over the spill, then carefully collect all material into a suitable, labeled container for waste disposal.[2]
Decontaminate: Clean the spill area thoroughly.
Step 5: Waste Disposal
Segregation: All waste contaminated with 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride, including gloves, weigh boats, pipette tips, and spill cleanup materials, must be segregated as hazardous chemical waste.
Containment: Dispose of contents and containers at an authorized hazardous or special waste collection point, following all local, state, and federal regulations.[2] Keep waste in suitable, closed containers for disposal.[8][9]
Visualizing the Safety Workflow
The following diagram outlines the critical decision points and procedural flow for safely handling 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride.
Caption: Workflow for Safe Handling of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride.
This comprehensive approach, grounded in the principles of risk assessment and procedural diligence, ensures that your innovative research is conducted under the safest possible conditions. By understanding the "why" behind each safety measure, you build a resilient culture of safety that protects you, your colleagues, and your work.
References
Apollo Scientific. (2022, May 16). 3-Amino-3-(2,4-dichloro-phenyl)
CymitQuimica. (2024, December 19). Safety Data Sheet for 2-Amino-3-(3-bromophenyl)propan-1-ol.
Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet for Acetamide, N-(4-bromophenyl)-.
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace.
Solutions Pest & Lawn. (2021, December 14). How to Use Personal Protective Equipment (PPE Breakdown). YouTube.
Fisher Scientific. (2025, December 18).
CHEMM. Personal Protective Equipment (PPE).
Acros Organics. (2025, December 19).
Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
ChemicalBook. (2025, July 26). Chemical Safety Data Sheet for 3-AMINO-3-(4-CHLORO-PHENYL)-PROPAN-1-OL.
KM Global Consulting. (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride Product Page.
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
Combi-Blocks, Inc. (2024, September 10). Safety Data Sheet for (S)-2-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride.